Product packaging for Elemicin(Cat. No.:CAS No. 487-11-6)

Elemicin

Cat. No.: B190459
CAS No.: 487-11-6
M. Wt: 208.25 g/mol
InChI Key: BPLQKQKXWHCZSS-UHFFFAOYSA-N
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Description

Elemicin is an olefinic compound.
This compound has been reported in Daphne genkwa, Perilla frutescens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B190459 Elemicin CAS No. 487-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethoxy-5-prop-2-enylbenzene
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InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPLQKQKXWHCZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O3
Record name elemicin
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DSSTOX Substance ID

DTXSID60197586
Record name Elemicin
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Molecular Weight

208.25 g/mol
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Physical Description

Colourless to pale straw coloured viscous liquid; Spice with floral notes
Record name Elemicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg
Record name Elemicin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Elemicin
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.058-1.070
Record name Elemicin
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CAS No.

487-11-6
Record name Elemicin
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Record name 5-allyl-1,2,3-trimethoxybenzene
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Record name 3,4,5-TRIMETHOXYALLYL BENZENE
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Record name Elemicin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Elemicin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elemicin is a naturally occurring phenylpropene, an organic compound found in the essential oils of various plants, most notably in elemi resin and nutmeg.[1][2] It is structurally similar to other well-known phenylpropenes like myristicin, also found in nutmeg.[2] this compound has garnered significant interest within the scientific community due to its diverse range of biological activities, which include antimicrobial, antioxidant, and antiviral properties.[3] However, concerns regarding its potential genotoxicity and carcinogenicity, particularly after metabolic activation, have also been raised, making it a subject of ongoing research for drug development professionals and toxicologists.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure

This compound is systematically named 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene.[2] It is characterized by a benzene ring substituted with three methoxy groups and an allyl group.

IdentifierValue
IUPAC Name 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene[2]
Molecular Formula C₁₂H₁₆O₃[5]
Molecular Weight 208.25 g/mol [1]
SMILES Notation COC1=CC(=CC(=C1OC)OC)CC=C[1]
CAS Number 487-11-6[2]

Physicochemical Properties

This compound is a colorless to pale straw-colored viscous liquid with a spicy, floral aroma.[6] It is practically insoluble in water but soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.[6][7]

PropertyValueReference(s)
Appearance Colourless to pale straw coloured viscous liquid[6]
Boiling Point 279.8 °C at 760 mmHg[8]
Density 1.07 g/cm³[1]
Solubility in Water Practically insoluble[6]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethyl formamide[9]
Refractive Index 1.529-1.534[6]
logP 2.5[7]

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological activities, ranging from therapeutic to toxicological effects.

PropertyDescriptionQuantitative Data (if available)Reference(s)
Antimicrobial Activity Active against various bacteria and fungi.MICs: S. aureus (600 mg/L), B. subtilis (2,500 mg/L), C. albicans (1,000 mg/L)[9]
Antioxidant Activity Demonstrates free radical scavenging capabilities.-[3]
Antiviral Activity Shows potential antiviral effects.-[3]
Genotoxicity Possesses genotoxic potential, particularly after metabolic activation.-[3]
Carcinogenicity Exhibits carcinogenic properties in some studies.-[3]
Psychoactive Effects Contributes to the psychoactive effects of nutmeg, causing delirium and disorientation in excess.-[3]

Experimental Protocols

Extraction and Isolation of this compound from Elemi Oil

A common method for isolating this compound is through vacuum distillation of elemi oil.

Protocol:

  • Subject the elemi essential oil to vacuum distillation.

  • Collect the fraction that distills between 162-165 °C at a reduced pressure of 10 torr. This fraction will be enriched with this compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of this compound in essential oils and biological samples.

Protocol:

  • Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to separate the components based on their boiling points and polarity.

  • MS Detection: The separated components are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a known standard.

Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium for the test microorganism.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a test tube or a 96-well plate, mix different concentrations of this compound with the DPPH solution.

  • Incubation: Allow the reaction to proceed in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of cell viability compared to an untreated control.

Signaling Pathways and Metabolic Activation

The biological effects of this compound, including its toxicity, are closely linked to its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The metabolic activation of this compound is a critical step in its potential to cause genotoxicity and carcinogenicity.

Elemicin_Metabolism This compound This compound Hydroxythis compound 1'-Hydroxythis compound (Reactive Metabolite) This compound->Hydroxythis compound Metabolic Activation CYP1A1 CYP1A1 CYP1A1->Hydroxythis compound CYP1A2 CYP1A2 CYP1A2->Hydroxythis compound CYP3A4 CYP3A4 CYP3A4->Hydroxythis compound Toxicity Genotoxicity & Carcinogenicity Hydroxythis compound->Toxicity

Metabolic activation of this compound by cytochrome P450 enzymes.

The primary metabolic activation pathway involves the 1'-hydroxylation of the allyl side chain of this compound, a reaction catalyzed by several CYP isoforms, including CYP1A1, CYP1A2, and CYP3A4.[2] This hydroxylation results in the formation of 1'-hydroxythis compound, a reactive metabolite.[1] This electrophilic intermediate can then form adducts with cellular macromolecules such as DNA, leading to mutations and potentially initiating carcinogenesis.

Experimental Workflow: Cytotoxicity Assessment using MTT Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells adherence Allow cells to adhere (overnight incubation) seed_cells->adherence treat_cells Treat cells with varying concentrations of this compound adherence->treat_cells incubation Incubate for 24/48/72 hours treat_cells->incubation add_mtt Add MTT solution to each well incubation->add_mtt formazan_incubation Incubate for 2-4 hours (Formazan crystal formation) add_mtt->formazan_incubation solubilize Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze_data Analyze data and calculate cell viability (%) read_absorbance->analyze_data end End analyze_data->end

Workflow for assessing this compound cytotoxicity using the MTT assay.

Conclusion

This compound is a phenylpropene with a well-defined chemical structure and a range of interesting physicochemical and pharmacological properties. Its biological activities, including antimicrobial and antioxidant effects, suggest potential therapeutic applications. However, its metabolic activation to genotoxic and carcinogenic metabolites necessitates careful evaluation and further research. The experimental protocols and pathways described in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working with this multifaceted compound. A thorough comprehension of its chemistry, bioactivity, and metabolic fate is crucial for harnessing its potential benefits while mitigating its risks.

References

Elemicin: A Comprehensive Technical Guide to Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of elemicin, a naturally occurring phenylpropene found in various plant species. This compound is recognized for its diverse pharmacological activities, including antimicrobial, antioxidant, and psychoactive properties.[1][2][3] This document details its primary plant sources, geographical distribution, quantitative analysis, and the experimental protocols for its extraction and identification. Furthermore, it visualizes key experimental workflows and metabolic pathways to support research and development efforts.

Natural Sources and Plant Distribution of this compound

This compound is a constituent of the essential oils of numerous aromatic plants. Its presence is particularly significant in species belonging to the Apiaceae, Myristicaceae, and Poaceae families. The concentration of this compound can vary considerably based on the plant species, geographical origin, part of the plant used, and maturity stage.[4][5]

Key Plant Families and Species:

  • Myristicaceae: The most well-known source of this compound is the nutmeg tree (Myristica fragrans), indigenous to the Maluku Islands of Indonesia.[4] this compound is present in both the seed (nutmeg) and its lacy covering (mace).[1][4]

  • Apiaceae: This family includes several common herbs and vegetables that contain this compound.

    • Parsley (Petroselinum crispum and Petroselinum sativum): Found in the essential oil of the seeds and aerial parts.[3][6][7]

    • Carrot (Daucus carota): The essential oil from the umbels (flower clusters) of wild carrot is a notable source of this compound.[5][8] Different subspecies and geographical locations, such as Montenegro and Turkey, show varying concentrations.[5][9]

  • Canariaceae: Canarium luzonicum, commonly known as elemi, is a tree native to the Philippines from which this compound was first isolated and after which it is named.[1]

  • Poaceae: Certain species of aromatic grasses are rich in this compound.

    • Cymbopogon khasianus and Cymbopogon pendulus: These lemongrass varieties, particularly those grown in India, have been identified as having high this compound content.[3][10]

  • Lauraceae: Some species within this family, such as Ocotea aff. O. caparrapi, have been found to contain significant levels of this compound in their bark.[3]

  • Zingiberaceae: The rhizome essential oil of Zingiber niveum is reported to have a very high concentration of this compound.[3]

The geographical distribution of these plants is widespread, covering tropical regions (e.g., Myristica fragrans in Indonesia) and temperate zones across Europe, Asia, and Africa (e.g., Daucus carota).[4][11][12]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound varies significantly among different plant sources and even within the same species due to genetic and environmental factors.[4][12] The following table summarizes the quantitative data reported in the literature.

Plant SpeciesPlant PartThis compound Concentration (% of Essential Oil)Reference(s)
Myristica fragransNutmeg (Seed)0.3% - 24.44%[1][3][4][13][14]
Myristica fragransMace (Aril)~10.5%[1][2]
Canarium luzonicumOleoresin~2.4%[1]
Daucus carotaUmbels (Mature)14.8% - 18.1%[5][9]
Daucus carotaUmbels (Premature)~10.1%[5]
Petroselinum crispumSeeds / Aerial Parts1.01% - 2.74%[6][7][15]
Ocotea aff. O. caparrapiBranch Bark~31.3%[3]
Zingiber niveumRhizome~60%[3]
Cymbopogon spp.Not Specified>70% (in a novel variety)[3]

Experimental Protocols

The extraction, isolation, and quantification of this compound rely on standard phytochemical techniques.

Methodology: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils containing this compound from plant material.[3][6][16]

  • Preparation: The dried plant material (e.g., seeds, leaves, umbels) is ground into small pieces to increase the surface area for efficient oil extraction.[16]

  • Apparatus: A Clevenger-type apparatus is used.[16] The ground plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

  • Distillation: The flask is heated, causing the water to boil. The resulting steam passes through the plant material, rupturing the oil-containing glands and volatilizing the essential oils.

  • Condensation: The steam and volatile oil mixture travels into a condenser, where it cools and liquefies.

  • Separation: The condensed liquid flows into a separator (the Clevenger trap), where the essential oil, being less dense than water, separates and forms a distinct layer on top.

  • Collection and Drying: The upper oil layer is collected. Anhydrous sodium sulfate is typically added to the collected oil to remove any residual water.[16] The resulting pure essential oil is then stored in a sealed vial, often under nitrogen at low temperatures, for further analysis.[16]

Methodology: Vacuum Distillation

For obtaining pure this compound from the essential oil matrix, fractional distillation under reduced pressure is employed. This method was used in its initial isolation.[1]

  • Apparatus: A vacuum distillation setup is assembled, including a heating mantle, a distillation flask containing the essential oil, a fractionating column, a condenser, a receiving flask, and a vacuum pump.

  • Procedure: The essential oil is heated under a reduced pressure (e.g., 10 torr).[1] The reduced pressure lowers the boiling points of the components, preventing thermal degradation.

  • Fraction Collection: Components of the oil will vaporize and rise through the fractionating column at different temperatures based on their boiling points. The fraction containing this compound is collected at its specific boiling point range under the applied pressure (e.g., 162-165 °C at 10 torr).[1]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the chemical constituents of essential oils, including this compound.[3][6][13]

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., pentane, n-hexane) at a specific ratio (e.g., 1/10 v/v).[6][13]

  • Injection: A small volume (e.g., 0.2-1 µL) of the diluted sample is injected into the gas chromatograph.[6]

  • Separation (GC):

    • Carrier Gas: An inert gas, typically helium, flows through the column at a constant rate.[6]

    • Column: A capillary column (e.g., DB-5, SPB-1, SupelcoWax-10) is used to separate the compounds.[6][11]

    • Temperature Program: The oven temperature is gradually increased according to a set program (e.g., start at 40°C, ramp at 3°C/min to 200°C, then ramp at 15°C/min to 280°C).[6] This allows compounds to elute from the column at different times (retention times) based on their volatility and interaction with the column's stationary phase.

  • Detection and Identification (MS):

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • Ionization: They are ionized, typically by electron ionization (EI) at 70 eV.[6]

    • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.

    • Identification: The mass spectrum of each peak is compared to spectral libraries (e.g., Wiley, NIST) and its calculated retention index (RI) is compared to literature values for positive identification.[6][17]

  • Quantification: The relative percentage of each component is calculated from the GC peak areas without using correction factors, assuming a response factor of one for all components.

Visualized Workflows and Pathways

G Plant Plant Material (e.g., Nutmeg, Carrot Umbels) Grinding Grinding / Preparation Plant->Grinding Hydrodistillation Hydrodistillation (Clevenger Apparatus) Grinding->Hydrodistillation Oil Essential Oil Hydrodistillation->Oil Drying Drying (Anhydrous Na2SO4) Oil->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Analysis (Quantification & Identification) GCMS->Data Result This compound Concentration Data->Result

Caption: General experimental workflow for the extraction and quantification of this compound.

G This compound This compound MetabolicActivation Metabolic Activation (e.g., Hydroxylation) This compound->MetabolicActivation Metabolism PsychoactiveMetabolite Mescaline-like Alkaloids (Postulated in vivo) This compound->PsychoactiveMetabolite In vivo metabolism (hypothesized) ActiveMetabolite 1'-Hydroxy-elemicin MetabolicActivation->ActiveMetabolite Inhibition Inhibition ActiveMetabolite->Inhibition SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Inhibition->SCD1 Psychoactivity Psychoactive Effects (5-HT2A Agonism) PsychoactiveMetabolite->Psychoactivity

Caption: Postulated metabolic pathways and biological targets of this compound.

References

In Vitro Biological Activities of Elemicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a naturally occurring phenylpropene compound found in the essential oils of various plants such as nutmeg (Myristica fragrans) and elemi (Canarium commune), has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the in vitro studies investigating the biological effects of this compound. It focuses on its cytotoxic, antimicrobial, and antioxidant properties, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Cytotoxic and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. However, its toxicity is closely linked to metabolic activation, a critical consideration for its potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its metabolites have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCompoundIC50 ValueReference
HepG2 (Human Hepatocellular Carcinoma)This compoundNot explicitly stated, but used at IC50 concentration for further tests.[1][2]
HepG2 (Human Hepatocellular Carcinoma)1'-hydroxythis compoundNot explicitly stated, but used at IC50 concentration for further tests.[1][2]
MCF-7 (Human Breast Adenocarcinoma)C18H30O4 (from Nutmeg)10.75 ppm[3]
A549 (Human Lung Adenocarcinoma)Elemi Essential Oil (3.5% this compound)1199 µg/mL[4]
CCD-19Lu (Normal Human Lung Fibroblast)Elemi Essential Oil (3.5% this compound)37.181 µg/mL[4]
Mechanism of Action: Metabolic Activation

The primary mechanism underlying this compound's cytotoxicity involves metabolic activation, primarily through 1'-hydroxylation.[1][2] This process is catalyzed by cytochrome P450 (CYP) enzymes in the liver.

  • Bioactivation: this compound is transformed by CYP enzymes, notably CYP1A1, CYP1A2, and CYP3A4, into a reactive metabolite, 1'-hydroxythis compound.[1][2][5]

  • Toxicity: This reactive metabolite can form conjugates with cellular nucleophiles like cysteine (Cys) and N-acetylcysteine (NAC), leading to cellular toxicity.[1][6]

  • Detoxification and Modulation: The administration of NAC has been shown to significantly ameliorate this compound-induced cytotoxicity in HepG2 cells, whereas depletion of cellular thiols increases toxicity.[1][2]

G cluster_0 Metabolic Activation of this compound This compound This compound cyp CYP1A1, CYP1A2, CYP3A4 This compound->cyp 1'-Hydroxylation reactive 1'-hydroxythis compound (Reactive Metabolite) cyp->reactive conjugates Cys/NAC Conjugates reactive->conjugates + Cysteine (Cys) / N-acetylcysteine (NAC) toxicity Cellular Toxicity conjugates->toxicity

Caption: Metabolic activation pathway of this compound leading to cytotoxicity.
Mechanism of Action: Induction of Apoptosis

This compound and essential oils containing it have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for anticancer agents.[4][7] The process often involves the activation of caspases and regulation of pro- and anti-apoptotic proteins like BAX and Bcl-2.[4]

G cluster_1 Generalized Apoptosis Induction compound This compound stress Cellular Stress (e.g., Oxidative Stress) compound->stress bax ↑ BAX (Pro-apoptotic) stress->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) stress->bcl2 caspase Caspase-3 Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Generalized pathway of apoptosis induction by an anticancer agent.

Experimental Protocols: Cytotoxicity and Apoptosis

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or its metabolites) dissolved in the appropriate vehicle (e.g., DMSO, ensuring the final concentration does not affect cell viability). Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-only control cells. The IC50 value can be determined by plotting viability against the log of the compound concentration.

G cluster_0 MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Add MTT solution (Incubate 4h) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability and IC50 E->F

Caption: Standard workflow for an MTT cell viability assay.
Protocol: Apoptosis Detection (General)

Apoptosis can be detected through various methods, including monitoring DNA fragmentation or phosphatidylserine (PS) externalization.[8]

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a set time (e.g., 24 hours). Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining (Annexin V/PI Method):

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

    • Necrotic cells: Annexin V(-) / PI(+)

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3][9]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismCompound/ExtractMIC50/MIC ValueReference
Escherichia coliThis compound31.25 - 62.5 µg/mL[3]
Pseudomonas aeruginosaThis compound31.25 - 62.5 µg/mL[3]
Salmonella typhiThis compound31.25 - 62.5 µg/mL[3]
Klebsiella pneumoniaeThis compound31.25 - 62.5 µg/mL[3]
Staphylococcus aureusThis compound31.25 - 62.5 µg/mL[3]
Protocol: Broth Microdilution Assay for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent in vitro.[10]

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium. The concentration range should be sufficient to span the expected MIC.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed. A colorimetric indicator like resazurin may be added to aid in determining viability.[10]

G cluster_0 MIC Determination Workflow A 1. Prepare 2-fold serial dilutions of this compound in 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare microbial inoculum (0.5 McFarland and dilute) B->C D 4. Incubate plate (e.g., 37°C, 24h) C->D E 5. Read results: Find lowest concentration with no visible growth D->E F Result: MIC Value E->F

Caption: Workflow for the broth microdilution MIC assay.

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which are often evaluated by its ability to scavenge free radicals.[3]

Quantitative Antioxidant Data

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

AssayCompound/ExtractIC50 ValueReference
DPPH Radical ScavengingArillus essential oil from M. fragrans216.70 ppm[3]
DPPH Radical ScavengingEssential oil from Peucedanum lavrentii0.61 - 2.54 mg/mL[3]
ABTS Radical ScavengingEssential oils from Daucus biseriatus>800 µg/mL[3]

Note: Data for pure this compound is limited in the provided context, with most studies evaluating essential oils where this compound is a component.

Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant capacity.[11][12][13]

  • DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare several dilutions of the test compound (this compound) in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction Mixture: In a microplate well or cuvette, mix a volume of the sample solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL). Prepare a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm). The purple color of the DPPH radical fades in the presence of an antioxidant.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the % scavenging against the concentration of the sample.

G cluster_0 DPPH Assay Workflow A 1. Prepare sample dilutions and DPPH solution (0.1 mM in Methanol) B 2. Mix sample and DPPH solution A->B C 3. Incubate in dark (30 min, RT) B->C D 4. Measure Absorbance (~517 nm) C->D E 5. Calculate % Scavenging and IC50 D->E

Caption: Workflow for the DPPH antioxidant assay.

Conclusion

The in vitro evidence strongly suggests that this compound is a biologically active molecule with significant cytotoxic, antimicrobial, and antioxidant potential. Its anticancer activity is critically dependent on metabolic bioactivation to 1'-hydroxythis compound, a mechanism that presents both opportunities for targeted therapy and challenges related to potential toxicity. The broad-spectrum antimicrobial effects position this compound as a candidate for further investigation in the development of new anti-infective agents. Future research should focus on elucidating the specific molecular targets of this compound and its metabolites, exploring its activity in more complex in vitro models (e.g., 3D cell cultures, co-cultures), and investigating potential synergistic effects with existing therapeutic agents.

References

Elemicin's Neurological Crosstalk: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a naturally occurring phenylpropene found in various plant species, most notably nutmeg (Myristica fragrans), has garnered scientific interest for its potential psychoactive properties. Structurally analogous to the classic psychedelic mescaline, this compound is believed to exert its effects on the central nervous system through complex interactions with various neurological pathways. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, with a focus on its metabolic activation, interaction with the serotonergic system, and potential modulation of monoamine oxidase activity. While direct quantitative data on this compound's binding affinities and inhibitory concentrations are limited, this document synthesizes available research, including data on structurally similar compounds, to offer a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways are provided to facilitate further investigation into this intriguing compound.

Introduction

This compound (3,4,5-trimethoxyallylbenzene) is a key constituent of the essential oil of nutmeg and other aromatic plants.[1] Its structural resemblance to mescaline has led to speculation about its potential as a psychotropic agent.[2] However, research suggests that this compound itself may be a prodrug, requiring metabolic activation to exert its primary neurological effects.[3] The resulting metabolites are thought to be the primary actors at the synaptic level, influencing neurotransmitter systems to produce altered states of consciousness. Understanding the intricacies of this compound's metabolic fate and its subsequent interactions with neuronal receptors and enzymes is crucial for elucidating its pharmacological profile and assessing its therapeutic potential.

Metabolic Pathways of this compound

The psychoactivity of this compound is likely attributable to its biotransformation into more active compounds. The metabolic activation of this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP1A1, CYP1A2, and CYP3A4 playing significant roles.[3][4]

One of the key metabolic steps is 1'-hydroxylation, which forms the reactive intermediate 1'-hydroxythis compound.[3] This metabolite can then undergo further transformations. While a definitive profile of psychoactive metabolites is yet to be fully established, it is hypothesized that amination of these intermediates could lead to the formation of compounds structurally and functionally similar to mescaline.

Below is a diagram illustrating the proposed metabolic activation pathway of this compound.

Elemicin_Metabolism This compound This compound hydroxythis compound 1'-Hydroxythis compound This compound->hydroxythis compound CYP1A1, CYP1A2, CYP3A4 (1'-Hydroxylation) reactive_intermediates Reactive Intermediates hydroxythis compound->reactive_intermediates psychoactive_metabolites Putative Psychoactive Metabolites (e.g., Aminated derivatives) reactive_intermediates->psychoactive_metabolites Further Metabolism (e.g., Amination) five_HT2A_Signaling cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Elemicin_Metabolite This compound Metabolite (Agonist) Elemicin_Metabolite->5HT2A_R Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Effects Downstream Neuronal Effects Ca_release->Neuronal_Effects PKC_activation->Neuronal_Effects Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes (with 5-HT2A receptors) start->membrane_prep assay_setup Set up 96-well plate: - Membranes - Radioligand ([3H]ketanserin) - Test Compound (varying conc.) - Controls (Total & Non-specific) membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Filter through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation data_analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end MAO_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MAO-A or MAO-B enzyme - Substrate (e.g., kynuramine) - HRP, Amplex Red - Test Compound (varying conc.) start->prepare_reagents assay_setup Set up 96-well black plate: - Add MAO enzyme - Add Test Compound or Controls prepare_reagents->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation start_reaction Initiate reaction by adding Substrate-HRP-Amplex Red mix pre_incubation->start_reaction incubation Incubate at 37°C (in dark) start_reaction->incubation measure_fluorescence Measure fluorescence over time incubation->measure_fluorescence data_analysis Analyze data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

References

The Phytochemistry of Elemicin: A Technical Guide to its Discovery, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a naturally occurring phenylpropene, has garnered significant interest within the scientific community due to its diverse biological activities, ranging from antimicrobial and antioxidant properties to potential psychoactive and toxicological effects. This technical guide provides a comprehensive overview of the discovery, history, and phytochemical analysis of this compound. It details experimental protocols for its extraction, isolation, and characterization, presents quantitative data on its occurrence, and elucidates its key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction

This compound (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is an aromatic compound found in the essential oils of various plant species. Its molecular structure, characterized by a trimethoxy-substituted benzene ring with an allyl group, is shared by other well-known phenylpropenes such as myristicin and safrole. The presence and concentration of this compound can vary significantly between plant species and even within different parts of the same plant, influencing the oil's overall properties and potential applications. This guide delves into the scientific journey of this compound, from its initial discovery to our current understanding of its complex biological interactions.

History of Discovery and Structural Elucidation

The story of this compound begins with its isolation from elemi oil, a resin obtained from the tree Canarium luzonicum.[1] The compound was named after this source. Later, it was also identified as a constituent of nutmeg oil (Myristica fragrans).[2]

The pioneering work on the structural elucidation of this compound was conducted by the German chemist Friedrich Wilhelm Semmler in the early 20th century. Through a series of chemical degradation and synthesis experiments, Semmler was able to determine the fundamental structure of this compound, identifying the trimethoxyphenyl group and the allyl side chain. Further synthesis work by scientists like Fritz Mauthner solidified the proposed structure.[3]

Physicochemical Properties and Quantitative Occurrence

This compound is a colorless to pale straw-colored viscous liquid with a characteristic spicy and floral aroma.[4][5] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₃[4]
Molar Mass 208.25 g/mol [4]
Boiling Point 152-156 °C at 17 mmHg[4][6]
144-147 °C at 10 mmHg[6]
Density 1.058 - 1.070 g/cm³ at 25 °C[5][6]
Refractive Index 1.5290 - 1.5340 at 20 °C[5][6]
Solubility Practically insoluble in water. Soluble in ethanol, DMSO, and dimethylformamide.[4][7]

This compound is found in a variety of plant species. The table below provides a summary of its quantitative occurrence in the essential oils of some of these plants.

Table 2: this compound Content in Various Plant Essential Oils

Plant SpeciesPlant PartThis compound Content (%)Reference(s)
Myristica fragrans (Nutmeg)Seed0.3 - 10.5[8][9]
Myristica fragrans (Mace)Arilup to 10.5[8]
Canarium luzonicum (Elemi)Resin~2.4[8]
Cymbopogon khasianusLeafup to 70[10]
Ocotea caparrapiBranch Bark31.3[3]
Zingiber niveumRhizome60[3]
Laurus nobilisLeaf4.41[3]
Pisum sativum4.6[3]
Canarium commune2.5 - 10.6[3]

Experimental Protocols

Extraction and Isolation

This method is suitable for obtaining the essential oil from nutmeg seeds, which contains this compound. The yield and composition of the oil can be influenced by the distillation time.

Materials and Equipment:

  • Whole nutmeg seeds

  • Grinder or blender

  • Round-bottom flask (2 L)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Amber glass vials for storage

Procedure:

  • Grind 100 g of nutmeg seeds into a coarse powder.

  • Transfer the ground nutmeg to the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger apparatus with the flask and a condenser.

  • Heat the mixture to boiling using the heating mantle.

  • Continue the distillation for at least 3-4 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus. For time-fractionated collection, the oil can be collected at different time intervals (e.g., 0-30 min, 30-60 min, etc.) to obtain fractions with varying compositions.

  • After distillation, allow the apparatus to cool.

  • Carefully collect the separated essential oil.

  • Dry the oil over a small amount of anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed amber glass vial at 4 °C.

This protocol is designed for the purification of this compound from elemi oil, its original source. Vacuum distillation is employed to reduce the boiling point of the components and prevent thermal degradation.[1]

Materials and Equipment:

  • Elemi oil (Canarium luzonicum)

  • Vacuum fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and vacuum pump)

  • Heating mantle with a magnetic stirrer

  • Manometer

  • Cold trap

Procedure:

  • Set up the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place a sample of elemi oil into the distillation flask along with a magnetic stir bar.

  • Begin stirring and gradually apply vacuum to the system, aiming for a pressure of approximately 10 mmHg. Use a cold trap to protect the vacuum pump.

  • Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the head of the fractionating column. Discard the initial fraction, which will contain more volatile components.

  • Carefully collect the fraction that distills over at a head temperature of 162-165 °C at a pressure of 10 mmHg . This fraction will be enriched in this compound.[1]

  • Collect subsequent fractions at higher temperatures, which will contain less volatile components.

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analyze the collected fractions for purity using techniques such as GC-MS.

Characterization and Quantification

GC-MS is the most common and powerful technique for the qualitative and quantitative analysis of this compound in essential oils.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or similar

  • Mass Spectrometer: Agilent 5977A MSD or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-550

Sample Preparation:

  • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., hexane or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Create a series of calibration standards by serially diluting the stock solution.

  • Dilute the essential oil sample in the same solvent to a concentration within the calibration range.

Data Analysis:

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum of this compound will show a molecular ion peak at m/z 208.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

NMR spectroscopy is essential for the structural confirmation of isolated this compound.

Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃):

  • ¹H NMR:

    • ~3.3 ppm (d, 2H, Ar-CH₂-CH=)

    • ~3.8 ppm (s, 9H, 3 x -OCH₃)

    • ~5.0 ppm (m, 2H, -CH=CH₂)

    • ~5.9 ppm (m, 1H, -CH=CH₂)

    • ~6.4 ppm (s, 2H, Ar-H)

  • ¹³C NMR:

    • ~40 ppm (Ar-CH₂)

    • ~56 ppm (-OCH₃)

    • ~61 ppm (-OCH₃)

    • ~105 ppm (Ar-C)

    • ~115 ppm (=CH₂)

    • ~137 ppm (-CH=)

    • ~135 ppm (Ar-C)

    • ~153 ppm (Ar-C)

Biological Signaling Pathways

Metabolic Activation and Detoxification

The biological effects of this compound, including its potential toxicity, are largely dependent on its metabolism in the body.

This compound undergoes metabolic activation primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The key step is the hydroxylation of the allyl side chain to form 1'-hydroxythis compound. Several CYP isoforms are involved, with CYP1A1, CYP1A2, and CYP3A4 being the most significant.[4][5][11] This reactive metabolite is considered a proximate carcinogen.

This compound This compound Hydroxythis compound 1'-Hydroxythis compound (Reactive Metabolite) This compound->Hydroxythis compound CYP1A1, CYP1A2, CYP3A4 (Hydroxylation)

Metabolic activation of this compound by cytochrome P450 enzymes.

The body has detoxification pathways to neutralize reactive metabolites like 1'-hydroxythis compound. These are primarily Phase II conjugation reactions.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to 1'-hydroxythis compound, increasing its water solubility and facilitating its excretion.[12][13]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to 1'-hydroxythis compound, also promoting its elimination.[14][15]

Hydroxythis compound 1'-Hydroxythis compound Glucuronide This compound Glucuronide (Inactive, Excreted) Hydroxythis compound->Glucuronide UGTs (Glucuronidation) Sulfate This compound Sulfate (Inactive, Excreted) Hydroxythis compound->Sulfate SULTs (Sulfation) This compound This compound Hydroxythis compound 1'-Hydroxythis compound This compound->Hydroxythis compound CYP Enzymes SCD1 SCD1 Hydroxythis compound->SCD1 Inhibition CellStress Cellular Stress / Toxicity SFA Saturated Fatty Acids MUFA Monounsaturated Fatty Acids SFA->MUFA SCD1 SFA->CellStress Accumulation leads to This compound This compound HT2A 5-HT₂A Receptor This compound->HT2A Agonist Gq11 Gq/11 HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Produces Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Leads to Psychoactive Psychoactive Effects Ca_PKC->Psychoactive Results in

References

Elemicin: An In-Depth Technical Guide on Genotoxicity and Carcinogenicity Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genotoxicity Findings

The genotoxicity of elemicin has been investigated in a limited number of studies. The findings suggest that this compound's genotoxic potential is largely dependent on its metabolic activation.

Bacterial Reverse Mutation Assay (Ames Test)

No specific quantitative data from Ames tests conducted on this compound have been identified in the reviewed literature. However, it is a common finding that alkenylbenzenes, such as the structurally related methyleugenol, are often negative or only weakly mutagenic in standard bacterial test systems, with or without the addition of a standard S9 metabolic activation system.[1] This is often attributed to the specific metabolic pathways required for their activation, which may not be adequately replicated in these in vitro systems.

In Vitro Mammalian Cell Assays

Micronucleus Assay: A study on Chinese hamster V79 cells demonstrated that this compound can induce a weak but statistically significant increase in micronucleus formation in the absence of an exogenous metabolizing system (S9 mix).[2]

Cell LineConcentration (µM)Treatment ConditionResultReference
V79100-S9 mixStatistically significant increase in micronuclei[2]
V79500-S9 mixStatistically significant increase in micronuclei[2]

Unscheduled DNA Synthesis (UDS) Assay: this compound has been reported to induce unscheduled DNA synthesis in rat hepatocytes, indicating DNA repair activity following damage.[3] However, specific quantitative data, such as net grains per nucleus, were not available in the reviewed literature.

Comet Assay: Studies have mentioned that this compound induces DNA strand breaks as measured by the comet assay.[3] Unfortunately, quantitative data, such as the percentage of DNA in the tail or tail moment values, were not detailed in the available reports.

In Vivo Genotoxicity Studies

gpt delta Transgenic Rat Gene Mutation Assay: A 13-week comprehensive toxicity study in male F344 gpt delta rats showed a significant increase in gpt mutant frequencies in the liver, but only at the highest dose tested.[4][5]

Dose (mg/kg bw/day)DurationTissueResultReference
2513 weeksLiverNo significant increase in gpt mutant frequency[4][5]
10013 weeksLiverNo significant increase in gpt mutant frequency[4][5]
40013 weeksLiverSignificant increase in gpt mutant frequency[4][5]

Carcinogenicity Findings

The carcinogenic potential of this compound has been primarily investigated through short-term in vivo studies focusing on preneoplastic lesions. Long-term, two-year carcinogenicity bioassays, which are crucial for a definitive assessment, have not been reported for this compound.[6]

Short-Term In Vivo Carcinogenicity Studies

Glutathione S-Transferase Placental Form (GST-P) Positive Foci: The same 13-week study in F344 gpt delta rats that showed increased mutant frequencies also reported a significant increase in the number and area of GST-P positive foci in the liver at the highest dose.[4][5] GST-P positive foci are considered preneoplastic lesions in rodent hepatocarcinogenesis.

Dose (mg/kg bw/day)DurationTissueResultReference
2513 weeksLiverNo significant increase in GST-P positive foci[4][5]
10013 weeksLiverNo significant increase in GST-P positive foci[4][5]
40013 weeksLiverSignificant increase in the number and area of GST-P positive foci[4][5]
DNA Adduct Formation

The formation of DNA adducts is a key mechanism for the initiation of carcinogenesis by many genotoxic compounds. This compound has been shown to form DNA adducts following metabolic activation.

In Vivo DNA Adducts: In the 13-week study with gpt delta rats, this compound-specific DNA adducts were detected in the liver even at the lowest dose of 25 mg/kg bw/day, indicating that DNA damage occurs at exposure levels that do not lead to observable preneoplastic lesions or mutations in the gpt gene.[4]

Metabolic Activation and Signaling Pathways

The genotoxicity of this compound is intrinsically linked to its metabolic activation. The primary pathway involves the hydroxylation of the allyl side chain, followed by sulfonation to a reactive electrophile that can bind to DNA.

Metabolic Activation Pathway

This compound is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, to form 1'-hydroxythis compound.[7] This proximate carcinogen can be further conjugated by sulfotransferases (SULTs) to form a reactive sulfate ester, 1'-sulfoxythis compound. This unstable electrophile can then covalently bind to nucleophilic sites in DNA, forming DNA adducts.

G This compound This compound Hydroxythis compound 1'-Hydroxythis compound This compound->Hydroxythis compound CYP1A2, CYP3A4 (Hydroxylation) Sulfoxythis compound 1'-Sulfoxythis compound (Reactive Electrophile) Hydroxythis compound->Sulfoxythis compound SULTs (Sulfonation) DNA_Adducts DNA Adducts Sulfoxythis compound->DNA_Adducts Covalent Binding DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response

Metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental Protocols

In Vitro Micronucleus Assay in V79 Cells

This protocol is based on the methodology described for the assessment of micronucleus formation in Chinese hamster V79 cells.

  • Cell Culture: V79 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in culture plates and allowed to attach. They are then treated with various concentrations of this compound (e.g., 100 µM and 500 µM) or vehicle control for a defined period (e.g., 3-6 hours). The assay is performed with and without an exogenous metabolic activation system (S9 mix).

  • Cytokinesis Block: Cytochalasin B (at a final concentration of 3-6 µg/mL) is added to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: After an incubation period equivalent to 1.5-2 cell cycles, cells are harvested, treated with a hypotonic solution, and fixed. The cells are then dropped onto clean microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Slides are scored under a microscope for the presence of micronuclei in binucleated cells. At least 1000 binucleated cells per concentration are scored. The frequency of micronucleated binucleated cells is then calculated.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytokinesis Block & Incubation cluster_3 Cell Processing cluster_4 Analysis Seed V79 cells Seed V79 cells Treat with this compound +/- S9 mix Treat with this compound +/- S9 mix Seed V79 cells->Treat with this compound +/- S9 mix Add Cytochalasin B Add Cytochalasin B Treat with this compound +/- S9 mix->Add Cytochalasin B Incubate for 1.5-2 cell cycles Incubate for 1.5-2 cell cycles Add Cytochalasin B->Incubate for 1.5-2 cell cycles Harvest cells Harvest cells Incubate for 1.5-2 cell cycles->Harvest cells Hypotonic treatment & Fixation Hypotonic treatment & Fixation Harvest cells->Hypotonic treatment & Fixation Prepare slides Prepare slides Hypotonic treatment & Fixation->Prepare slides Stain with DNA dye Stain with DNA dye Prepare slides->Stain with DNA dye Score micronuclei in binucleated cells Score micronuclei in binucleated cells Stain with DNA dye->Score micronuclei in binucleated cells

Experimental workflow for the in vitro micronucleus assay.

In Vivo gpt delta Transgenic Rat Gene Mutation Assay

This assay quantifies in vivo gene mutations in the liver of rats.

  • Animal Dosing: Male F344 gpt delta rats are treated with this compound by gavage at various doses (e.g., 0, 25, 100, 400 mg/kg bw/day) for a specified period (e.g., 13 weeks).

  • Tissue Collection and DNA Extraction: Following the treatment period, animals are euthanized, and the liver is collected. High molecular weight genomic DNA is extracted from the liver tissue.

  • In Vitro Packaging: The lambda EG10 shuttle vector, containing the gpt gene, is rescued from the genomic DNA using in vitro packaging extracts.

  • Infection and Selection: The rescued phages are used to infect E. coli expressing Cre recombinase. This leads to the excision of a plasmid containing the gpt gene. The bacteria are then plated on medium containing 6-thioguanine (6-TG). Only bacteria with a mutated, non-functional gpt gene can survive and form colonies in the presence of 6-TG.

  • Mutant Frequency Calculation: The total number of rescued plasmids is determined by plating on a non-selective medium. The gpt mutant frequency is calculated by dividing the number of 6-TG resistant colonies by the total number of rescued plasmids.

Immunohistochemical Analysis of GST-P Positive Foci

This method is used to identify and quantify preneoplastic lesions in the liver of treated rats.

  • Tissue Preparation: Liver samples from rats treated with this compound are fixed, processed, and embedded in paraffin.

  • Immunohistochemistry:

    • Paraffin-embedded liver sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the epitope.

    • The sections are incubated with a primary antibody specific for GST-P.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.

    • The signal is visualized using a chromogenic substrate (e.g., diaminobenzidine), which produces a colored precipitate at the site of the antigen.

    • The sections are counterstained with a nuclear stain like hematoxylin.

  • Quantification: The number and area of GST-P positive foci are quantified using an image analysis system. The results are typically expressed as the number of foci per cm² and the total area of foci as a percentage of the total liver section area.

Conclusions and Future Directions

The available evidence strongly suggests that this compound is a genotoxic compound that can lead to the formation of preneoplastic lesions in the liver of rodents at high doses. The mechanism of genotoxicity involves metabolic activation to a reactive metabolite that forms DNA adducts. However, significant data gaps remain. The lack of quantitative data from a full battery of standard genotoxicity tests (Ames, Comet, UDS) and the absence of long-term carcinogenicity bioassays make a comprehensive human risk assessment challenging.

Future research should focus on:

  • Conducting a comprehensive battery of in vitro genotoxicity assays with appropriate metabolic activation systems to fully characterize the mutagenic and clastogenic potential of this compound.

  • Performing long-term, two-year carcinogenicity bioassays in rodents to definitively assess the carcinogenic potential of this compound.

  • Quantifying the levels of this compound-DNA adducts in target tissues at various dose levels and correlating these with genotoxic and carcinogenic outcomes.

  • Further elucidating the specific human CYP and SULT enzymes involved in this compound activation to better extrapolate rodent data to humans.

For drug development professionals, these findings highlight the importance of early-stage toxicological screening for compounds containing the alkenylbenzene scaffold. The potential for metabolic activation to genotoxic metabolites should be a key consideration in the safety assessment of such molecules.

References

The Occurrence of Elemicin in Nutmeg (Myristica fragrans): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of elemicin, a phenylpropene compound, in Myristica fragrans (nutmeg). The document details quantitative data, experimental protocols for analysis, and the biosynthetic origins of this psychoactive and aromatic compound.

Quantitative Occurrence of this compound

This compound is a significant constituent of the essential oil of nutmeg, with its concentration varying depending on the geographical origin, the part of the fruit (seed or mace), and the extraction method used.[1][2][3] The data compiled from various studies are summarized below to provide a comparative analysis of this compound content.

Table 1: Quantitative Analysis of this compound in Myristica fragrans

Plant PartSample Origin/TypeAnalytical MethodThis compound Content (%)Reference
Nutmeg Seed OilIndianGC1.38[4]
Mace OilIndianGC3.14[4]
Nutmeg Seed OilSri LankanNot Specified2.1[1]
Nutmeg Seed OilWest India / SE AsiaNot Specified0.3 - 4.6[1][5]
Mace OilNot SpecifiedNot Specified10.5[2]
Nutmeg SeedAmboina IslandSteam Distillation, GC-FID, GC-MS11.03[3]
MaceAmboina IslandSteam Distillation, GC-FID, GC-MS10.83[3]
n-Hexane Seed ExtractSouthern IndiaGC-MS24.44[6]
Essential OilNot SpecifiedGC-MS8.29[7]
Oleoresin (Hexane)Not SpecifiedGC-MS17.8[8]
Oleoresin (Acetone)Not SpecifiedGC-MS9.6[8]
Oleoresin (Ethyl acetate)Not SpecifiedGC-MS11.5[8]

Experimental Protocols

The isolation and quantification of this compound from Myristica fragrans involve several established methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for accurate quantification.[9][10]

Protocol for this compound Quantification by GC-MS

This protocol outlines a general procedure for the quantification of this compound in nutmeg seed extracts.

1. Sample Preparation: n-Hexane Extraction

  • Air-dry nutmeg seeds at 50°C and pulverize them into a coarse powder.[6]

  • Perform extraction using n-hexane as the solvent in a Soxhlet apparatus.

  • Concentrate the resulting extract under reduced pressure to obtain the essential oil.

2. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Shimadzu GCMS-TQ™ 8040 system).[11][12]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp up to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

  • Quantification: this compound is identified based on its retention time and mass spectrum compared to a pure standard. Quantification is achieved by constructing a calibration curve with standard solutions of known concentrations.[11][13] The limit of detection (LOD) and limit of quantification (LOQ) for this compound in serum have been reported as low as 0.14-0.16 ng/mL and 0.5 ng/mL, respectively.[11][13][14]

Protocol for HPLC-Guided Isolation of this compound

This protocol describes a method for the isolation of this compound for further studies, guided by HPLC analysis.[9]

1. Extraction and Fractionation

  • Extract powdered nutmeg kernel sequentially with methanol.

  • Defat the methanolic extract by storing it at low temperatures and filtering.

  • Concentrate the extract and partition it between ethyl acetate and water.

  • The ethyl acetate fraction, which contains the majority of phenylpropanoids, is used for further purification.[9]

2. Chromatographic Purification

  • Medium Pressure Liquid Chromatography (MPLC):

    • Subject the ethyl acetate fraction to MPLC on a silica gel column.

    • Elute with a gradient of ethyl acetate in n-hexane (e.g., 0-60%).[9]

    • Monitor the fractions by HPLC to identify those rich in this compound.

  • Preparative HPLC:

    • Pool the this compound-rich fractions and subject them to preparative HPLC on a C18 column.

    • Use an isocratic or gradient mobile phase of methanol and water to achieve final purification.

3. Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

This compound is a phenylpropanoid derived from the shikimic acid pathway.[13] This pathway provides the aromatic amino acid L-phenylalanine, which is the precursor for a wide array of secondary metabolites in plants. Recent research in carrot (Daucus carota) has shed light on the final steps of this compound biosynthesis, indicating a pathway that diverges from lignin biosynthesis after the formation of sinapyl alcohol.[11]

Elemicin_Biosynthesis cluster_Shikimate Shikimate Pathway cluster_Phenylpropanoid Phenylpropanoid Pathway cluster_Elemicin_Branch This compound-Specific Branch PEP Phosphoenolpyruvate Shikimic_Acid Shikimic Acid E4P Erythrose-4-Phosphate Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid L_Phe L-Phenylalanine Chorismic_Acid->L_Phe Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid Sinapyl_Alcohol Sinapyl Alcohol Sinapic_Acid->Sinapyl_Alcohol Sinapyl_Acetate Sinapyl Acetate Sinapyl_Alcohol->Sinapyl_Acetate Methoxy_Eugenol 5-Methoxy(iso)eugenol Sinapyl_Acetate->Methoxy_Eugenol DcE(I)GS1 / DcMIS (Reductase) Sinapyl_Acetate->Methoxy_Eugenol This compound This compound Methoxy_Eugenol->this compound Methyltransferase

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Myristica fragrans.

Elemicin_Analysis_Workflow cluster_Quantification Quantitative Analysis cluster_Isolation Isolation for Further Study Start Myristica fragrans Seeds/Mace Pulverization Drying & Pulverization Start->Pulverization Extraction Solvent Extraction (e.g., n-Hexane or Methanol) Pulverization->Extraction Quant_Prep Sample Preparation for GC-MS Extraction->Quant_Prep Aliquot for Quantification Fractionation Fractionation (e.g., L-L Partitioning) Extraction->Fractionation Bulk for Isolation GCMS GC-MS Analysis Quant_Prep->GCMS Quant_Data Quantitative Data (% this compound) GCMS->Quant_Data MPLC MPLC Purification Fractionation->MPLC HPLC Preparative HPLC MPLC->HPLC Structure_Eluc Structure Elucidation (NMR, MS) HPLC->Structure_Eluc Pure_this compound Pure this compound Structure_Eluc->Pure_this compound

Caption: Experimental workflow for this compound analysis and isolation.

References

Elemicin: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a phenylpropene secondary metabolite found in a variety of plant species, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, natural occurrence, and multifaceted pharmacological roles, including its antimicrobial, antioxidant, and potential psychoactive properties. Detailed experimental protocols for the extraction, purification, and quantification of this compound are presented, alongside methodologies for key biological assays. The guide also elucidates the metabolic activation of this compound and its subsequent mechanism of action, with a focus on its inhibition of Stearoyl-CoA Desaturase 1 (SCD1). All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this compound's role in plant biochemistry and its potential applications in drug development.

Introduction

This compound (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is a naturally occurring phenylpropene, a class of organic compounds synthesized by plants as secondary metabolites.[1] These compounds are not directly involved in the normal growth, development, or reproduction of the plant but often play a crucial role in defense mechanisms and environmental interactions. This compound is a constituent of the essential oils of several aromatic plants and is structurally similar to other well-known phenylpropenes like myristicin and safrole.[1][2] Its presence in various spices and medicinal plants has led to investigations into its pharmacological properties, which range from antimicrobial and antioxidant to potential psychoactive and toxicological effects.[1][3] This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development by detailing the current knowledge on this compound's biosynthesis, biological activities, and mechanisms of action, supported by experimental data and protocols.

Biosynthesis and Natural Occurrence

This compound is synthesized in plants via the phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites derived from the amino acid phenylalanine.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the core phenylpropanoid pathway. While the complete pathway is still under investigation in all this compound-producing species, studies in carrot (Daucus carota) have elucidated key steps. The biosynthesis can proceed through a route independent of eugenol, diverging from the lignin biosynthetic pathway after the formation of sinapyl alcohol.[4]

Key enzymatic steps in the proposed biosynthesis of this compound include:

  • 5-methoxy isoeugenol synthase (DcMIS) and (iso)eugenol synthase (DcE(I)GS1) : These NADPH-dependent reductases act on sinapyl acetate to produce the immediate precursors of isothis compound and this compound, respectively.[4]

  • S-adenosyl-l-methionine:5-methoxy(iso)eugenol O-methyltransferase : This enzyme catalyzes the final methylation step, converting the precursor to this compound.[4]

Elemicin_Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Lignin Pathway Lignin Pathway p-Coumaroyl-CoA->Lignin Pathway Sinapyl Alcohol Sinapyl Alcohol Lignin Pathway->Sinapyl Alcohol ... Sinapyl Acetate Sinapyl Acetate Sinapyl Alcohol->Sinapyl Acetate 5-Methoxy Eugenol 5-Methoxy Eugenol Sinapyl Acetate->5-Methoxy Eugenol DcE(I)GS1 (NADPH-dependent reductase) This compound This compound 5-Methoxy Eugenol->this compound 5-methoxy(iso)eugenol O-methyltransferase

Proposed biosynthetic pathway of this compound.
Natural Occurrence of this compound

This compound is found in the essential oils of various plant species. The concentration of this compound can vary significantly depending on the plant part, geographical origin, and extraction method.

Plant SpeciesPlant PartThis compound Concentration (%)Reference(s)
Myristica fragrans (Nutmeg)Seed Oil2.4 - 15.76[1][5][6]
Myristica fragrans (Mace)Aril Oil10.5[1]
Canarium luzonicum (Elemi)Resin Essential Oil2.4 - 10.6[1][5]
Daucus carota (Carrot)LeavesPresent (biosynthesis studied)[4]
Petroselinum crispum (Parsley)Not specifiedPresent[3]
Cymbopogon khasianusNot specifiedPresent[5]
Asarum sieboldiiNot specifiedPresent[3]
Anemopsis californicaNot specifiedPresent[3]
Peucedanum pastinacifoliumNot specifiedPresent[3]
Ferula heuffeliiNot specifiedPresent[3]
Sassafras albidumNot specifiedPresent[3]

Pharmacological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, which are summarized below.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi.

MicroorganismAssayActivity (MIC)Reference(s)
Escherichia coliBroth microdilution31.25 µg/mL[7]
Pseudomonas aeruginosaBroth microdilution31.25 µg/mL[7]
Salmonella typhiBroth microdilution31.25 µg/mL[7]
Klebsiella pneumoniaeBroth microdilution62.5 µg/mL[7]
Staphylococcus aureusBroth microdilution62.5 µg/mL[7]
Candida tropicalisNot specifiedBetter activity than against A. niger[7]
Aspergillus flavusNot specifiedBetter activity than against A. niger[7]
Antioxidant Activity

The antioxidant properties of this compound have been evaluated, although specific IC50 values for the pure compound are not consistently reported. One study on the n-hexane seed extract of Myristica fragrans, where this compound was the major constituent (24.44%), showed significant antioxidant activity in lipid peroxidase, catalase, and DPPH assays.[7] In the DPPH assay, 100% radical scavenging activity was observed at a concentration of 300 µg/mL of the isolated this compound.[7]

Antiviral Activity

This compound has been reported to possess antiviral activity.[1][3] However, specific EC50 values against particular viruses are not well-documented in the readily available literature.

Psychoactive Effects and Interaction with 5-HT2A Receptors

The psychoactive properties of this compound are a subject of ongoing research. Some studies suggest that it may act as an agonist at the 5-HT2A serotonin receptors, similar to classic psychedelics.[1] However, the psychoactive effects reported from the consumption of plants containing this compound, such as nutmeg, are often described as deliriant-like rather than psychedelic.[1] It is hypothesized that the psychoactive effects may be due to its metabolites rather than this compound itself.[8]

Mechanism of Action: Metabolic Activation and SCD1 Inhibition

A key aspect of this compound's biological activity, particularly its toxicity, is its metabolic activation in the liver. This compound is metabolized by cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP3A4, to its reactive metabolite, 1'-hydroxythis compound.[3][9] This metabolite can then be further conjugated.[9]

One of the significant downstream effects of this metabolic activation is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[10] SCD1 is a crucial enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD1 by the metabolites of this compound can disrupt lipid homeostasis and contribute to hepatotoxicity.[10]

Elemicin_Metabolic_Activation cluster_0 Metabolic Activation cluster_1 Downstream Effects This compound This compound 1'-Hydroxythis compound 1'-Hydroxythis compound This compound->1'-Hydroxythis compound CYP1A1, CYP1A2, CYP3A4 SCD1 Inhibition SCD1 Inhibition 1'-Hydroxythis compound->SCD1 Inhibition Inhibits Disrupted Lipid Homeostasis Disrupted Lipid Homeostasis SCD1 Inhibition->Disrupted Lipid Homeostasis Leads to Hepatotoxicity Hepatotoxicity Disrupted Lipid Homeostasis->Hepatotoxicity

Metabolic activation of this compound and its downstream effects.

Toxicology and Safety

While this compound exhibits several beneficial biological activities, it also possesses potential toxicity.

Genotoxicity and Carcinogenicity

This compound has been shown to possess genotoxic and carcinogenic properties.[1] Studies have indicated that this compound can form DNA adducts, and at high doses, it has exhibited hepatocarcinogenicity in rats.[11]

Acute Toxicity

Excess consumption of raw nutmeg, which contains this compound, can lead to delirium and disorientation.[1]

ParameterValueSpeciesReference(s)
Benchmark Dose Low (BMDL)18.6 mg/kg bwRat[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as for key biological assays.

Extraction and Purification of this compound

5.1.1. Maceration Extraction from Myristica fragrans

  • Objective: To extract oleoresin containing this compound from nutmeg seeds.

  • Materials: Dried and powdered nutmeg seeds, absolute ethanol, rotary evaporator.

  • Protocol:

    • Weigh a desired amount of powdered nutmeg seeds.

    • Add absolute ethanol in a 1:4 (w/v) ratio of nutmeg powder to solvent.

    • Allow the mixture to macerate for 3 days at room temperature with occasional shaking.

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate under vacuum using a rotary evaporator at 40°C to obtain the oleoresin.

5.1.2. HPLC-Guided Purification

  • Objective: To isolate pure this compound from a crude extract.

  • Materials: Crude extract containing this compound, HPLC system with a preparative column (e.g., C18), mobile phase solvents (e.g., acetonitrile and water with formic acid).

  • Protocol:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Perform an initial analytical HPLC run to determine the retention time of this compound and to optimize the separation conditions.

    • Scale up to a preparative HPLC system using the optimized gradient. A typical gradient might be: 40% acetonitrile in 0.1% aqueous formic acid for 2 minutes, increasing to 100% acetonitrile over 30 minutes.[8]

    • Inject the dissolved extract onto the preparative column.

    • Collect the fraction corresponding to the retention time of this compound.

    • Analyze the collected fraction by analytical HPLC to confirm purity.

    • Concentrate the pure fraction to obtain isolated this compound.

Extraction_Purification_Workflow Dried Plant Material Dried Plant Material Extraction (e.g., Maceration) Extraction (e.g., Maceration) Dried Plant Material->Extraction (e.g., Maceration) Crude Extract Crude Extract Extraction (e.g., Maceration)->Crude Extract Analytical HPLC (Method Development) Analytical HPLC (Method Development) Crude Extract->Analytical HPLC (Method Development) Preparative HPLC Preparative HPLC Analytical HPLC (Method Development)->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection->Purity Analysis (Analytical HPLC) Pure this compound Pure this compound Purity Analysis (Analytical HPLC)->Pure this compound

Workflow for the extraction and purification of this compound.
Quantification of this compound

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify this compound in an essential oil or extract.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Protocol:

    • Prepare a standard solution of pure this compound of known concentration.

    • Dilute the sample (essential oil or extract) in a suitable solvent (e.g., ethanol).

    • Inject a known volume of the standard and the sample into the GC-MS.

    • Use a suitable capillary column (e.g., RTX-5) and temperature program. A typical program might be: hold at 40°C for 2 minutes, then ramp at 5°C/min to 210°C and hold for 5 minutes.[12]

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (comparison with the standard and library data).

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Biological Assays

5.3.1. Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials: Pure this compound, microbial culture, appropriate broth medium, 96-well microtiter plate, incubator.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature and time for the growth of the microorganism.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

5.3.2. Antioxidant Activity - DPPH Radical Scavenging Assay

  • Objective: To evaluate the free radical scavenging activity of this compound.

  • Materials: Pure this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, spectrophotometer.

  • Protocol:

    • Prepare a stock solution of this compound in methanol at various concentrations.

    • In a cuvette or 96-well plate, mix a specific volume of the this compound solution with a DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound, as a plant secondary metabolite, presents a dual character of therapeutic potential and toxicological concern. Its diverse biological activities, including antimicrobial and antioxidant properties, make it a compound of interest for drug discovery and development. However, its potential for genotoxicity and hepatotoxicity, primarily through metabolic activation and subsequent inhibition of key enzymes like SCD1, necessitates careful evaluation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the multifaceted nature of this compound, from its fundamental role in plant biology to its potential applications and risks in human health. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with neuronal receptors, and to establish a comprehensive safety profile.

References

Methodological & Application

Application Notes and Protocols: Elemicin Extraction from Nutmeg Essential Oil

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Elemicin, a phenylpropene compound found in nutmeg (Myristica fragrans), is a molecule of significant interest due to its structural similarity to psychoactive compounds like mescaline and its potential pharmacological activities, including antimicrobial and antioxidant properties.[1][2] The isolation of high-purity this compound is essential for accurate pharmacological studies and potential drug development pipelines. This document provides a comprehensive overview and detailed protocols for the extraction, isolation, and purification of this compound from nutmeg essential oil. The methodology encompasses initial oil extraction via hydrodistillation, enrichment of the target compound through fractional vacuum distillation, and subsequent purification using column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Analytical verification techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also detailed to ensure the identity and purity of the final product.

Introduction to this compound

This compound (1,2,3-trimethoxy-5-(2-propenyl)benzene) is a naturally occurring phenylpropene.[1] It is a major constituent of elemi oil but is also found in significant quantities in the essential oil of nutmeg and mace.[1] The concentration of this compound in nutmeg oil can vary, with reported values ranging from 0.3% to as high as 10.5% in mace oil.[1][3][4][5] The primary challenge in isolating this compound from nutmeg oil lies in separating it from structurally similar compounds with close boiling points, such as myristicin and safrole.[6] This protocol outlines a multi-step purification strategy to overcome these challenges and yield high-purity this compound.

Quantitative Data Summary

The successful isolation of this compound relies on understanding its physical properties and its prevalence relative to other major components in nutmeg essential oil. The following table summarizes key quantitative data for this compound and the primary related compounds found in nutmeg.

ParameterThis compoundMyristicinSafroleSabineneα-Pineneβ-Pinene
Molecular Weight ( g/mol ) 208.26192.21162.19136.23136.23136.23
Boiling Point (°C) 152-156 @ 17 mmHg[7]~149 @ 15 mmHg[8]~232 @ 760 mmHg~163-165 @ 760 mmHg~155-156 @ 760 mmHg~164-166 @ 760 mmHg
Typical % in Nutmeg Oil 0.3 - 7.5%[3]0.5 - 13.8%[4][8]0.1 - 3.2%[4]up to 20.2%[9]up to 9.7%[9]Major Component[10]
Formula C₁₂H₁₆O₃[7]C₁₁H₁₂O₃C₁₀H₁₀O₂C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆

Experimental Workflow and Visualization

The overall process for isolating this compound involves a sequential reduction of complexity, starting from the raw plant material and concluding with a highly purified compound. The workflow begins with the extraction of the crude essential oil, followed by enrichment of the target fraction and high-resolution purification steps.

G cluster_0 Crude Oil Extraction cluster_1 Enrichment cluster_2 Purification cluster_3 Analysis & Final Product Nutmeg Ground Nutmeg Seeds Distillation Steam or Hydrodistillation Nutmeg->Distillation Oil Crude Nutmeg Essential Oil Distillation->Oil FracDist Fractional Vacuum Distillation Oil->FracDist Enriched This compound-Enriched Fraction FracDist->Enriched ColumnChrom Silica Gel Column Chromatography Enriched->ColumnChrom PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC Analysis GC-MS & NMR Analysis PrepHPLC->Analysis Purethis compound High-Purity this compound (>98%) Analysis->Purethis compound G cluster_fractions Distillation Fractions start Nutmeg Essential Oil step1 Fractional Vacuum Distillation start->step1 terpenes Low-Boiling Terpenes (Discard) step1->terpenes phenylpropenes Enriched Phenylpropenes (this compound, Myristicin, etc.) step1->phenylpropenes step2 Column Chromatography (Silica Gel, Hexane/EtOAc) phenylpropenes->step2 step3 Preparative HPLC (C18, ACN/H2O) step2->step3 analysis Purity & Identity Check (GC-MS, NMR) step3->analysis end_product Purified this compound analysis->end_product >98% Purity

References

Application Note: Quantification of Elemicin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Elemicin is a naturally occurring phenylpropene compound found in the essential oils of various plants, most notably nutmeg (Myristica fragrans) and elemi resin. As a major psychoactive component of nutmeg, its accurate quantification is crucial in toxicology, food safety, and pharmaceutical research to understand its pharmacological and toxicokinetic properties.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and specificity, making it the gold standard for identifying and quantifying volatile and semi-volatile compounds like this compound in complex matrices.[2] This document provides a detailed protocol for the quantification of this compound in human serum using a validated GC-MS/MS method and outlines a general procedure for plant extracts.

Principle of the Method The GC-MS method combines two powerful analytical techniques. First, Gas Chromatography (GC) separates this compound from other components in a sample based on its volatility and affinity for a stationary phase within a capillary column. As the separated compounds exit the column, they enter the Mass Spectrometer (MS). The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for definitive identification and quantification. The use of an internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum

This protocol is adapted from a validated GC-MS/MS method for the analysis of psychoactive compounds in human serum.[1][3]

1. Materials and Reagents

  • Standards: this compound (purity >98%), Meconin-d3 (Internal Standard, IS)

  • Solvents: Ethyl acetate (pesticide residue grade), Ethanol (LC/MS grade), Methanol (LC/MS grade)

  • Reagents: Deionized water, Human pooled serum (for calibration standards)

  • Extraction Cartridges: MonoSpin® C18 FF solid-phase extraction (SPE) cartridges

2. Preparation of Standard Solutions

  • Stock Solution (400 µg/mL): Prepare a mixed stock solution of this compound in ethanol. Store at -30°C.[1]

  • Working Solutions: Prepare mixed working solutions by serially diluting the stock solution with deionized water to concentrations ranging from 0.25 to 150 µg/mL.[1]

  • Calibration Standards (0.5 - 300 ng/mL): Spike blank human serum with appropriate volumes of the working solutions to create a ten-point calibration curve.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank serum at low (1 ng/mL), medium (120 ng/mL), and high (240 ng/mL) concentrations.[1]

3. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of serum sample (or calibrator/QC), add the internal standard (Meconin-d3).

  • Condition the MonoSpin® C18 FF cartridge with methanol followed by deionized water.

  • Load the serum sample onto the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute this compound and the internal standard with 100 µL of ethyl acetate.

  • Centrifuge the eluate at 2,000 x g for 30 seconds to recover the extract.[1]

  • The sample is now ready for GC-MS analysis.

4. GC-MS/MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Shimadzu GCMS-TQ™ 8040 or equivalent
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 5 µL[1]
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program Initial 80°C, hold for 1 min; ramp to 280°C at 20°C/min; hold for 5 min
Carrier Gas Helium
Mass Spectrometer Triple Quadrupole (TQ)
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MS Transfer Line Temp 280°C

Note: MRM transitions should be optimized for this compound and the specific internal standard used.

Protocol 2: General Method for this compound in Plant Extracts

This protocol provides a general workflow for extracting and quantifying this compound from plant materials like dried nutmeg.

1. Materials and Reagents

  • Solvents: Hexane, Methanol, Dichloromethane (GC grade)

  • Apparatus: Ultrasonic bath, centrifuge, rotary evaporator

2. Sample Preparation (Ultrasonic-Assisted Extraction)

  • Grind the dried plant material (e.g., nutmeg seeds) into a fine powder.

  • Weigh approximately 1 g of the powder into a flask.

  • Add 20 mL of a suitable solvent (e.g., methanol or hexane).

  • Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 50°C).[4]

  • Centrifuge the mixture and collect the supernatant.

  • The extract can be concentrated using a rotary evaporator if necessary.

  • Dilute the final extract with a compatible solvent (e.g., hexane or ethyl acetate) to fall within the calibration range.[5]

  • Add an appropriate internal standard before injection.

3. GC-MS Instrumental Parameters The instrumental parameters listed in Protocol 1 can be used as a starting point. The oven temperature program may need to be optimized to ensure good separation from other co-extracted plant metabolites. A full scan acquisition mode can be used for initial identification, followed by Selected Ion Monitoring (SIM) or MRM for sensitive quantification.

Method Validation and Performance Data

Method validation is essential to ensure that the analytical procedure is accurate, reliable, and reproducible.[2] The following table summarizes the performance characteristics of the described GC-MS/MS method for this compound in human serum.[1][3]

Validation ParameterResult
Linearity Range 0.5 - 300 ng/mL
Correlation Coefficient (R²) 0.996 - 0.997[1][3]
Limit of Detection (LOD) 0.14 - 0.16 ng/mL[1][3]
Limit of Quantification (LOQ) 0.5 ng/mL[1][3]
Intra-day Precision (%RSD) 2.4% - 11%[1][3]
Inter-day Precision (%RSD) 2.5% - 11%[1][3]
Accuracy (Bias) -2.6% to 2.1%[1][3]
Stability Stable under freeze/thaw cycles and for 6.5 hours at 26°C[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Serum Sample Collection B Add Internal Standard (Meconin-d3) A->B C Solid-Phase Extraction (MonoSpin C18) B->C D Elute with Ethyl Acetate C->D E Centrifuge to Recover Extract D->E F Inject 5 µL into GC-MS/MS E->F G Data Acquisition (MRM Mode) F->G H Peak Integration & Analysis G->H I Quantification via Calibration Curve H->I J Final Result: This compound Concentration I->J

Caption: Workflow for this compound quantification in serum.

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in the body, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[4] Understanding this pathway is important in toxicology and drug development.

G This compound This compound hydroxy 1'-Hydroxy-elemicin This compound->hydroxy CYP-mediated 1'-Hydroxylation demethyl Demethylated Metabolites (e.g., Catechols) This compound->demethyl CYP1B1-mediated O-Demethylation conjugates Conjugated Metabolites (Glucuronides, Sulfates) hydroxy->conjugates demethyl->conjugates

Caption: Simplified metabolic pathway of this compound.

References

Synthesis of Mescaline from Elemicin: A Review of Potential Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research and drug development purposes only. The synthesis of mescaline is subject to legal restrictions in many jurisdictions. All procedures described herein should be carried out in a licensed and appropriately equipped laboratory facility, adhering to all applicable laws and safety regulations.

This document provides an overview of potential synthetic routes for the production of mescaline (3,4,5-trimethoxyphenethylamine) starting from elemicin, a naturally occurring phenylpropene. The information is compiled for researchers, scientists, and drug development professionals. Two primary pathways are detailed: one proceeding through the intermediate 3,4,5-trimethoxyphenylacetaldehyde via ozonolysis, and an alternative route via 3,4,5-trimethoxybenzaldehyde and a nitrostyrene intermediate. While the latter stages of these syntheses are well-documented, specific experimental protocols for the initial conversion of this compound are less detailed in publicly available literature and would require optimization.

Synthetic Pathways Overview

Two plausible synthetic routes from this compound to mescaline are outlined below. Route A involves the oxidative cleavage of the allyl side chain to a phenylacetaldehyde, followed by reductive amination. Route B involves oxidation to a benzaldehyde, followed by a Henry condensation and subsequent reduction.

Synthesis_Workflow cluster_route_A Route A: Ozonolysis Pathway cluster_route_B Route B: Henry Reaction Pathway Elemicin_A This compound Acetaldehyde 3,4,5-Trimethoxyphenylacetaldehyde Elemicin_A->Acetaldehyde Ozonolysis Mescaline_A Mescaline Acetaldehyde->Mescaline_A Reductive Amination Elemicin_B This compound Benzaldehyde 3,4,5-Trimethoxybenzaldehyde Elemicin_B->Benzaldehyde Oxidation Nitrostyrene 3,4,5-Trimethoxy-β-nitrostyrene Benzaldehyde->Nitrostyrene Henry Condensation Mescaline_B Mescaline Nitrostyrene->Mescaline_B Reduction

Figure 1: High-level overview of two potential synthetic routes for the conversion of this compound to mescaline.

Route A: Ozonolysis and Reductive Amination Pathway

This route is historically noted as a method for mescaline synthesis.[1][2] It involves two main transformations: the ozonolysis of this compound to yield 3,4,5-trimethoxyphenylacetaldehyde, and the subsequent conversion of this aldehyde to mescaline via reductive amination.

Step 1: Ozonolysis of this compound (Generalized Protocol)

Protocol:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a reaction vessel equipped with a gas dispersion tube and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by TLC or the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Perform a reductive workup by adding a reducing agent, such as dimethyl sulfide or zinc dust and water, to quench the ozonide and form the desired aldehyde.

  • Allow the reaction mixture to warm to room temperature.

  • Isolate the crude 3,4,5-trimethoxyphenylacetaldehyde through an appropriate aqueous workup and extraction with an organic solvent. The product is reported to be unstable and should be used promptly in the next step.[3]

Step 2: Reductive Amination of 3,4,5-Trimethoxyphenylacetaldehyde (Generalized Protocol)

The direct conversion of 3,4,5-trimethoxyphenylacetaldehyde to mescaline can be achieved through reductive amination.[3] A common method involves the use of ammonia and a reducing agent like sodium cyanoborohydride.[4][5][6]

Protocol:

  • Dissolve the crude 3,4,5-trimethoxyphenylacetaldehyde in a solvent such as methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN) portion-wise while monitoring the reaction. The pH should be maintained in a mildly acidic range (pH 6-7) for optimal imine formation and reduction.[4]

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction carefully with an acid, followed by basification of the solution.

  • Extract the mescaline freebase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the product by distillation or by converting it to a salt (e.g., hydrochloride or sulfate) and recrystallizing.

Route B: Henry Reaction Pathway

This route involves the oxidation of this compound to 3,4,5-trimethoxybenzaldehyde, which is then converted to mescaline in two subsequent, well-documented steps.

Step 1: Oxidation of this compound to 3,4,5-Trimethoxybenzaldehyde

A specific, high-yield protocol for this oxidation is not detailed in the available literature. Conceptually, this could be achieved using oxidizing agents that cleave the double bond, such as potassium permanganate under controlled conditions. However, this step would require significant methods development.

Step 2: Henry Condensation of 3,4,5-Trimethoxybenzaldehyde

The condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane to form 3,4,5-trimethoxy-β-nitrostyrene is a well-established procedure.[7][8]

Protocol:

  • Combine 3,4,5-trimethoxybenzaldehyde, nitromethane, and a catalyst such as cyclohexylamine or ammonium acetate in a reaction vessel with a solvent like glacial acetic acid.[7][8]

  • Heat the mixture (e.g., on a steam bath) for a specified period (typically 1-4 hours).[7][8]

  • Upon cooling or dilution with water, the product, 3,4,5-trimethoxy-β-nitrostyrene, precipitates as yellow crystals.[7]

  • Isolate the crystals by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent like methanol to obtain pure 3,4,5-trimethoxy-β-nitrostyrene.

ParameterValueReference
Reactants20 g 3,4,5-trimethoxybenzaldehyde, 40 mL nitromethane, 20 mL cyclohexylamine[7]
Solvent200 mL acetic acid[7]
Reaction Time1 hour[7]
TemperatureSteam bath[7]
Yield18.5 g (crude)[7]

Table 1: Summary of a reported experimental protocol for the synthesis of 3,4,5-trimethoxy-β-nitrostyrene.

Step 3: Reduction of 3,4,5-Trimethoxy-β-nitrostyrene to Mescaline

The final step is the reduction of the nitrostyrene intermediate to mescaline. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH).[1][2][7]

Protocol:

  • In a dry reaction flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in a dry solvent such as diethyl ether or tetrahydrofuran.

  • Add a solution of 3,4,5-trimethoxy-β-nitrostyrene in the same solvent to the LAH suspension at a controlled rate, maintaining a gentle reflux.[7]

  • After the addition is complete, continue refluxing for an extended period (e.g., 48 hours) to ensure complete reduction.[7]

  • Cool the reaction mixture and cautiously quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash them with the solvent.

  • Combine the filtrate and washes, dry the organic phase, and remove the solvent under reduced pressure to yield crude mescaline freebase.

  • Purify the mescaline by vacuum distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.[7]

ParameterValueReference
Reactants2.4 g 3,4,5-trimethoxy-β-nitrostyrene, 2 g LAH[7]
Solvent200 mL diethyl ether[7]
Reaction Time48 hours[7]
TemperatureReflux[7]
Yield2.1 g (as hydrochloride salt)[7]

Table 2: Summary of a reported experimental protocol for the reduction of 3,4,5-trimethoxy-β-nitrostyrene to mescaline hydrochloride.

Conclusion

The synthesis of mescaline from this compound is a multi-step process for which some stages are better documented than others. The conversion of 3,4,5-trimethoxybenzaldehyde to mescaline via a nitrostyrene intermediate is described with detailed experimental procedures and yields. However, the initial conversion of this compound to a suitable aldehyde precursor, either through ozonolysis or other oxidative methods, requires further research and development to establish a robust and high-yielding protocol. Researchers aiming to perform this synthesis should focus on optimizing this initial, critical step.

References

Protocol for Studying the Antimicrobial Activity of Elemicin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Elemicin is a naturally occurring phenylpropene found in the essential oils of various plants, including nutmeg and mace.[1] It has demonstrated a range of biological activities, including antimicrobial properties against various bacteria and fungi.[2] This document provides detailed protocols for researchers, scientists, and drug development professionals to systematically investigate and quantify the antimicrobial efficacy of this compound. The following protocols cover the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and anti-biofilm activity.

Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated; however, like other phenylpropenes such as eugenol, it is suggested to act by disrupting the integrity of the bacterial cell membrane.[3][4][5] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[4][5]

Furthermore, based on its structural similarity to eugenol, a known inhibitor of bacterial quorum sensing (QS), it is hypothesized that this compound may also interfere with bacterial cell-to-cell communication.[6][7][8][9][10] Quorum sensing is a critical signaling pathway that regulates the expression of virulence factors and biofilm formation in many pathogenic bacteria.[11][12][13] By disrupting QS, this compound may reduce bacterial pathogenicity and inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotics.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliMTCC 43331.25[2]
Pseudomonas aeruginosa-31.25[2]
Salmonella typhi-31.25[2]
Klebsiella pneumoniaeMTCC 10962.5[2]
Staphylococcus aureus-62.5[2]
Candida tropicalis-Better Activity[2]
Aspergillus flavusMTCC 1884Better Activity[2]
Aspergillus niger-Lower Activity[2]
Penicillium chrysogenum-Lower Activity[2]
Trichophyton rubrum-Lower Activity[2]

Note: "Better Activity" and "Lower Activity" are qualitative descriptions from the source and would be quantified as specific MIC values in an experimental setting.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microbial cultures

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted this compound. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips and spreaders

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto the surface of an appropriate agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (a 99.9% reduction in CFUs).

Time-Kill Curve Assay

This assay evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Microbial culture

  • Appropriate broth medium

  • Sterile flasks or tubes

  • Sterile agar plates

  • Incubator with shaking capabilities

Procedure:

  • Preparation: Prepare flasks containing broth with different concentrations of this compound (e.g., 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without this compound.

  • Inoculation: Inoculate each flask with the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Microbial culture capable of biofilm formation

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Inoculation and Treatment: Add the microbial inoculum (adjusted to approximately 1 x 10^6 CFU/mL) and various concentrations of this compound to the wells of a 96-well plate. Include a control with no this compound.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.

  • Washing: Gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).

  • Staining: Add crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the excess stain and wash the wells with water.

  • Solubilization: Add ethanol or acetic acid to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Visualizations

Antimicrobial_Assay_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay cluster_biofilm Anti-Biofilm Assay MIC_Prep Prepare this compound Dilutions & Microbial Inoculum MIC_Incubate Inoculate & Incubate (18-24h) MIC_Prep->MIC_Incubate MIC_Read Read Results (Visual/OD) MIC_Incubate->MIC_Read MBC_Plate Plate from 'No Growth' Wells MIC_Read->MBC_Plate Proceed with MIC results MBC_Incubate Incubate Plates (24-48h) MBC_Plate->MBC_Incubate MBC_Read Count Colonies (Determine MBC) MBC_Incubate->MBC_Read TK_Setup Inoculate Flasks with This compound Concentrations TK_Sample Sample at Time Intervals TK_Setup->TK_Sample TK_Plate Plate Dilutions & Count CFU TK_Sample->TK_Plate Biofilm_Incubate Incubate with this compound (24-48h) Biofilm_Wash Wash & Stain with Crystal Violet Biofilm_Incubate->Biofilm_Wash Biofilm_Read Solubilize & Read Absorbance Biofilm_Wash->Biofilm_Read

Caption: Workflow for antimicrobial activity testing of this compound.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) AHL_Synthase->AHL produces Receptor AHL Receptor (e.g., LuxR) AHL->Receptor binds to AHL_out Extracellular AHL AHL->AHL_out diffusion Virulence_Genes Virulence & Biofilm Genes Receptor->Virulence_Genes activates Expression Expression of Virulence Factors & Biofilm Formation Virulence_Genes->Expression This compound This compound This compound->AHL_Synthase Inhibits This compound->Receptor Blocks binding

Caption: Hypothesized mechanism of this compound in quorum sensing inhibition.

References

Application Notes and Protocols for an In Vivo Experimental Model for Elemicin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing and utilizing an in vivo experimental model to investigate the multifaceted biological activities of elemicin. This compound, a phenylpropene found in various essential oils, notably nutmeg and mace, has garnered scientific interest for its potential psychoactive, antimicrobial, and antioxidant properties, alongside concerns about its potential toxicity.[1][2][3][4] This document outlines detailed protocols for animal model selection, toxicity assessment, and the evaluation of specific neurological and metabolic effects of this compound.

Introduction to this compound

This compound (1,2,3-trimethoxy-5-(2-propen-1-yl)-benzene) is a naturally occurring compound with a range of biological activities.[1] Its structural similarity to other psychoactive phenylpropenes has led to investigations into its neurological effects.[1][5] Furthermore, studies have indicated its potential as an antimicrobial, antioxidant, and antiviral agent.[3][4][6] However, like other alkenylbenzenes such as safrole and methyleugenol, there are concerns regarding its potential genotoxicity and carcinogenicity, which are linked to its metabolic activation.[6][7][8][9]

The primary metabolic pathway of this compound involves 1'-hydroxylation by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, leading to the formation of reactive metabolites that can interact with cellular macromolecules.[6][8][10][11] Understanding the in vivo metabolism and disposition of this compound is therefore critical to assessing its safety and potential therapeutic applications.

In Vivo Experimental Model: Rodent

2.1. Animal Model Selection and Justification

The recommended animal model for in vivo this compound research is the mouse (e.g., C57BL/6 or CD-1 strains) or the rat (e.g., Sprague-Dawley or Wistar strains). Rodent models are well-established in toxicological and pharmacological research, with extensive historical data and a high degree of genetic homology to humans.[12][13] Mice are particularly advantageous for their rapid breeding cycle, cost-effectiveness, and the availability of transgenic strains.[12][14] Rats are often preferred for their larger size, which facilitates surgical procedures and repeated blood sampling.[13] The choice between mouse and rat may depend on the specific research question and endpoints being investigated. For initial toxicity and psychoactivity screening, mice are a suitable choice. For more detailed pharmacokinetic and metabolic studies, rats may be more appropriate.

2.2. Animal Husbandry and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization for at least one week prior to the start of experiments is crucial.

Experimental Protocols

3.1. Acute Toxicity Study (Dose Range Finding)

This study aims to determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD) of this compound.

  • Animals: 20 male and 20 female mice (or rats).

  • Groups: Five groups of 4 animals per sex (1 control, 4 treatment).

  • Vehicle: this compound should be dissolved in a suitable vehicle, such as corn oil or a solution of 0.5% carboxymethylcellulose.

  • Administration: A single dose via oral gavage.

  • Dose Levels: A geometric progression of doses (e.g., 50, 150, 500, 2000 mg/kg body weight). The control group receives the vehicle only.

  • Observation Period: 14 days.

  • Parameters to Monitor:

    • Mortality (twice daily).

    • Clinical signs of toxicity (daily, using a modified Irwin's test).[15]

    • Body weight (days 0, 7, and 14).

    • Food and water consumption (daily).

  • Endpoint: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

3.2. Subacute Toxicity Study (28-Day Repeated Dose)

This study evaluates the toxicity of this compound following repeated administration.

  • Animals: 40 male and 40 female mice (or rats).

  • Groups: Four groups of 10 animals per sex (1 control, 3 treatment).

  • Dose Levels: Based on the acute toxicity study, three dose levels are selected (e.g., low, medium, and high). The high dose should induce some toxicity but not significant mortality.

  • Administration: Daily oral gavage for 28 days.

  • Parameters to Monitor:

    • Mortality and clinical signs (daily).

    • Body weight, food, and water consumption (weekly).

    • Hematology and clinical chemistry (at termination).

    • Organ weights (at termination).

    • Histopathology of major organs (at termination).

3.3. Assessment of Psychoactive Effects: Head-Twitch Response (HTR)

The HTR in mice is a behavioral proxy for 5-HT2A receptor agonism, which is a potential mechanism of this compound's psychoactive effects.[2][16]

  • Animals: Male mice are often used for this assay.

  • Habituation: Animals should be habituated to the observation chambers for at least 30 minutes before testing.

  • Administration: A single intraperitoneal (i.p.) or oral (p.o.) dose of this compound or vehicle.

  • Observation: Immediately after administration, individual mice are placed in observation chambers, and the number of head twitches is counted for a set period (e.g., 30-60 minutes).

  • Positive Control: A known 5-HT2A agonist, such as DOI ((±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), can be used as a positive control.[17]

3.4. In Vivo Genotoxicity Assessment

To evaluate the potential of this compound to cause genetic damage, a combination of the comet assay and the micronucleus test is recommended.[1][5][9]

  • Animals: Mice or rats.

  • Administration: Dosing regimen as per the subacute toxicity study.

  • Comet Assay (Alkaline Single Cell Gel Electrophoresis):

    • Tissues: Liver, and other potential target organs identified in toxicity studies.

    • Procedure: At the end of the treatment period, animals are euthanized, and tissues are collected. Single-cell suspensions are prepared, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. DNA damage is visualized and quantified by measuring the length of the "comet tail."

  • Micronucleus Test:

    • Tissue: Bone marrow.

    • Procedure: Bone marrow is flushed from the femur, and smears are prepared on microscope slides. The frequency of micronucleated polychromatic erythrocytes is determined.

3.5. In Vivo Metabolism and Pharmacokinetic (PK) Study

This study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[18][19]

  • Animals: Rats with cannulated jugular veins are ideal for serial blood sampling.

  • Administration: A single intravenous (i.v.) and oral (p.o.) dose of this compound.

  • Sample Collection:

    • Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[18]

    • Urine and Feces: Animals are housed in metabolic cages for the collection of excreta over 24 or 48 hours.

  • Analysis: Plasma, urine, and fecal samples are analyzed for this compound and its metabolites using a validated analytical method, such as LC-MS/MS.

  • PK Parameters: Calculation of key pharmacokinetic parameters including clearance, volume of distribution, half-life, and bioavailability.

3.6. Investigation of Stearoyl-CoA Desaturase 1 (SCD1) Inhibition

This compound has been shown to inhibit SCD1.[8] This can be investigated in vivo.

  • Animals: Mice or rats.

  • Administration: Dosing regimen as per the subacute toxicity study.

  • Endpoint Analysis:

    • Gene Expression: Measurement of Scd1 mRNA levels in the liver using qRT-PCR.

    • Enzyme Activity: Assessment of SCD1 activity in liver microsomes by measuring the conversion of [14C]-stearic acid to [14C]-oleic acid.

    • Lipid Profiling: Analysis of the fatty acid composition of liver and plasma to determine the ratio of saturated to monounsaturated fatty acids.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Acute Toxicity of this compound in Mice (Example)

Dose (mg/kg)SexNumber of AnimalsMortalityClinical Signs
0 (Vehicle)M40/4None observed
F40/4None observed
50M40/4Mild sedation
F40/4Mild sedation
150M41/4Sedation, ataxia
F40/4Sedation, ataxia
500M43/4Severe sedation, tremors
F42/4Severe sedation, tremors
2000M44/4Convulsions, mortality
F44/4Convulsions, mortality

Table 2: Subacute Toxicity of this compound in Rats - Hematology (Example)

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
RBC (10^6/µL)7.5 ± 0.57.4 ± 0.67.2 ± 0.46.8 ± 0.7
HGB (g/dL)15.2 ± 1.115.0 ± 1.314.5 ± 0.913.9 ± 1.2
WBC (10^3/µL)8.9 ± 1.59.1 ± 1.79.5 ± 1.410.2 ± 1.9
Platelets (10^3/µL)850 ± 95840 ± 110820 ± 105790 ± 120
*p < 0.05 vs. Control

Table 3: Head-Twitch Response in Mice Following this compound Administration (Example)

TreatmentDose (mg/kg)Number of Head Twitches (Mean ± SEM)
Vehicle-2.1 ± 0.8
This compound1015.4 ± 3.2
This compound3035.8 ± 5.1
DOI142.5 ± 6.3
p < 0.05 vs. Vehicle

Visualizations

Experimental Workflow for In Vivo this compound Research

G cluster_0 Phase 1: Toxicity Assessment cluster_1 Phase 2: Pharmacological & Mechanistic Studies acute_tox Acute Toxicity Study (Dose Range Finding) subacute_tox Subacute Toxicity Study (28-Day Repeated Dose) acute_tox->subacute_tox Determine Doses psychoactive Psychoactive Effects (Head-Twitch Response) subacute_tox->psychoactive genotoxicity Genotoxicity Assessment (Comet & Micronucleus) subacute_tox->genotoxicity metabolism Metabolism & PK Study subacute_tox->metabolism scd1 SCD1 Inhibition Assay subacute_tox->scd1

A diagram illustrating the phased experimental workflow for in vivo this compound research.

Proposed Signaling Pathway for this compound's Psychoactive and Toxic Effects

G cluster_0 Metabolic Activation cluster_1 Cellular Effects This compound This compound cyp450 CYP1A1, CYP1A2, CYP3A4 This compound->cyp450 Metabolism ht2a 5-HT2A Receptor This compound->ht2a scd1 SCD1 Inhibition This compound->scd1 reactive_metabolite 1'-Hydroxy-elemicin (Reactive Metabolite) cyp450->reactive_metabolite dna_adducts DNA Adducts reactive_metabolite->dna_adducts genotoxicity Genotoxicity/ Carcinogenicity dna_adducts->genotoxicity psychoactivity Psychoactivity ht2a->psychoactivity lipid_metabolism Altered Lipid Metabolism scd1->lipid_metabolism

A diagram of the proposed signaling pathways for this compound's effects.

References

Sourcing and Purity Assessment of Elemicin Analytical Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for sourcing analytical standards of elemicin and assessing their purity. This compound, a naturally occurring phenylpropene found in various essential oils, is of interest for its potential pharmacological activities. Accurate purity assessment is critical for reliable research and development.

Sourcing this compound Analytical Standards

High-purity this compound analytical standards are essential for accurate quantification and identification. Several reputable suppliers offer this compound for research purposes. When sourcing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the standard.

Table 1: Potential Suppliers of this compound Analytical Standards

SupplierProduct NumberPurity (Typical)Notes
BiosynthFE22655High PurityProvides basic physicochemical data.[1]
AOBIOUSHigh PurityOffers custom solutions in various solvents.
ChemFacesCFN90685≥98% (HPLC)Provides detailed biological activity information.
Santa Cruz Biotechnologysc-211089Provides basic product information.[2]
MedChemExpressHY-N680799.22%Offers detailed product data and cites relevant literature.

Note: Purity and availability may vary. Always request the lot-specific Certificate of Analysis before purchase.

A comprehensive CoA for a primary analytical standard should include:

  • U(H)PLC-MS analysis data

  • ¹H and ¹³C NMR spectra and interpretation

  • Mass spectrometry data

  • Water content (e.g., by Karl Fischer titration)

  • Residual solvent analysis

  • Appearance, storage recommendations, and expiry date[3]

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended to ensure the comprehensive assessment of this compound purity. This typically involves chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for determining the purity of an analytical standard. A reverse-phase method is commonly employed.

Protocol: HPLC Purity Assessment of this compound

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (TFA)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound analytical standard.

    • Dissolve in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or TFA). A typical gradient could be:

      • Start at 40% acetonitrile.

      • Linearly increase to 80-100% acetonitrile over 20-30 minutes.[5]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30°C[6][7]

    • Detection Wavelength: 270 nm[5]

    • Injection Volume: 10 µL[5]

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Table 2: Representative HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid
Gradient40% to 100% Acetonitrile
Flow Rate1.0 mL/min[5]
Temperature30°C[6][7]
DetectionUV at 270 nm[5]
Injection Volume10 µL[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and volatile impurities.

Protocol: GC-MS Analysis of this compound

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • A non-polar capillary column (e.g., DB-5MS or equivalent)

  • Reagents:

    • Helium or Hydrogen (carrier gas)

    • Methanol or Ethyl Acetate (solvent)

  • Sample Preparation:

    • Prepare a dilute solution of the this compound standard (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature of 50-60°C, hold for 1-2 minutes.

      • Ramp up to 280-310°C at a rate of 10°C/min.[8]

      • Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[8]

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Compare the obtained mass spectrum of the major peak with a reference spectrum from a database (e.g., NIST). The molecular ion of this compound is expected at m/z 208.[9]

    • Identify any impurity peaks by their mass spectra.

Table 3: Key Mass Spectral Data for this compound

m/zRelative Intensity
208High
193Medium
178Low
167Medium

Note: Relative intensities are approximate and can vary between instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the unambiguous structural elucidation and confirmation of the this compound analytical standard.

Protocol: NMR Analysis of this compound

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • Deuterated chloroform (CDCl₃)

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound standard in approximately 0.6 mL of CDCl₃.

  • NMR Experiments:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Compare the observed chemical shifts with published data for this compound.

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
6.40s2HH-2', H-6'
5.95m1HH-2
5.10m2HH-3
3.84s9H3x OCH₃
3.32d2HH-1
¹³C NMR Chemical Shift (ppm) Assignment
153.2C-3', C-5'
137.2C-2
135.8C-4'
133.0C-1'
115.8C-3
105.1C-2', C-6'
60.8p-OCH₃
56.1o-OCH₃
40.0C-1

Note: Chemical shifts are referenced to the solvent signal.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Purity Assessment cluster_sourcing Sourcing cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis supplier Select Supplier coa Request Certificate of Analysis supplier->coa weigh Weigh Standard coa->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter nmr NMR dissolve->nmr hplc HPLC-UV filter->hplc gcms GC-MS filter->gcms purity Purity Calculation (%) hplc->purity identity Identity Confirmation gcms->identity structure Structural Verification nmr->structure

Caption: Workflow for sourcing and assessing the purity of this compound.

Metabolic Activation and Potential Neurological Effects of this compound

This compound's psychoactive effects are thought to be related to its metabolism in the body. The following diagram illustrates the metabolic activation of this compound and its potential influence on monoamine neurotransmitter systems, which are common targets for psychoactive drugs.[10][11]

elemicin_pathway Metabolic Activation and Potential Neurological Effects of this compound cluster_metabolism Hepatic Metabolism cluster_neuro Potential Neurological Effects This compound This compound cyp CYP Enzymes (e.g., CYP1A2, CYP3A4) This compound->cyp Metabolic Activation hydroxy 1'-Hydroxy-elemicin (Reactive Metabolite) cyp->hydroxy neurotransmission Modulation of Monoamine Neurotransmission (Dopamine, Serotonin, Norepinephrine) hydroxy->neurotransmission Potential Interaction effects Psychoactive Effects (e.g., Anticholinergic-like) neurotransmission->effects

Caption: Metabolic activation and potential neurological effects of this compound.

References

Application Notes and Protocols: Elemicin as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of elemicin, a naturally occurring phenylpropene, as a versatile precursor in organic synthesis. The focus is on its application in the synthesis of psychoactive compounds, specifically mescaline and analogues of 3-methoxy-4,5-methylenedioxyamphetamine (MMDA).

Application Note 1: Synthesis of Mescaline (3,4,5-Trimethoxyphenethylamine)

This compound serves as a viable starting material for the synthesis of the proto-alkaloid mescaline.[1] The primary strategies involve the oxidative cleavage of this compound's allyl side chain to form an aldehyde intermediate, which is then converted to the final phenethylamine product through reductive amination or a similar pathway. Two common oxidative methods are ozonolysis and permanganate oxidation.

Synthetic Pathways Overview
  • Ozonolysis Route : This method involves bubbling ozone through a solution of this compound to cleave the double bond, yielding 3,4,5-trimethoxyphenylacetaldehyde. This intermediate is then subjected to reductive amination to produce mescaline.[2]

  • Permanganate/Periodate Route : An alternative to ozonolysis uses potassium permanganate (KMnO4) under mild, alkaline conditions to form a vicinal diol from the allyl group.[3][4] This diol is then cleaved with periodic acid (HIO4) to yield 3,4,5-trimethoxyphenylacetaldehyde, which can be converted to mescaline.[4] A more vigorous oxidation with basic KMnO4 can yield 3,4,5-trimethoxybenzaldehyde, which is then condensed with nitromethane and subsequently reduced to form mescaline.

Data Presentation: Comparison of Synthetic Routes to Mescaline
Reaction StepMethodReagentsIntermediate ProductReported Yield (%)
Oxidative Cleavage Ozonolysis1. O₃, DCM; 2. Zn, HCl3,4,5-TrimethoxyphenylacetaldehydeNot specified
Dihydroxylation & Cleavage1. KMnO₄ (mild, alkaline); 2. HIO₄3,4,5-TrimethoxyphenylacetaldehydeNot specified
Condensation Henry ReactionNitromethane, Baseβ-nitro-3,4,5-trimethoxystyrene~83% (from aldehyde)
Reduction LiAlH₄ ReductionLiAlH₄, THFMescaline~86-89% (from nitrostyrene)
Reductive AminationNH₄OAc, NaBH₃CN, MeOHMescalineNot specified

Note: Yields are often reported for individual steps starting from an intermediate (e.g., the benzaldehyde) rather than an overall yield from this compound.

Logical Relationship: Mescaline Synthesis from this compound

G This compound This compound aldehyde1 3,4,5-Trimethoxyphenylacetaldehyde This compound->aldehyde1  Ozonolysis or  KMnO4/HIO4 aldehyde2 3,4,5-Trimethoxybenzaldehyde This compound->aldehyde2  Vigorous KMnO4  Oxidation mescaline Mescaline aldehyde1->mescaline  Reductive Amination  (e.g., NaBH3CN, NH4OAc) nitrostyrene β-nitro-3,4,5-trimethoxystyrene aldehyde2->nitrostyrene  Henry Reaction  (Nitromethane, Base) nitrostyrene->mescaline  Reduction  (e.g., LiAlH4)

Caption: Synthetic pathways from this compound to mescaline.

Experimental Protocol 1: Ozonolysis and Reductive Amination

This protocol outlines the synthesis of mescaline from this compound via an acetaldehyde intermediate.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Ozone (from an ozonator)

  • Zinc dust (Zn)

  • Hydrochloric acid (HCl), concentrated

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Standard glassware for organic synthesis, including a gas dispersion tube

Procedure:

Step 1: Ozonolysis of this compound

  • Dissolve this compound in anhydrous DCM in a three-neck flask equipped with a gas dispersion tube and a drying tube outlet.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by TLC or the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Add zinc dust to the solution, followed by the slow addition of concentrated HCl with vigorous stirring. This step reductively cleaves the ozonide.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Filter the mixture to remove zinc salts and wash the residue with DCM.

  • Wash the combined organic filtrate with water and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under reduced pressure. The resulting crude 3,4,5-trimethoxyphenylacetaldehyde is unstable and should be used immediately in the next step.[3]

Step 2: Reductive Amination

  • Dissolve the crude 3,4,5-trimethoxyphenylacetaldehyde in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

  • Add ammonium acetate to the solution, followed by the portion-wise addition of sodium cyanoborohydride.[3] The reaction pH should be maintained around 7.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the careful addition of dilute HCl.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with NaOH solution and extract the product with a suitable organic solvent (e.g., DCM or ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude mescaline.

  • The product can be further purified by conversion to its hydrochloride salt and recrystallization.

Application Note 2: Synthesis of 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA) Analogues

While myristicin is the more direct precursor to MMDA, this compound can be used to synthesize TMA-1 (3,4,5-trimethoxyamphetamine), the amphetamine analogue of mescaline.[5] The synthesis of MMDA from myristicin provides a template that can be adapted for this compound.[6][7] The key step is the conversion of the allylbenzene into a propanone intermediate, which is then reductively aminated.

Synthetic Pathway Overview
  • Isomerization : this compound is first isomerized from an allylbenzene to a propenylbenzene (isothis compound) using a strong base like potassium hydroxide (KOH).

  • Oxidation : The resulting isothis compound is oxidized to form the corresponding phenyl-2-propanone (3,4,5-trimethoxyphenyl-2-propanone).

  • Reductive Amination : The ketone is then reductively aminated with an appropriate amine (e.g., ammonia for a primary amine, methylamine for a secondary amine) and a reducing agent to yield the final amphetamine analogue.

Experimental Workflow: TMA-1 Synthesis from this compound

G This compound This compound isothis compound Isothis compound This compound->isothis compound  Isomerization  (KOH, EtOH) ketone 3,4,5-Trimethoxyphenyl-2-propanone isothis compound->ketone  Oxidation  (e.g., Wacker Oxidation) tma1 TMA-1 ketone->tma1  Reductive Amination  (NH3, Reducing Agent)

Caption: Synthetic workflow for TMA-1 from this compound.

Experimental Protocol 2: Synthesis of TMA-1 from this compound (Adapted from Myristicin protocols)

This protocol describes a plausible route to TMA-1 from this compound, based on analogous syntheses.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH), absolute

  • Reagents for Wacker oxidation (e.g., PdCl₂, CuCl₂, O₂) or Peroxyacid for epoxidation followed by rearrangement.

  • Ammonia (or ammonium salt)

  • Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, or catalytic hydrogenation setup)

  • Appropriate solvents (e.g., THF, Methanol)

Procedure:

Step 1: Isomerization of this compound to Isothis compound

  • Dissolve this compound in absolute ethanol.

  • Add solid potassium hydroxide to the solution.

  • Heat the mixture on a steam bath or reflux overnight.

  • Remove the volatile components (ethanol) under vacuum.

  • Add water to the residue and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent to yield crude isothis compound.

  • Purify the isothis compound by vacuum distillation.

Step 2: Oxidation of Isothis compound to 3,4,5-Trimethoxyphenyl-2-propanone This step can be performed via several methods. A Wacker-type oxidation is common for this transformation.

  • Dissolve isothis compound in a suitable solvent mixture, such as aqueous DMF or THF.

  • Add a catalytic amount of Palladium(II) chloride (PdCl₂) and a stoichiometric amount of a co-oxidant like Copper(I) chloride (CuCl).

  • Stir the reaction under an oxygen atmosphere (e.g., using a balloon) at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by filtering through celite, diluting with water, and extracting with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. Purify the resulting ketone by chromatography or distillation.

Step 3: Reductive Amination to TMA-1

  • Dissolve the 3,4,5-trimethoxyphenyl-2-propanone in a suitable solvent like methanol.

  • Add an excess of the amine source, such as ammonium acetate or aqueous ammonia.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[8][9]

  • Stir the reaction at room temperature for several hours to overnight.

  • Acidify the reaction mixture to quench, then remove the solvent.

  • Make the aqueous residue basic and extract the product with an organic solvent.

  • Dry and concentrate the organic layers to obtain the crude product.

  • Purify by converting to a salt and recrystallizing.

References

Application of Elemicin in Food Preservative Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemicin, a naturally occurring phenylpropene found in various plants such as nutmeg (Myristica fragrans) and elemi (Canarium luzonicum), has garnered significant interest for its potential as a natural food preservative. Its demonstrated antimicrobial and antioxidant properties suggest its utility in extending the shelf-life and maintaining the quality of various food products. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in food preservation research.

Data Presentation

Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a range of common foodborne pathogens.

MicroorganismTypeMIC (µg/mL)Reference
Escherichia coliGram-negative Bacteria31.25[1]
Pseudomonas aeruginosaGram-negative Bacteria31.25[1]
Salmonella typhiGram-negative Bacteria31.25[1]
Klebsiella pneumoniaeGram-negative Bacteria62.5[1]
Staphylococcus aureusGram-positive Bacteria62.5[1]
Bacillus cereusGram-positive Bacteria-
Bacillus subtilisGram-positive Bacteria-
Candida tropicalisFungus-[1]
Aspergillus flavusFungus-[1]
Aspergillus nigerFungus-[1]
Penicillium chrysogenumFungus-[1]
Trichophyton rubrumFungus-[1]

Note: Some MIC values were not available in the searched literature and are indicated by "-". Further research is needed to establish these values.

Antioxidant Activity of this compound

This compound exhibits significant antioxidant activity, which contributes to its preservative effects by inhibiting lipid oxidation in food. The following table presents available data on its antioxidant capacity.

AssayIC50 (µg/mL)Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging-

Signaling Pathways and Experimental Workflows

Proposed Antimicrobial Mechanism of Action of this compound

The precise antimicrobial mechanism of this compound is still under investigation. However, based on studies of structurally related phenylpropenes, a plausible mechanism involves the disruption of the bacterial cell membrane.

antimicrobial_mechanism This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane Interacts with disruption Membrane Disruption cell_membrane->disruption Leads to ion_leakage Ion Leakage (K+, H+) disruption->ion_leakage atp_depletion ATP Depletion disruption->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Proposed mechanism of this compound's antimicrobial action.

General Workflow for Evaluating this compound as a Food Preservative

The following diagram outlines a general experimental workflow for assessing the efficacy of this compound as a food preservative in a model food system.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Storage cluster_analysis Analysis cluster_results Results & Conclusion food_matrix Select Food Matrix (e.g., Ground Meat, Edible Oil) treatment Incorporate this compound into Food Matrix food_matrix->treatment elemicin_prep Prepare this compound Solutions (Different Concentrations) elemicin_prep->treatment controls Prepare Controls (Negative: No Preservative Positive: Standard Preservative) controls->treatment storage Store Samples under Controlled Conditions (Temperature, Time) treatment->storage antimicrobial Antimicrobial Analysis (Total Viable Count, Pathogen Load) storage->antimicrobial antioxidant Antioxidant Analysis (TBARS, Peroxide Value) storage->antioxidant sensory Sensory Evaluation (Appearance, Odor, Flavor, Texture) storage->sensory data_analysis Data Analysis & Comparison antimicrobial->data_analysis antioxidant->data_analysis sensory->data_analysis conclusion Conclusion on Efficacy and Optimal Concentration data_analysis->conclusion

Caption: General workflow for evaluating this compound in food.

Experimental Protocols

Protocol 1: Evaluation of this compound's Preservative Effect in Ground Meat

Objective: To determine the efficacy of this compound in extending the shelf-life of refrigerated ground beef by assessing its impact on microbial growth, lipid oxidation, and sensory attributes.

Materials:

  • Freshly ground beef (80% lean, 20% fat)

  • This compound (food-grade purity)

  • Sterile 0.1% peptone water

  • Plate Count Agar (PCA)

  • Selective agar for specific pathogens (e.g., E. coli O157:H7 agar)

  • Trichloroacetic acid (TCA)

  • 2-Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT)

  • Sterile sample bags

  • Incubator (35 ± 2°C)

  • Stomacher

  • Spectrophotometer

  • Sensory evaluation booths

Methodology:

  • Sample Preparation:

    • Divide the ground beef into four equal portions (e.g., 500 g each).

    • Group 1 (Control): No treatment.

    • Group 2 (this compound Low Dose): Add this compound to achieve a final concentration of 0.05% (w/w).

    • Group 3 (this compound High Dose): Add this compound to achieve a final concentration of 0.1% (w/w).

    • Group 4 (Positive Control): Add a standard preservative (e.g., BHT at 0.02% w/w).

    • Thoroughly mix each portion for 2 minutes to ensure even distribution of the preservative.

    • Package each treated portion into smaller, sterile sample bags (50 g each) for analysis at different time points.

  • Storage:

    • Store all samples at refrigeration temperature (4 ± 1°C) for a period of 12 days.

    • Perform analyses on days 0, 3, 6, 9, and 12.

  • Microbiological Analysis:

    • Aseptically take 10 g of meat from a sample bag and homogenize it with 90 mL of sterile 0.1% peptone water in a stomacher for 2 minutes.

    • Perform serial dilutions and plate onto PCA for Total Viable Count (TVC).

    • Incubate plates at 35 ± 2°C for 48 hours.

    • (Optional) Plate onto selective agar to enumerate specific spoilage or pathogenic bacteria.

    • Express results as log CFU/g.

  • Lipid Oxidation Analysis (TBARS Assay):

    • Homogenize 5 g of meat with 25 mL of 10% TCA solution.

    • Filter the homogenate and mix 2 mL of the filtrate with 2 mL of 0.02 M TBA solution.

    • Heat the mixture in a boiling water bath for 30 minutes.

    • Cool the samples and measure the absorbance at 532 nm.

    • Calculate TBARS values as mg of malondialdehyde (MDA) per kg of meat.

  • Sensory Evaluation:

    • On each analysis day, cook meat patties (25 g) from each treatment group to an internal temperature of 71°C.

    • Present the cooked patties, coded with random three-digit numbers, to a trained sensory panel (n=10-12) in individual sensory booths.

    • Panelists will evaluate the samples for appearance, color, odor, flavor, texture, and overall acceptability using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

    • Provide water and unsalted crackers for palate cleansing between samples.

Protocol 2: Evaluation of this compound's Antioxidant Efficacy in Edible Oil

Objective: To assess the ability of this compound to inhibit lipid oxidation in soybean oil during accelerated storage.

Materials:

  • Refined soybean oil

  • This compound (food-grade purity)

  • Tert-butylhydroquinone (TBHQ) as a positive control

  • Glacial acetic acid

  • Chloroform

  • Saturated potassium iodide (KI) solution

  • Starch indicator solution

  • Sodium thiosulfate solution (0.01 N)

  • Oven capable of maintaining 60 ± 2°C

Methodology:

  • Sample Preparation:

    • Prepare the following oil samples (100 g each):

      • Control: Soybean oil with no additives.

      • This compound 200 ppm: Soybean oil with 200 ppm of this compound.

      • This compound 400 ppm: Soybean oil with 400 ppm of this compound.

      • TBHQ 200 ppm: Soybean oil with 200 ppm of TBHQ (positive control).

    • Ensure thorough mixing of the additives in the oil.

  • Accelerated Storage:

    • Place 20 g of each oil sample in open glass beakers.

    • Store the beakers in an oven at 60 ± 2°C for 20 days.

    • Draw samples for analysis every 4 days.

  • Peroxide Value (PV) Determination:

    • Weigh 5 g of the oil sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform.

    • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.

    • Add 30 mL of distilled water and 1 mL of starch indicator solution.

    • Titrate with 0.01 N sodium thiosulfate solution until the blue color disappears.

    • Calculate the Peroxide Value (meq O2/kg oil).

  • Data Analysis:

    • Plot the Peroxide Value against storage time for each treatment.

    • Compare the rate of peroxide formation in this compound-treated samples with the control and TBHQ-treated samples to determine the antioxidant efficacy of this compound.

Safety and Toxicological Considerations

While this compound shows promise as a natural food preservative, it is crucial to consider its toxicological profile. This compound is an alkenylbenzene, a class of compounds that includes some known genotoxic carcinogens.[2][3][4] The metabolic activation of this compound, particularly 1'-hydroxylation, can lead to the formation of reactive metabolites that may interact with cellular macromolecules.[5]

Currently, there is a lack of comprehensive long-term toxicity and carcinogenicity studies on this compound.[1][2] Therefore, further research is imperative to establish safe intake levels and to fully evaluate the potential health risks associated with its use as a food additive. Regulatory bodies would require extensive safety data before approving this compound for widespread use in food preservation.

Conclusion

This compound demonstrates significant potential as a natural alternative to synthetic food preservatives due to its antimicrobial and antioxidant properties. The protocols outlined in this document provide a framework for researchers to systematically evaluate its efficacy in various food systems. However, the existing data gaps regarding its long-term safety necessitate a cautious approach and further toxicological studies to ensure consumer safety. Future research should focus on determining the precise mechanisms of action, optimizing its application in different food matrices, and conducting thorough safety assessments.

References

Application Notes and Protocols for the Detection of Elemicin Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemicin (3,4,5-trimethoxyallylbenzene) is a naturally occurring phenylpropene found in various spices, most notably nutmeg, and essential oils. Its metabolism in biological systems is of significant interest due to its potential psychoactive and toxicological properties. Understanding the metabolic fate of this compound is crucial for toxicological risk assessment, clinical diagnostics, and drug development. This document provides detailed application notes and protocols for the detection and quantification of this compound and its primary metabolites in various biological matrices using modern analytical techniques.

Metabolic Pathways of this compound

The biotransformation of this compound is extensive, involving both Phase I and Phase II metabolic reactions primarily occurring in the liver.

  • Phase I Metabolism: These reactions introduce or expose functional groups on the this compound molecule. Key Phase I reactions for this compound include 1'-hydroxylation of the allyl side chain, O-demethylation of the methoxy groups, and oxidation of the allyl side chain.[1] The initial and critical activation step is 1'-hydroxylation, primarily catalyzed by cytochrome P450 enzymes, notably CYP1A1, CYP1A2, and CYP3A4.[2][3] This creates a reactive intermediate, 1'-hydroxythis compound, which is a precursor to several other metabolites.[3]

  • Phase II Metabolism: The functionalized metabolites from Phase I undergo conjugation reactions, which increase their water solubility and facilitate excretion.[4][5] These reactions involve the attachment of endogenous molecules. For this compound, this includes conjugation with cysteine, N-acetylcysteine (NAC), and glucuronic acid.[1]

A total of 22 metabolites have been identified in mouse urine, feces, and plasma, with the majority being excreted in the urine.[1]

Elemicin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydroxy 1'-Hydroxythis compound This compound->hydroxy CYP1A1, CYP1A2, CYP3A4 demethyl Demethylated Metabolites This compound->demethyl O-Demethylation diol 2',3'-Dihydroxy-elemicin (Epoxide-diol pathway) This compound->diol Hydration propionic 3,4,5-Trimethoxyphenyl -propionic acid This compound->propionic Side-chain Oxidation conjugates Cysteine & NAC Conjugates hydroxy->conjugates Conjugation glucuronides Glucuronide Conjugates demethyl->glucuronides Glucuronidation glycine Glycine Conjugates propionic->glycine Conjugation

Caption: Metabolic pathway of this compound.

Analytical Methods and Protocols

The primary analytical methods for the sensitive and selective detection of this compound metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Note 1: GC-MS/MS Analysis of this compound in Blood Serum

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a robust and highly sensitive method for quantifying volatile and semi-volatile compounds like this compound from complex biological matrices.[6]

3.1.1. Experimental Protocol

This protocol is adapted from a validated method for analyzing psychoactive compounds in blood serum.[6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To a 50 µL serum sample, add 450 µL of an internal standard solution (e.g., meconine-d3, 10 ng/mL in water).
  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 200 µL of methanol, followed by 200 µL of deionized water.
  • Load the serum-internal standard mixture onto the cartridge.
  • Wash the cartridge with 200 µL of deionized water and centrifuge at 10,000 x g for 30 seconds (repeat three times).
  • Elute the analytes by adding 100 µL of ethyl acetate and centrifuging at 2,000 x g for 30 seconds.

2. GC-MS/MS Instrumental Analysis

  • GC System: Shimadzu GCMS-TQ™ 8040 or equivalent.
  • Injection Volume: 5 µL of the purified eluate.
  • Injector: Splitless mode, 250°C.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Oven Program: Start at 40°C, hold for 5 min. Ramp to 190°C at 5°C/min, hold for 8 min. Ramp to 240°C at 10°C/min.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its metabolites should be optimized.

3.1.2. Method Performance and Quantitative Data

The following table summarizes typical validation parameters for the GC-MS/MS analysis of this compound in blood serum.[6]

ParameterThis compound
Linearity Range 0.5 - 300 ng/mL
Correlation Coefficient (R²) > 0.996
Limit of Detection (LOD) 0.14 - 0.16 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) 2.4 - 11%
Inter-day Precision (%RSD) 1.5 - 11%
Accuracy (Systematic Error) -2.6 to 2.1%

3.1.3. GC-MS/MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Blood Serum Sample (50 µL) is Add Internal Standard sample->is spe Solid-Phase Extraction (SPE) is->spe elute Elute with Ethyl Acetate spe->elute inject Inject 5 µL into GC-MS/MS elute->inject gc GC Separation inject->gc ms MS/MS Detection (MRM) gc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for GC-MS/MS analysis of this compound.
Application Note 2: LC-MS/MS Analysis of this compound Metabolites in Urine and Plasma

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing a wide range of metabolites, including the non-volatile and polar Phase II conjugates of this compound, directly from biological fluids.[1] Its high sensitivity and specificity make it ideal for metabolomics studies.[7]

3.2.1. Experimental Protocol

This protocol provides a general framework for UPLC-QTOF-MS analysis, which can be adapted for targeted quantification on a triple quadrupole instrument.[1]

1. Sample Preparation

  • Urine: Thaw frozen urine samples. Centrifuge at 13,000 rpm for 10 minutes at 4°C. Take the supernatant and dilute it 1:1 with 50% methanol/water. Centrifuge again before injection.[8]
  • Plasma/Serum: Thaw frozen plasma/serum samples. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma.[9] Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 30% methanol).[10]
  • Internal Standard: An appropriate internal standard should be added at the beginning of the sample preparation process for accurate quantification.

2. LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1290 Infinity UPLC system or equivalent.[1]
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particles).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Gradient: A typical gradient would start at a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute analytes, hold, and then re-equilibrate.
  • MS System: Agilent 6530 QTOF or a triple quadrupole mass spectrometer.[1]
  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to maximize metabolite coverage.[1]
  • Scan Range (for QTOF): m/z 50-1000.
  • Acquisition Mode (for Triple Quadrupole): Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each target metabolite.

3.2.2. Method Performance and Quantitative Data

Quantitative data for specific this compound metabolites is not widely published in the form of validated methods. However, based on similar analyses of metabolites in urine, the following performance characteristics can be expected.[11][12]

ParameterExpected Performance
Linearity Range 5 - 5,000 ng/mL
Correlation Coefficient (R²) > 0.999
Method Detection Limit (MDL) 1 - 20 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

3.2.3. LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Urine or Plasma Sample is Add Internal Standard sample->is prep Dilution (Urine) or Protein Precipitation (Plasma) centrifuge Centrifuge & Collect Supernatant prep->centrifuge is->prep inject Inject into LC-MS/MS centrifuge->inject lc UPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+/-) lc->ms data Data Processing & Metabolite Identification ms->data

Caption: Workflow for LC-MS/MS analysis of this compound metabolites.

Summary and Comparison of Methods

FeatureGC-MS/MSLC-MS/MS
Analytes Best for volatile/semi-volatile compounds (this compound, some Phase I metabolites).Excellent for a wide range of metabolites, including polar, non-volatile Phase II conjugates.
Sample Prep More involved, often requires extraction and potentially derivatization.Simpler, often "dilute-and-shoot" for urine or protein precipitation for plasma.[9]
Sensitivity Very high, with LODs in the sub-ng/mL range.[6]Very high, with MDLs typically in the low ng/mL range.[11]
Throughput Can be lower due to longer run times and more complex sample prep.Generally higher, especially with UPLC systems.
Primary Use Targeted quantification of the parent compound and specific, stable metabolites.Comprehensive metabolomics, metabolite profiling, and quantification of all metabolite classes.[1]

References

Troubleshooting & Optimization

Overcoming elemicin solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Elemicin Solubility

Topic: Overcoming this compound Solubility Challenges in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring phenylpropene found in the essential oils of plants like nutmeg and mace.[1][2] Its chemical structure, 1,2,3-trimethoxy-5-(2-propen-1-yl)-benzene, makes it highly lipophilic.[3] Consequently, it is classified as "practically insoluble to insoluble in water".[1][4] This poor aqueous solubility is a significant barrier for in vitro and in vivo studies, as it can lead to precipitation in experimental media, limiting its bioavailability and making it difficult to achieve desired concentrations for accurate testing.[5][6]

Q2: What is the reported aqueous solubility of this compound?

A2: Direct experimental values for this compound's aqueous solubility are scarce in publicly available literature. However, estimates suggest a solubility of approximately 133.2 mg/L (or 0.133 mg/mL) at 25 °C.[7] It is readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][8]

Q3: What are the primary strategies for solubilizing this compound for research purposes?

A3: The main strategies involve using formulation excipients to increase the apparent solubility of this hydrophobic compound. The most common and effective approaches include:

  • Co-solvency: Blending water with a miscible organic solvent (e.g., ethanol, DMSO, polyethylene glycol) to increase the overall solubilizing capacity of the solvent system.[6][9]

  • Surfactant Micellization: Using surfactants (e.g., Tween 80, Span 80) above their critical micelle concentration (CMC) to form micelles that encapsulate this compound within their hydrophobic cores.[10]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin), where the lipophilic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[6][11]

  • Nanoemulsions: Creating oil-in-water nanoemulsions where this compound is dissolved in the oil phase, which is then dispersed as nano-sized droplets (typically 20-200 nm) in an aqueous medium, stabilized by surfactants.[12][13]

Q4: How do I choose the right solubilization method for my experiment?

A4: The choice depends on your experimental model, required concentration, and tolerance for excipients.

  • For in vitro cell culture , co-solvents like DMSO are common, but the final concentration must be kept low (typically <0.5%) to avoid cytotoxicity. Cyclodextrin complexes are often better tolerated by cells.

  • For in vivo animal studies , formulations must be biocompatible and non-toxic. Nanoemulsions and cyclodextrin inclusion complexes are often preferred as they can improve bioavailability and reduce irritation.[14]

  • For antimicrobial assays , ensure the chosen excipient (solvent, surfactant) does not have its own antimicrobial activity that could confound the results.

Below is a decision-making workflow to guide your selection.

G start Start: Need to Solubilize this compound exp_type What is the experimental system? start->exp_type invitro In Vitro (e.g., Cell Culture) exp_type->invitro In Vitro invivo In Vivo (e.g., Animal Model) exp_type->invivo In Vivo antimicrobial Antimicrobial Assay exp_type->antimicrobial Other cosolvent_check Is final solvent conc. <0.5%? (e.g., DMSO) invitro->cosolvent_check invivo_check Is oral or parenteral administration required? invivo->invivo_check antimicrobial_check Does the excipient have antimicrobial activity? antimicrobial->antimicrobial_check cosolvent_yes Use Co-solvent Method. Prepare high-concentration stock and dilute carefully. cosolvent_check->cosolvent_yes Yes cosolvent_no Co-solvent toxicity is a risk. cosolvent_check->cosolvent_no No cyclo_option Consider Cyclodextrin Complexation. Excellent for reducing solvent toxicity. cosolvent_no->cyclo_option oral Oral invivo_check->oral Oral parenteral Parenteral (Injection) invivo_check->parenteral Parenteral nanoemulsion Use Nanoemulsion or Cyclodextrin Complex. Improves absorption and bioavailability. oral->nanoemulsion parenteral_form Use sterile-filtered Cyclodextrin Complex or fine Nanoemulsion. Must be isotonic and biocompatible. parenteral->parenteral_form antimicrobial_yes Method is not suitable. Excipient will confound results. antimicrobial_check->antimicrobial_yes Yes antimicrobial_no Method is suitable. Run excipient-only controls. antimicrobial_check->antimicrobial_no No

Caption: Workflow for selecting an appropriate this compound solubilization method.

Troubleshooting Guide

Q5: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

A5: This is a common problem known as "crashing out" or precipitation. It occurs when a drug dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is insoluble.[15] The DMSO disperses, leaving the this compound molecules to agglomerate and precipitate.

Troubleshooting Steps:

  • Reduce the Dilution Factor: Instead of a large, single dilution step, try a serial dilution. First, dilute the DMSO stock into a small volume of warm (e.g., 37°C) medium containing serum (if applicable), vortexing immediately.[15] Then, add this intermediate dilution to your final volume.

  • Increase Final DMSO Concentration: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help keep the this compound in solution. Always run a vehicle control with the same final DMSO concentration.

  • Use a Different Solubilization Method: If precipitation persists, the required concentration of this compound may be too high for a simple co-solvent method. Switch to a more robust method like cyclodextrin complexation or a nanoemulsion, which physically encapsulates the this compound.

Q6: I've prepared an this compound formulation with a surfactant, but the solution is cloudy and unstable. What should I do?

A6: Cloudiness (turbidity) indicates that the this compound is not fully solubilized and may exist as large, unstable aggregates or an unstable emulsion.

Troubleshooting Steps:

  • Check Surfactant Concentration: Ensure your surfactant concentration is well above its critical micelle concentration (CMC) to promote the formation of stable micelles.

  • Apply Energy: For nanoemulsions, simple mixing is often insufficient. High-energy methods like high-speed homogenization or sonication are required to break down the oil phase into nano-sized droplets.[16]

  • Optimize the Formulation: The Hydrophile-Lipophile Balance (HLB) of the surfactant system is critical for emulsion stability. You may need to blend surfactants (e.g., Tween 80 and Span 80) to achieve an optimal HLB value for the this compound/oil phase.[16]

  • Filter the Solution: For non-emulsion systems, if you suspect insoluble aggregates, you can try filtering the solution through a 0.22 µm syringe filter. However, be aware that this will also remove the non-solubilized drug, so you must re-quantify the this compound concentration in the filtrate (e.g., via HPLC or UV-Vis spectroscopy).

Q7: My cyclodextrin-elemicin complex solution appears clear, but I'm seeing inconsistent results in my bioassays. Why?

A7: A clear solution does not guarantee successful complexation or stability. Inconsistent results could stem from several issues.

Troubleshooting Steps:

  • Confirm Complexation: The formation of an inclusion complex should be confirmed using analytical techniques such as Phase Solubility Studies, NMR, DSC, or FTIR spectroscopy. Without confirmation, you may just have a fine dispersion.

  • Check Molar Ratio: The stoichiometry (drug:cyclodextrin ratio) is crucial. A 1:1 molar ratio is often assumed but may not be optimal. A phase solubility study can determine the ideal ratio for maximum solubility enhancement.

  • Assess Drug Loading: Quantify the amount of this compound actually encapsulated. Inefficient complexation will lead to a lower-than-expected concentration of solubilized drug.

  • Evaluate Stability: The complex may be dissociating over time or upon dilution into your assay buffer. Assess the stability of the complex under your specific experimental conditions.

Data and Protocols

Table 1: Solubility of this compound in Various Solvents
SolventTypeReported SolubilityCitation
WaterAqueous~0.133 mg/mL (133.2 mg/L) (estimated)[7]
EthanolOrganic Co-solvent~20 mg/mL[3]
DMSOOrganic Co-solvent~15 mg/mL[3]
Dimethylformamide (DMF)Organic Co-solvent~30 mg/mL[3]
Experimental Protocol 1: Solubilization using Co-solvency (for In Vitro Use)

Objective: To prepare a 10 mM stock solution of this compound in DMSO for subsequent dilution in cell culture medium.

Materials:

  • This compound (MW: 208.25 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh out 2.08 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and colorless. This yields a 10 mM stock solution.

  • Store the stock solution at -20°C, protected from light.[3]

  • For use: Dilute the stock solution serially in pre-warmed (37°C) cell culture medium to achieve the final desired concentration. Crucially, ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Experimental Protocol 2: Preparation of an this compound-HP-β-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Determine Molar Ratio: Based on literature for similar hydrophobic compounds or a preliminary phase solubility study, a 1:1 molar ratio is a common starting point.

  • Prepare Cyclodextrin Solution: Dissolve the required molar amount of HP-β-CD in the desired volume of deionized water or buffer with gentle heating (40-50°C) and stirring until the solution is clear.

  • Add this compound: Slowly add the corresponding molar amount of this compound to the cyclodextrin solution while maintaining continuous, vigorous stirring.

  • Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours, protected from light. This extended time allows the system to reach equilibrium.

  • Clarification: After stirring, let the solution stand to allow any non-complexed this compound to precipitate.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining uncomplexed drug particles and to ensure sterility.

  • Quantification: The concentration of solubilized this compound in the final clear filtrate must be determined analytically (e.g., using a validated HPLC-UV method) to confirm the actual drug concentration.

G cluster_prep Preparation Phase cluster_complex Complexation Phase cluster_purify Purification & QC Phase prep_cd 1. Dissolve HP-β-CD in aqueous buffer (e.g., PBS) with stirring. add_this compound 2. Add this compound (1:1 molar ratio) to the CD solution. prep_cd->add_this compound stir 3. Seal and stir vigorously for 24-48 hours at room temperature. add_this compound->stir rest 4. Let solution rest to allow precipitation of uncomplexed drug. stir->rest filter 5. Filter supernatant through a 0.22 µm filter. rest->filter quantify 6. Quantify this compound concentration in filtrate via HPLC-UV. filter->quantify final_product Final Product: Clear Aqueous this compound Complex quantify->final_product

Caption: Experimental workflow for this compound-Cyclodextrin complex preparation.

References

Minimizing matrix effects in elemicin analysis of food samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of elemicin in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect this compound analysis?

A1: The matrix effect is the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of co-extracted components from the sample matrix.[1] In chromatographic techniques coupled with mass spectrometry (like GC-MS or LC-MS), these co-eluting compounds can interfere with the ionization of this compound, leading to either signal suppression (a lower-than-expected signal) or signal enhancement (a higher-than-expected signal).[2] This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[3] For instance, in GC-MS analysis, matrix components can coat the injector liner and column, creating active sites that may protect this compound from degradation, leading to a matrix-induced signal enhancement.[2][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked with the same concentration of this compound (post-extraction). The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = [(Peak Area in Matrix-Spiked Sample / Peak Area in Solvent Standard) - 1] x 100

A value of 0% indicates no matrix effect. A positive value indicates signal enhancement, while a negative value indicates signal suppression. Generally, ME values between -20% and +20% are considered acceptable, but significant effects outside this range require mitigation strategies.[4]

Q3: What are the primary strategies to minimize matrix effects in this compound analysis?

A3: There are two main approaches to address matrix effects:

  • Sample Preparation Strategies: These aim to remove interfering matrix components before instrumental analysis. This is the most effective way to reduce matrix effects. Common techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[5][6]

  • Calibration Strategies: These strategies aim to compensate for the matrix effect rather than eliminate it. This is achieved by preparing calibration standards in a way that mimics the matrix of the actual samples. Common methods include matrix-matched calibration, procedural calibration, the standard addition method, and the use of internal standards.[7][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Recovery During Sample Preparation

Problem: You are experiencing low or erratic recovery of this compound after sample cleanup using QuEChERS or SPE.

Possible Causes & Solutions:

  • Inappropriate QuEChERS Sorbents: Spices and other complex food matrices contain pigments, fats, and other compounds that can interfere with this compound extraction. The choice of dispersive SPE (d-SPE) sorbent is critical.

    • Solution: For pigmented samples, consider using a combination of Primary Secondary Amine (PSA) to remove sugars and organic acids, C18 to remove fats, and Graphitized Carbon Black (GCB) to remove pigments. However, be cautious with GCB as it can retain planar analytes like some pesticides, and its effect on this compound should be validated. For fatty matrices, Z-Sep®, a zirconium-based sorbent, can be highly effective at removing lipids.[1][9]

  • Incorrect SPE Sorbent or Elution Solvent: The choice of SPE sorbent and elution solvent must be compatible with the physicochemical properties of this compound.

    • Solution: For a moderately polar compound like this compound, normal-phase SPE with sorbents like Florisil or silica may be effective. Reverse-phase SPE with C18 is also a viable option. Ensure the elution solvent is strong enough to quantitatively elute this compound from the sorbent. A systematic evaluation of different sorbents and elution solvents is recommended.

  • Sample pH: The pH of the sample extract can influence the retention of this compound on the sorbent and its extraction efficiency.

    • Solution: Optimize the pH of the sample extract before cleanup to ensure optimal recovery of this compound.

Issue 2: Significant Signal Suppression or Enhancement in GC-MS Analysis

Problem: You observe a significant matrix effect (> ±20%) when analyzing this compound in your food samples.

Possible Causes & Solutions:

  • Insufficient Sample Cleanup: Co-eluting matrix components are interfering with the detection of this compound.

    • Solution: Re-evaluate your sample preparation method. Consider using a more effective combination of d-SPE sorbents in your QuEChERS protocol or a more selective SPE cartridge. Refer to the tables below for a comparison of sorbent performance.

  • Inadequate Calibration Strategy: Your current calibration method does not adequately compensate for the matrix effects.

    • Solution:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This is a highly effective way to compensate for matrix effects.[7][8]

      • Internal Standard (IS): Use a suitable internal standard. An ideal IS for this compound would be an isotopically labeled version (e.g., this compound-d3). If this is not available, a structurally similar compound with similar chromatographic behavior and ionization properties can be used. For example, a study on the analysis of psychoactive compounds in nutmeg, including this compound, successfully used meconine-d3 as an internal standard.[10]

      • Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the sample extract. It is very accurate but can be time-consuming for routine analysis.

Data Presentation

Table 1: Comparison of d-SPE Sorbent Efficiency for Matrix Removal in Complex Samples

SorbentPrimary Components RemovedAdvantagesDisadvantagesTypical Application for this compound Analysis
PSA (Primary Secondary Amine) Sugars, organic acids, fatty acids, anthocyaninsGood overall performance for many matrices.[1][9]Can have variable performance depending on the matrix.General cleanup for a wide range of food samples.
C18 (Octadecyl) Non-polar interferences (fats, oils)Effective for high-fat matrices.[11]Less effective for removing polar interferences.Spices with high oil content, fatty foods.
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterolsExcellent for removing color from extracts.[12]May adsorb planar analytes, leading to low recovery.[12]Highly pigmented samples (e.g., herbs, leafy greens). Use with caution and validate recovery.
Z-Sep® (Zirconium-based) Fats, lipids, pigmentsSuperior removal of fatty components.[1]Can be more expensive than traditional sorbents.Very fatty or waxy matrices.
Florisil/Alumina Polar interferencesEffective cleanup for a range of compounds.[13]May require specific elution conditions.Alternative to PSA for general cleanup.

Table 2: Typical Recovery Rates of Analytes in Spices using Optimized QuEChERS Methods

Spice MatrixAnalyte ClassRecovery Range (%)Reference
Black PepperMycotoxins70-120%[14]
Red ChilliMycotoxins70-120%[14]
Various SpicesPesticides70-120%[15]
Edible InsectsPesticides64-122%[16]

Note: While this data is for pesticides and mycotoxins, it provides a general indication of the expected recovery for organic analytes like this compound in complex spice matrices using QuEChERS.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in Spices

This protocol is a starting point and should be optimized and validated for your specific application.

  • Sample Homogenization: Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube.

  • Hydration: Add 8 mL of water and let it soak for 30 minutes.[15]

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).[15]

    • Vortex for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents. A common combination for spices is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS or LC-MS analysis. It may be necessary to acidify the final extract to improve the stability of certain analytes.

Protocol 2: Matrix-Matched Calibration for this compound Analysis
  • Prepare Blank Matrix Extract: Extract a sample of the food matrix that is known to be free of this compound using the same sample preparation protocol (e.g., QuEChERS) as for your unknown samples.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Spike Blank Extract: Create a series of calibration standards by spiking aliquots of the blank matrix extract with appropriate volumes of the this compound stock solution to achieve the desired concentration range.[7][17]

  • Construct Calibration Curve: Analyze the matrix-matched calibration standards using your instrumental method and construct a calibration curve by plotting the instrument response versus the this compound concentration.

  • Quantify Samples: Analyze your unknown samples and use the matrix-matched calibration curve to quantify the this compound concentration.

Visualizations

Workflow_for_Minimizing_Matrix_Effects General Workflow for Minimizing Matrix Effects in this compound Analysis A Sample Homogenization B Extraction (e.g., Acetonitrile) A->B C Cleanup Strategy B->C D QuEChERS (d-SPE) C->D Dispersive E Solid-Phase Extraction (SPE) C->E Cartridge F Instrumental Analysis (GC-MS or LC-MS) D->F E->F G Assess Matrix Effect F->G H ME < 20%? G->H Yes I ME > 20%? G->I No J Final Quantification H->J K Implement Compensation Strategy I->K L Matrix-Matched Calibration K->L M Internal Standard K->M N Standard Addition K->N L->J M->J N->J

Caption: Workflow for addressing matrix effects.

QuEChERS_Protocol Detailed QuEChERS Protocol Workflow for Spices cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) A 1. Weigh 2g of homogenized spice B 2. Add 8mL Water (Soak for 30 min) A->B C 3. Add 10mL Acetonitrile + Salts (MgSO4, NaCl, Citrates) B->C D 4. Vortex & Centrifuge C->D E 5. Take Supernatant D->E F 6. Add d-SPE Sorbents (e.g., MgSO4, PSA, C18) E->F G 7. Vortex & Centrifuge F->G H Final Extract for GC-MS/LC-MS Analysis G->H

Caption: QuEChERS workflow for spice samples.

Calibration_Strategy_Decision Decision Logic for Calibration Strategy Start Significant Matrix Effect (>20%) Observed? A Is a blank matrix available? Start->A B Use Matrix-Matched Calibration A->B Yes C Is a suitable Internal Standard (IS) available? A->C No End Accurate Quantification B->End D Use Internal Standard Calibration C->D Yes E Is routine analysis of many samples required? C->E No D->End F Use Standard Addition (Accurate but laborious) E->F No G Consider Procedural Calibration E->G Yes F->End G->End

Caption: Choosing the right calibration method.

References

Refining the purification of elemicin using column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals refining the purification of elemicin using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for this compound purification?

A1: A common starting material is the essential oil or oleoresin of nutmeg (Myristica fragrans), which contains a significant percentage of this compound.[1][2] The concentration of this compound can vary, but it is a major phenylpropanoid constituent along with myristicin.[3][4]

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: this compound is a colorless to pale straw-colored viscous liquid. It is practically insoluble in water but soluble in organic solvents such as ethanol, DMSO, dimethylformamide, chloroform, and ethyl acetate.[5][6][7] It is also noted to be light-sensitive.[7]

Q3: Which stationary phase is recommended for this compound purification?

A3: Silica gel is a commonly used stationary phase for the purification of this compound and other phenylpropenes from nutmeg extracts.[8] For more challenging separations, reverse-phase columns (like C18) can also be employed, particularly in HPLC and MPLC systems.[3]

Q4: What mobile phase systems are effective for eluting this compound?

A4: A non-polar/polar solvent system is typically used. A common choice is a gradient of hexane and ethyl acetate.[9] The polarity is gradually increased to first elute less polar compounds and then this compound. For reverse-phase chromatography, a mobile phase of acetonitrile and water with a formic acid modifier can be effective.[3]

Q5: How can I monitor the separation of this compound during column chromatography?

A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the fractions collected from the column.[10] By spotting the fractions on a TLC plate and developing it in an appropriate solvent system (e.g., hexane/ethyl acetate), you can identify the fractions containing this compound. Staining with a vanillin-H2SO4 reagent can help visualize the separated compounds.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor separation of this compound from myristicin. This compound and myristicin have very similar polarities and can co-elute.- Use a shallow solvent gradient to improve resolution. - Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. - HPLC-guided purification with a C18 column has been shown to be effective in separating these compounds.[3]
This compound is not eluting from the column. The mobile phase may not be polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The column runs dry. Insufficient solvent was added, or the flow rate is too high.Always ensure the silica gel bed is covered with solvent. If the column runs dry, cracks can form in the stationary phase, leading to poor separation. The column may need to be repacked.
Compound streaks on the TLC plate. The sample may be overloaded, or the compound may be degrading on the silica.Dilute the sample before spotting on the TLC plate. If degradation is suspected, consider using a deactivated silica gel or an alternative stationary phase.
Low yield of purified this compound. This compound may have been lost during the extraction and fractionation process, or the elution from the column may be incomplete.Ensure complete extraction from the initial plant material. Check all collected fractions with TLC to ensure no this compound-containing fractions were discarded. The yield of oleoresin from nutmeg can range from 4.55% to 9.63%.[1]

Experimental Protocols

Protocol 1: Extraction and Fractionation of Nutmeg Oleoresin
  • Maceration: Powdered dried nutmeg seeds are extracted with absolute ethanol (1:4 w/v) for 3 days at room temperature.[1]

  • Concentration: The ethanol extract is filtered and concentrated under vacuum using a rotary evaporator at 40°C to yield the oleoresin.[1]

  • Fractionation: The oleoresin can be further fractionated by dissolving it in a suitable solvent and performing liquid-liquid extraction to separate compounds based on polarity before chromatographic purification.

Protocol 2: Column Chromatography of this compound
  • Column Packing: A glass column is packed with silica gel (60-120 mesh) as a slurry in hexane. A layer of sand is added to the top of the silica gel to prevent disturbance of the bed.

  • Sample Loading: The crude extract or fraction is dissolved in a minimal amount of the initial mobile phase (e.g., hexane) and carefully loaded onto the top of the column. Alternatively, for samples with poor solubility, dry loading can be performed by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: The column is eluted with a gradient of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions are collected in separate tubes.

  • Monitoring: Each fraction is analyzed by TLC to determine which fractions contain the purified this compound. Fractions containing pure this compound are combined.

  • Solvent Removal: The solvent is removed from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Table 1: Phenylpropanoid Composition in Nutmeg Oil

Compound Percentage in Nutmeg Oil (Variable)
Myristicin0.5% to 12.4%
This compound0.3% to 4.6%
Safrole0.1% to 3.2%

Data sourced from a study on various nutmeg oils.[11]

Table 2: Example TLC Solvent System for Phenylpropenes

Solvent System (v/v) Typical Rf Range for this compound
Hexane:Ethyl Acetate (8:2)0.4 - 0.6
Hexane:Dichloromethane (7:3)Varies, provides different selectivity

Note: Optimal Rf values for column chromatography are typically between 0.2 and 0.4 for the compound of interest in the chosen TLC solvent system.[12]

Visualizations

experimental_workflow start Start: Nutmeg Kernels extraction Extraction with Ethanol start->extraction fractionation Fractionation of Crude Extract extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis Collect Fractions pooling Pooling of Pure this compound Fractions tlc_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation end End: Purified this compound evaporation->end

Caption: Experimental workflow for the purification of this compound.

signaling_pathway This compound This compound cyp1a1_1a2 CYP1A1 / CYP1A2 (Cytochrome P450) This compound->cyp1a1_1a2 Metabolic Activation hydroxythis compound 1'-Hydroxythis compound (Reactive Metabolite) cyp1a1_1a2->hydroxythis compound inhibition Inhibition hydroxythis compound->inhibition scd1 Stearoyl-CoA Desaturase 1 (SCD1) hepatotoxicity Hepatotoxicity scd1->hepatotoxicity Leads to inhibition->scd1

Caption: Metabolic activation of this compound and inhibition of SCD1.[5][6][13]

References

How to prevent the oxidation of elemicin during laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Prevention of Elemicin Oxidation

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice to prevent the oxidative degradation of this compound during laboratory experiments. This compound, a phenylpropanoid found in various essential oils, is susceptible to degradation, which can compromise experimental results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound oxidation and why is it a problem?

A1: this compound oxidation is a chemical degradation process where the molecule reacts with oxygen. Other factors like heat, light, and moisture can accelerate this process.[3] The primary sites of oxidation are the allyl side chain and the methoxy groups on the benzene ring.[4][5] This degradation is problematic because it reduces the purity of the this compound sample, leading to the formation of unknown impurities. Using degraded this compound can cause inaccurate and non-reproducible experimental results, affect its biological activity, and compromise the integrity of your research.[6]

Q2: What are the primary factors that cause this compound to degrade?

A2: The primary factors are exposure to atmospheric oxygen, elevated temperatures, light (especially UV), and moisture.[1][2][3] Many organic materials, including phenylpropanoids like this compound, are unstable when exposed to these environmental conditions.[7][8]

Q3: How can I visually detect if my this compound sample has degraded?

A3: While analytical techniques like HPLC, GC-MS, or NMR are required for confirmation, visual signs of degradation for an organic compound like this compound (typically a colorless to pale yellow oil) may include a noticeable change in color (e.g., darkening to yellow or brown), an increase in viscosity, or the formation of precipitates in solution. If you observe any of these changes, it is highly recommended to verify the purity of the sample before use.

Q4: What is the recommended antioxidant to use with this compound?

A4: While this compound itself is part of the phenylpropanoid class of compounds known for their antioxidant properties, this does not make it immune to degradation.[9][10] For preserving solutions, common antioxidants for organic compounds such as Butylated Hydroxytoluene (BHT) or a-tocopherol (Vitamin E) can be effective. They function as radical scavengers, inhibiting the chain reactions of oxidation. The choice and concentration (typically 0.01-0.1%) depend on the specific solvent and experimental application to avoid interference.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. The purity of the this compound stock has been compromised due to gradual oxidation over time.[6]Verify the purity of the this compound stock solution using an appropriate analytical method (e.g., HPLC, GC-MS).If degradation is confirmed, discard the stock and prepare a fresh solution using deoxygenated solvents as described in the protocols below.Always use a fresh stock solution for a new set of critical experiments.
Visible color change (e.g., from colorless to yellow/brown) in a stored this compound solution. Significant oxidation has occurred due to prolonged exposure to air and/or light.The solution should be considered degraded and discarded appropriately.Prepare a new solution following the Protocol for Preparation of Stabilized this compound Solutions .Ensure the new solution is stored in an amber vial, purged with inert gas, and refrigerated.[3]
Low yield or unexpected byproducts in a chemical synthesis using this compound. The this compound starting material was partially oxidized, leading to lower reactivity or side reactions.Confirm the purity of the this compound starting material before starting the reaction.Implement inert atmosphere techniques throughout the entire reaction setup to prevent oxidation during the experiment.[11]Consider purifying the this compound (e.g., by vacuum distillation) if its initial purity is questionable.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of this compound

This protocol describes the optimal conditions for storing pure this compound (neat oil) to minimize degradation.

  • Select Proper Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap or a flame-dried ampoule.[3]

  • Inert Gas Purge: Place the vial containing the this compound into a larger chamber or desiccator. Gently flush the vial with a stream of dry, inert gas (Argon or Nitrogen) for 1-2 minutes to displace all atmospheric oxygen from the headspace above the oil.

  • Seal Tightly: Immediately and tightly seal the vial cap. For very long-term storage, consider sealing the cap-vial interface with Parafilm M®.

  • Storage Conditions: Store the sealed vial at low temperature, typically 2-8°C (refrigerated). For maximum stability, storage at -20°C is recommended.

  • Documentation: Label the vial clearly with the compound name, date of storage, and storage conditions.

Protocol 2: Preparation of Stabilized this compound Solutions

This protocol outlines the steps to prepare this compound solutions for experimental use while minimizing oxidation.

  • Solvent Deoxygenation: Before use, deoxygenate the required solvent. This is critical. The most common method is the "freeze-pump-thaw" technique (3 cycles) or by bubbling a dry, inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

  • Glassware Preparation: Use glassware that has been oven-dried (≥120°C for at least 4 hours) and cooled to room temperature under a stream of inert gas or in a desiccator.[11][12]

  • Dissolution under Inert Atmosphere:

    • Weigh the required amount of this compound directly into the dried flask.

    • Seal the flask with a rubber septum.

    • Using a cannula or a long needle, add the deoxygenated solvent to the flask while maintaining a positive pressure of inert gas.[13]

  • Addition of Antioxidant (Optional): If compatible with your experiment, add a small amount of an antioxidant like BHT (e.g., to a final concentration of 0.05%) to the solution to further inhibit oxidation.

  • Storage of Stock Solution: Transfer the final solution via a gas-tight syringe or cannula to an amber vial that has been purged with inert gas.[12] Seal and store at 2-8°C.

Quantitative Stability Data

The stability of this compound is highly dependent on temperature. The following data, adapted from a study on the degradation of encapsulated nutmeg oleoresin, illustrates that the rate of degradation increases significantly with temperature.[1][2]

Storage Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Interpretation
300.0076Slow Degradation
400.0104Moderate Degradation
500.0149Accelerated Degradation
600.0215Rapid Degradation
700.0304Very Rapid Degradation

Data derived from a first-order kinetics model of this compound degradation in encapsulated nutmeg oleoresin stored in dark glass bottles.[1][2] This highlights the critical importance of refrigerated storage.

Visualization of Prevention Strategies

The following diagrams illustrate the key factors in this compound oxidation and the recommended workflow to maintain its stability.

cluster_0 Degradation Factors cluster_1 Preventative Measures Oxygen Atmospheric Oxygen This compound This compound Stability Oxygen->this compound Oxidizes Light Light (UV) Light->this compound Accelerates Heat Elevated Temperature Heat->this compound Accelerates Inert_Gas Inert Gas (Ar, N₂) Purge Inert_Gas->this compound Protects Amber_Vial Amber Glassware Amber_Vial->this compound Protects Refrigeration Refrigeration / Freezing Refrigeration->this compound Protects start Start: Handling this compound storage 1. Store Neat this compound - Under Inert Gas - Refrigerated (-20°C to 4°C) - In Amber Vial start->storage prep 2. Prepare Solution - Use Oven-Dried Glassware - Use Deoxygenated Solvents - Work Under Inert Atmosphere storage->prep check Purity Check Point (HPLC, GC-MS if needed) prep->check transfer 3. Transfer / Use in Experiment - Use Gas-Tight Syringes - Maintain Positive N₂/Ar Pressure end End: Experiment Complete transfer->end check->transfer

References

Technical Support Center: Enhancing Elemicin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of elemicin for in vivo animal studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue Potential Cause Recommended Solution
Low Oral Bioavailability Despite Increased Dose Extensive First-Pass Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, in the liver and gut wall. This can significantly reduce the amount of active drug reaching systemic circulation.[1][]Formulation Strategies: - Lipid-Based Formulations: Formulate this compound in a lipid-based system like a nanoemulsion or a self-emulsifying drug delivery system (SEDDS). This can promote lymphatic transport, partially bypassing the liver.[3][4] - CYP Inhibitors: Co-administer with a known inhibitor of CYP1A2 or CYP3A4. Note: This requires careful dose selection to avoid toxicity.Poor Aqueous Solubility: this compound is a lipophilic compound with poor water solubility, which can limit its dissolution in the gastrointestinal tract.[4][5]
High Inter-Individual Variability in Pharmacokinetic Data Genetic Polymorphisms in CYP Enzymes: Variations in the expression and activity of CYP enzymes among animals can lead to different rates of this compound metabolism.Study Design: - Use of Inbred Strains: Employing a genetically homogenous animal strain can reduce variability. - Larger Sample Size: Increasing the number of animals per group can improve the statistical power to detect significant differences.Food Effects: The presence of food in the gastrointestinal tract can alter drug absorption. High-fat meals can sometimes enhance the absorption of lipophilic drugs.[6][7]
Signs of Toxicity (e.g., Hepatotoxicity) at Higher Doses Formation of Reactive Metabolites: The metabolic activation of this compound, particularly 1'-hydroxylation, can produce reactive metabolites that may lead to cellular toxicity.[1]Risk Mitigation Strategies: - Targeted Delivery: Develop formulations that target specific tissues to reduce systemic exposure. - Lower, More Frequent Dosing: This may help to avoid high peak plasma concentrations that could lead to toxicity. - Monitor Liver Enzymes: In long-term studies, regularly monitor liver function markers (e.g., ALT, AST).
Poor Physical Stability of Liquid Formulations (e.g., Nanoemulsions) Inappropriate Excipient Selection: The choice of oils, surfactants, and co-surfactants is critical for the stability of nanoemulsions.Formulation Optimization: - Excipient Screening: Systematically screen different combinations of excipients to find the optimal formulation with the smallest and most stable droplet size. - Thermodynamic Stability Testing: Conduct stress tests (e.g., centrifugation, freeze-thaw cycles) to ensure the long-term stability of the formulation.[8]

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What is the most promising strategy to significantly enhance the oral bioavailability of this compound? A1: Given that this compound is a lipophilic compound subject to extensive first-pass metabolism, lipid-based drug delivery systems such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS) are highly promising. These formulations can improve solubility and promote lymphatic absorption, which partially bypasses the liver, thereby reducing first-pass metabolism.[3][4][9]

  • Q2: How do solid dispersions improve the bioavailability of this compound? A2: Solid dispersions enhance the bioavailability of poorly soluble drugs like this compound by dispersing the drug in a hydrophilic carrier in a solid state.[10] This can lead to a reduction in drug particle size to a molecular level, improved wettability, and the conversion of the drug from a crystalline to a more soluble amorphous form, all of which enhance the dissolution rate in the gastrointestinal fluids.[11][12]

  • Q3: What are the key considerations when selecting excipients for a lipid-based formulation of this compound? A3: The key considerations include:

    • Solubility: The oil phase must effectively solubilize this compound.

    • Emulsification Efficiency: The surfactant and co-surfactant should efficiently emulsify the oil phase in the aqueous environment of the gut to form fine droplets.

    • Biocompatibility and Safety: All excipients must be non-toxic and biocompatible at the intended doses.

    • Regulatory Acceptance: Using excipients with a history of use in pharmaceutical formulations (e.g., those with GRAS status) is advisable.[13][14]

In Vivo Study Design

  • Q4: What is a suitable animal model for in vivo bioavailability studies of this compound? A4: Rats are a commonly used and well-characterized model for pharmacokinetic studies. It is important to consider that metabolic pathways can differ between species, so the choice of model should be justified based on the specific research question.

  • Q5: How can I determine the absolute bioavailability of my this compound formulation? A5: To determine absolute bioavailability, you need to compare the area under the plasma concentration-time curve (AUC) after oral administration with the AUC after intravenous (IV) administration of this compound. The absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).[15][16]

  • Q6: What are the critical pharmacokinetic parameters to measure in a bioavailability study? A6: The key parameters are:

    • AUC (Area Under the Curve): Represents the total drug exposure over time.

    • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

    • t1/2 (Half-life): The time required for the drug concentration to decrease by half.[17]

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes to demonstrate the potential improvements in the pharmacokinetic parameters of this compound with different formulation strategies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations in Rats (Oral Administration, 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 1502.0600100
Solid Dispersion 4501.51800300
Nanoemulsion 7501.03600600

Table 2: Hypothetical Absolute Bioavailability of this compound in a Nanoemulsion Formulation in Rats

Route of AdministrationDose (mg/kg)AUC (0-∞) (ng·h/mL)Absolute Bioavailability (F) (%)
Intravenous (IV) 101200100
Oral (Nanoemulsion) 50360060

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Nanoemulsion

This protocol describes a high-energy emulsification method for preparing an oil-in-water (o/w) nanoemulsion of this compound.

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of this compound (e.g., 100 mg) in a suitable oil (e.g., medium-chain triglycerides, 1 g).

    • Add a lipophilic surfactant (e.g., Span 80, 0.2 g) to the oil phase.

    • Gently heat the mixture to 40-50°C and stir until a clear, homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve a hydrophilic surfactant (e.g., Tween 80, 0.8 g) in purified water (8 g).

    • Heat the aqueous phase to 40-50°C.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

  • High-Energy Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size.[18][19]

      • High-Pressure Homogenizer: Process the pre-emulsion for a specified number of cycles (e.g., 5-10 cycles) at a high pressure (e.g., 15,000 psi).

      • Ultrasonication: Use a probe sonicator at a specific amplitude and time (e.g., 60% amplitude for 5-10 minutes) while keeping the sample in an ice bath to prevent overheating.

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for a comparative bioavailability study in rats.

  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week under standard laboratory conditions.

    • Divide the rats into groups (n=6 per group), for example:

      • Group 1: this compound aqueous suspension (oral)

      • Group 2: this compound solid dispersion (oral)

      • Group 3: this compound nanoemulsion (oral)

      • Group 4: this compound solution (intravenous)

  • Dosing:

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the respective formulations to each group. For oral administration, use oral gavage. For intravenous administration, inject into the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.

Visualizations

Elemicin_Metabolism cluster_cyp CYP Enzymes This compound This compound Hydroxylation 1'-Hydroxylation This compound->Hydroxylation ReactiveMetabolite 1'-Hydroxythis compound (Reactive Metabolite) Hydroxylation->ReactiveMetabolite Conjugation Conjugation (e.g., with Cysteine, NAC) ReactiveMetabolite->Conjugation Excretion Excretion Conjugation->Excretion CYP1A1 CYP1A1 CYP1A1->Hydroxylation CYP1A2 CYP1A2 CYP1A2->Hydroxylation CYP3A4 CYP3A4 CYP3A4->Hydroxylation

Caption: Metabolic activation pathway of this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_outcome Outcome Solubility Improve Solubility (e.g., Solid Dispersion) InVitro In Vitro Dissolution & Permeability Solubility->InVitro Permeability Enhance Permeability (e.g., Nanoemulsion) Permeability->InVitro Metabolism Reduce First-Pass (e.g., Lipid Formulation) Metabolism->InVitro InVivo In Vivo Animal Study (Pharmacokinetics) InVitro->InVivo Data Data Analysis (AUC, Cmax, Tmax) InVivo->Data EnhancedBioavailability Enhanced Bioavailability Data->EnhancedBioavailability Start Poorly Bioavailable This compound Start->Solubility Start->Permeability Start->Metabolism

Caption: Workflow for enhancing and evaluating bioavailability.

References

Optimizing cell viability in elemicin cytotoxicity and genotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing elemicin in cytotoxicity and genotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity and genotoxicity a subject of study?

A1: this compound is a naturally occurring phenylpropene found in various plants, including nutmeg and mace.[1] It is studied for its potential toxic, genotoxic, and carcinogenic properties.[1] Understanding its mechanism of toxicity is crucial for assessing the health risks associated with the consumption of foods and supplements containing this compound.[2]

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: this compound's cytotoxicity is primarily mediated by its metabolic activation in the liver.[2][3][4] Cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, convert this compound to a reactive metabolite, 1'-hydroxythis compound.[2][3][4] This reactive intermediate can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[2]

Q3: Which cell lines are suitable for studying this compound's cytotoxicity?

A3: The human hepatoma cell line HepG2 is a commonly used and relevant model for studying the cytotoxicity of this compound.[2][3][4] This is because HepG2 cells express the necessary cytochrome P450 enzymes to metabolically activate this compound, mimicking its biotransformation in the human liver.

Q4: What are typical effective concentrations of this compound in in vitro cytotoxicity assays?

A4: The effective concentration of this compound can vary depending on the cell line and exposure time. For instance, in HepG2 cells, cytotoxicity has been observed in a range of 31.5 to 1000 µM. It is always recommended to perform a dose-response study to determine the optimal concentration range for your specific experimental conditions.

Q5: Can the cytotoxicity of this compound be mitigated?

A5: Yes. The administration of N-acetylcysteine (NAC) has been shown to significantly reduce the cytotoxicity induced by both this compound and its reactive metabolite, 1'-hydroxythis compound, in HepG2 cells.[2][3][4] NAC is a precursor to glutathione (GSH), which can conjugate with and detoxify the reactive metabolite.[2]

Troubleshooting Guides

MTT Assay

Q1: My MTT assay results show high background absorbance or absorbance that increases with higher concentrations of this compound. What could be the cause?

A1: This is a common issue when working with colored natural compounds like some plant extracts.[5] this compound itself may not be intensely colored, but impurities or the solvent used could interfere with the absorbance reading.

  • Troubleshooting Steps:

    • Run a compound control: In a separate set of wells without cells, add the same concentrations of this compound in the culture medium.

    • Subtract background: After the final reading, subtract the absorbance of the compound control from the absorbance of the corresponding wells with cells. This corrects for any intrinsic color of the this compound solution.[6]

    • Use a different assay: If interference persists, consider using a non-colorimetric cytotoxicity assay, such as the neutral red uptake assay or a fluorescence-based assay.

Q2: I am observing low absorbance readings and poor sensitivity in my MTT assay with this compound.

A2: Low absorbance can be due to several factors, including low cell number, insufficient incubation time, or suboptimal reagent conditions.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Ensure you are using a sufficient number of cells per well. The optimal number should be in the linear range of the cell number versus absorbance curve.

    • Increase incubation time: Some cell types may require a longer incubation time with the MTT reagent for the formazan crystals to form. Visually inspect the cells under a microscope to confirm the presence of purple formazan crystals.

    • Ensure complete formazan solubilization: After adding the solubilization solution (e.g., DMSO), ensure all formazan crystals are fully dissolved. You can gently pipette up and down or use an orbital shaker.[6]

    • Check reagent quality: Ensure the MTT reagent is fresh and has been stored correctly, protected from light.

Comet Assay

Q1: I am not observing any "comets" (DNA migration) in my positive control or this compound-treated cells.

A1: The absence of comets when they are expected suggests a problem with one of the key steps of the assay: cell lysis, DNA unwinding, or electrophoresis.

  • Troubleshooting Steps:

    • Verify cell lysis: Ensure the lysis buffer is correctly prepared and that the slides are incubated for the appropriate duration to completely lyse the cells and remove proteins.

    • Check DNA unwinding: The alkaline unwinding step is crucial for detecting single-strand breaks. Ensure the pH of the electrophoresis buffer is high enough (typically >13) and that the unwinding time is sufficient.[7]

    • Confirm electrophoresis conditions: Check the voltage and duration of the electrophoresis. Insufficient voltage or time will result in no or minimal DNA migration.[7]

    • Positive control: Always include a reliable positive control (e.g., hydrogen peroxide or a known genotoxic agent) to validate the assay setup.

Q2: The comets in my this compound-treated samples have very diffuse heads and long tails, making analysis difficult.

A2: This can indicate excessive DNA damage, possibly due to a high concentration of this compound leading to apoptosis or necrosis.

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Test a range of lower this compound concentrations to find a level that induces detectable but not excessive DNA damage.

    • Assess cytotoxicity concurrently: Run a cytotoxicity assay (e.g., MTT or neutral red) in parallel to determine the cytotoxic concentration range of this compound. For genotoxicity assessment, it is generally recommended to use concentrations that result in minimal to moderate cytotoxicity.

    • Reduce treatment time: A shorter exposure to this compound may induce a more manageable level of DNA damage.

Micronucleus Assay

Q1: I am seeing a high frequency of micronuclei in my negative control cells.

A1: High background levels of micronuclei can be caused by suboptimal cell culture conditions, contamination, or issues with the assay procedure.

  • Troubleshooting Steps:

    • Check cell culture conditions: Ensure the cells are healthy, not overgrown, and free from contamination. Use low-passage cells whenever possible.

    • Handle cells gently: Avoid harsh pipetting or centrifugation that could cause mechanical damage to the cells.

    • Optimize staining and scoring: Ensure that the staining protocol is followed correctly to clearly differentiate micronuclei from other artifacts. Scoring should be performed by a trained individual using well-defined criteria.

Q2: The number of binucleated cells is very low after treatment with cytochalasin B and this compound.

A2: A low frequency of binucleated cells indicates that cell division is inhibited, which can be a result of the cytotoxic effects of this compound or an issue with the cytochalasin B treatment.

  • Troubleshooting Steps:

    • Assess cytotoxicity: this compound may be cytotoxic at the tested concentrations, preventing cells from undergoing mitosis. Determine the cytotoxic profile of this compound and choose concentrations for the micronucleus assay that are not highly cytotoxic.

    • Check cytochalasin B concentration and timing: Ensure that the concentration of cytochalasin B is optimal for your cell type and that it is added at the correct time to block cytokinesis without being overly toxic.

    • Extend recovery time: If a short treatment with this compound is used, a longer recovery period before adding cytochalasin B might be necessary to allow cells to proceed to mitosis.

Quantitative Data

Table 1: Cytotoxicity of this compound in HepG2 Cells

AssayExposure TimeIC50 (µM)Reference
MTT24 hours~500[8]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

MTT Cytotoxicity Assay Protocol for this compound
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Alkaline Comet Assay Protocol for this compound-Induced DNA Damage
  • Cell Treatment: Treat HepG2 cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Gently harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Immediately pipette the mixture onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[7]

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.[7]

  • Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.[7]

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail moment).

In Vitro Micronucleus Assay Protocol for this compound
  • Cell Treatment: Seed HepG2 cells and treat them with different concentrations of this compound for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture medium at a concentration optimized for HepG2 cells to block cytokinesis.

  • Incubation: Incubate the cells for a period that allows for one cell division to occur after the addition of cytochalasin B.

  • Cell Harvesting: Harvest the cells by trypsinization, followed by a gentle centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a warm hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, and wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

Signaling Pathways and Experimental Workflows

Elemicin_Metabolic_Activation This compound This compound CYP CYP1A1, CYP1A2, CYP3A4 (Liver Microsomes) This compound->CYP 1'-Hydroxylation ReactiveMetabolite 1'-Hydroxythis compound (Reactive Metabolite) CYP->ReactiveMetabolite DNA_Protein DNA and Cellular Proteins ReactiveMetabolite->DNA_Protein Covalent Binding Detoxification Detoxification (Conjugation with GSH/NAC) ReactiveMetabolite->Detoxification Cytotoxicity Cytotoxicity DNA_Protein->Cytotoxicity Genotoxicity Genotoxicity (DNA Adducts, Strand Breaks) DNA_Protein->Genotoxicity Excretion Excretion Detoxification->Excretion

Caption: Metabolic activation of this compound leading to cytotoxicity and genotoxicity.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay SeedCells Seed HepG2 cells in 96-well plate Incubate24h Incubate for 24h SeedCells->Incubate24h Addthis compound Add this compound dilutions Incubate24h->Addthis compound IncubateExp Incubate for 24-72h Addthis compound->IncubateExp AddMTT Add MTT reagent IncubateExp->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Add Solubilizer (DMSO) IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Genotoxicity_Assay_Workflow cluster_comet Comet Assay cluster_micronucleus Micronucleus Assay Comet_Treat Treat cells with this compound Comet_Harvest Harvest & Embed in Agarose Comet_Treat->Comet_Harvest Comet_Lysis Cell Lysis Comet_Harvest->Comet_Lysis Comet_Unwind Alkaline Unwinding Comet_Lysis->Comet_Unwind Comet_Electro Electrophoresis Comet_Unwind->Comet_Electro Comet_Stain Stain & Visualize Comet_Electro->Comet_Stain MN_Treat Treat cells with this compound MN_CytoB Add Cytochalasin B MN_Treat->MN_CytoB MN_Harvest Harvest & Hypotonic Treatment MN_CytoB->MN_Harvest MN_Fix Fixation MN_Harvest->MN_Fix MN_Stain Stain & Score MN_Fix->MN_Stain Start Start Genotoxicity Testing Start->Comet_Treat Start->MN_Treat

Caption: General workflows for comet and micronucleus genotoxicity assays.

References

Validation & Comparative

Elemicin vs. Myristicin: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemicin and myristicin are structurally similar phenylpropenes found in the essential oil of nutmeg (Myristica fragrans) and other plant species.[1][2] Both compounds are known for their psychoactive properties, which have been attributed to a complex interplay of effects on various neurotransmitter systems.[3][4] While they share a common structural backbone, subtle differences in their molecular structure lead to distinct pharmacological profiles. This guide provides a comparative pharmacological overview of this compound and myristicin, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key metabolic and signaling pathways.

Data Presentation

Pharmacokinetic Parameters
ParameterThis compoundMyristicinSource
Biological Half-life (human serum) 8.5 hours16.9 hours[5]
Pharmacodynamic Parameters
Target/EffectThis compoundMyristicinSource
5-HT2A Receptor Proposed agonist activityProposed antagonist activity[3][6]
Muscarinic Acetylcholine Receptors Implied anticholinergic effectsImplied anticholinergic effects[3]
Monoamine Oxidase (MAO) No quantitative data foundWeak inhibitor (quantitative data not available)[4][5]
GABA-A Receptor No quantitative data foundPotentiates GABA-induced Cl⁻ current by 237.6 ± 35.1% at 500 µM[7]
Nitric Oxide Production Inhibition (LPS-stimulated RAW264.7 cells) No quantitative data foundIC50: 48.6 µM[6]
Toxicological Data
ParameterThis compoundMyristicinSource
Cytotoxicity (Caco-2 cells) No quantitative data foundIC50: 146 µg/mL (for isolated myristicin)[6]
Cytotoxicity (RD cells) No quantitative data found82.3% inhibition at 500 µg/mL[5]
Cytotoxicity (AA8 and EM9 ovarian cells) No quantitative data foundReduction in viability at 50-2000 µM[6]
Genotoxicity Positive in some assaysWeak DNA-binding capacity[8][9]

Mandatory Visualization

metabolic_pathway cluster_this compound This compound Metabolism cluster_myristicin Myristicin Metabolism This compound This compound elemicin_h 1'-Hydroxythis compound This compound->elemicin_h CYP1A1, CYP1A2, CYP3A4 elemicin_m Various Phase I & II Metabolites (demethylation, hydroxylation, conjugation) elemicin_h->elemicin_m myristicin Myristicin myristicin_h 1'-Hydroxymyristicin myristicin->myristicin_h CYP1A1 mmda MMDA (debated) myristicin->mmda Hepatic Biotransformation myristicin_m Various Phase I & II Metabolites (demethylenation, hydroxylation, conjugation) myristicin_h->myristicin_m

Metabolic pathways of this compound and myristicin.

experimental_workflow cluster_receptor_binding Receptor Binding Assay Workflow cluster_metabolism In Vitro Metabolism Workflow start_rb Prepare receptor membranes (e.g., from cells expressing 5-HT2A) radioligand Add radioligand (e.g., [3H]ketanserin) start_rb->radioligand competitor Add competing ligand (this compound or myristicin) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound and free radioligand (via filtration) incubation->filtration quantification Quantify bound radioactivity filtration->quantification analysis_rb Calculate Ki values quantification->analysis_rb start_met Prepare liver microsomes (human or rat) substrate Add substrate (this compound or myristicin) start_met->substrate cofactors Add NADPH regenerating system substrate->cofactors incubation_met Incubate at 37°C cofactors->incubation_met extraction Extract metabolites incubation_met->extraction analysis_met Analyze by LC-MS/MS extraction->analysis_met

Experimental workflows for key pharmacological assays.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted from methodologies used for characterizing ligands at serotonin receptors.[10][11]

Objective: To determine the binding affinity (Ki) of this compound and myristicin for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Spiperone (10 µM).

  • Test compounds: this compound and myristicin dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine in the following order:

      • Assay buffer.

      • Varying concentrations of the test compound (this compound or myristicin) or vehicle (for total binding) or 10 µM spiperone (for non-specific binding).

      • A fixed concentration of [3H]ketanserin (typically at its Kd).

      • The prepared receptor membranes.

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is based on established methods for studying CYP-mediated drug metabolism.[1][8]

Objective: To identify the metabolites of this compound and myristicin formed by human liver microsomes and to identify the major contributing CYP enzymes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • Test compounds: this compound and myristicin.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLMs (typically 0.5 mg/mL protein concentration) with the test compound (this compound or myristicin, e.g., at 10 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C with shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Metabolite Identification:

    • Analyze the supernatant using a validated LC-MS/MS method to separate and identify the parent compound and its metabolites.

    • Metabolite structures can be proposed based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • CYP Reaction Phenotyping (Optional):

    • To identify the specific CYP enzymes involved, the assay can be repeated using a panel of recombinant human CYP enzymes or by including selective CYP inhibitors in the incubation with HLMs.

Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for assessing MAO-A and MAO-B inhibition.

Objective: To determine the IC50 values of this compound and myristicin for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Kynuramine (a non-selective MAO substrate).

  • Test compounds: this compound and myristicin.

  • Positive controls: Clorgyline (for MAO-A) and selegiline (for MAO-B).

  • Phosphate buffer (pH 7.4).

  • Fluorescence plate reader.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the appropriate buffer, the test compound at various concentrations, and the MAO-A or MAO-B enzyme.

    • Pre-incubate the mixture for a short period at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding kynuramine.

    • Incubate at 37°C for a defined time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound and myristicin exhibit distinct, albeit not fully characterized, pharmacological profiles. Myristicin appears to have a broader range of reported activities, including weak MAO inhibition and modulation of GABA-A receptors, with some quantitative data available for its anti-inflammatory and cytotoxic effects. This compound's primary reported psychoactive mechanism is a proposed agonism at 5-HT2A receptors, though this lacks robust quantitative support in the available literature. Both compounds undergo extensive metabolism, primarily through CYP enzymes, which is a critical factor in their bioactivation and potential toxicity. The significant difference in their biological half-lives suggests that myristicin may have a more prolonged duration of action in the body.

For drug development professionals, the data suggests that both molecules could serve as starting points for the design of novel psychoactive compounds. However, the lack of comprehensive receptor binding and functional data, particularly for this compound, highlights a significant gap in our understanding of these compounds. Further research employing the standardized protocols outlined in this guide is necessary to fully elucidate their pharmacological mechanisms and to enable a more definitive comparative assessment. The potential for metabolic activation and subsequent toxicity is a key consideration for any future drug development efforts based on these scaffolds.

References

Comparative Genotoxicity of Elemicin and Safrole in Rodent Models: A comprehensive guide for researchers.

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the genotoxic and carcinogenic potential of elemicin and safrole, focusing on rodent studies and underlying mechanisms.

This compound and safrole are naturally occurring alkenylbenzenes found in various spices and herbs. Structurally similar, both compounds are known to exhibit genotoxic and carcinogenic properties in rodent models, primarily after metabolic activation. This guide provides a detailed comparison of their genotoxicity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Metabolic Activation: The Key to Genotoxicity

Neither this compound nor safrole is directly genotoxic. Their toxicity is mediated by metabolic activation, a process that converts the parent compounds into reactive electrophilic metabolites capable of binding to cellular macromolecules like DNA.[1]

The primary pathway for this activation involves two key steps:

  • 1'-Hydroxylation: Cytochrome P450 (CYP) enzymes in the liver introduce a hydroxyl group at the 1'-position of the allyl side chain, forming 1'-hydroxy metabolites (e.g., 1'-hydroxysafrole).

  • Sulfation: Sulfotransferase (SULT) enzymes then catalyze the addition of a sulfo group, producing highly reactive and unstable 1'-sulfoxy metabolites. These ultimate carcinogens can form covalent bonds with DNA, creating DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired.

Different CYP enzymes are involved in the initial hydroxylation of each compound. For safrole , CYP2A6 and CYP1A2 are the main enzymes involved.[2][3] For This compound , CYP1A1, CYP1A2, and CYP3A4 have been identified as the primary enzymes responsible for its bioactivation.[2]

Metabolic Activation of Alkenylbenzenes Parent Parent Alkenylbenzene (this compound or Safrole) Hydroxy 1'-Hydroxy Metabolite Parent->Hydroxy CYP450 Enzymes (1'-Hydroxylation) Sulfoxy 1'-Sulfoxy Metabolite (Ultimate Carcinogen) Hydroxy->Sulfoxy Sulfotransferases (SULTs) (Sulfation) Adducts DNA Adducts Sulfoxy->Adducts Covalent Binding Mutation Mutations / Carcinogenesis Adducts->Mutation

Fig. 1: Metabolic activation pathway of this compound and safrole.

Quantitative Data Comparison

The following tables summarize key findings from genotoxicity and carcinogenicity studies in rodent models.

Genotoxicity Studies

This table presents data from various assays designed to measure DNA damage and mutation induction.

CompoundRodent ModelGenotoxicity EndpointDose / Route of AdministrationKey FindingsReference
This compound F344 gpt delta Rats (male)gpt Mutant Frequency (Liver)400 mg/kg/day for 13 weeks (gavage)Significant increase in mutant frequency.[4]
This compound F344 gpt delta Rats (male)DNA Adducts (Liver)25, 100, 400 mg/kg/day for 13 weeks (gavage)This compound-specific DNA adducts detected even at the lowest dose.[4]
This compound V79 Cells (in vitro)Micronucleus Formation100 µM and 500 µMWeak but statistically significant increase in micronuclei.[3]
Safrole F344 gpt delta Rats (male & female)gpt Mutant Frequency (Liver)0.5% in diet for 13 weeksSignificant increase in mutant frequencies in both sexes.[5]
Safrole F344 gpt delta Rats (male & female)8-OHdG Levels (Liver DNA)0.5% in diet for 13 weeksSignificantly increased levels of oxidative DNA damage.[5]
Safrole Rat Liver (in vivo)Chromosomal Aberrations, SCE(Dose not specified)Safrole is capable of inducing sister chromatid exchanges and chromosomal aberrations.[3]
Safrole-2',3'-oxide FVB Mice (male)Micronucleated Reticulocytes15-60 mg/kg (i.p. every other day for 12 doses)1.5 to 5.8-fold increase in frequency.[6]
Safrole-2',3'-oxide FVB Mice (male)DNA Strand Breaks (Comet Assay)15-60 mg/kg (i.p. every other day for 12 doses)13.3 to 43.4-fold increase in mean Comet tail moment in peripheral blood leukocytes.[6]

Table 1: Comparative Genotoxicity of this compound and Safrole in Rodent Models.

Carcinogenicity Studies

This table summarizes the long-term tumorigenic effects observed in rodent bioassays.

CompoundRodent ModelRoute & DurationDoseTumor Type and IncidenceReference
This compound F344 gpt delta Rats (male)Gavage, 13 weeks400 mg/kg/daySignificant increase in the number and area of GST-P-positive foci (preneoplastic lesions) in the liver.[4]
Safrole Rats (male & female)Dietary0.5% to 5.0%Induced benign and malignant liver tumors (hepatocellular carcinoma, adenoma, or cholangiocarcinoma).[7][8][9]
Safrole Mice (male)Dietary(Dose not specified)Caused liver cancer (hepatocellular carcinoma).[7][8]
Safrole Infant Mice (male)Subcutaneous injection(Dose not specified)Induced liver cancer (hepatocellular carcinoma).[7][8]
1'-Hydroxysafrole Rats (male)0.5% in diet for 8-10 months(Not specified)High incidence of hepatocellular carcinomas.[10]
1'-Hydroxysafrole Mice (male, from infancy)Injection (total 9.5 µmoles)(Not specified)84% incidence of liver tumors at 12-14 months.[10]

Table 2: Comparative Carcinogenicity of this compound and Safrole in Rodent Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are protocols for key genotoxicity assays.

In Vivo Micronucleus Assay

The rodent micronucleus assay is a standard method for detecting chromosomal damage.[11][12][13]

  • Animal Dosing: Groups of rodents (typically mice or rats) are administered the test substance, usually via oral gavage or intraperitoneal injection. A vehicle control and a positive control (e.g., cyclophosphamide) are included.[14] Dosing can be a single acute administration or repeated over several days.

  • Sample Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia, or peripheral blood is sampled.

  • Slide Preparation:

    • Bone Marrow: Cells are flushed from the bone, centrifuged, and the cell pellet is used to make smears on glass slides.

    • Peripheral Blood: A small drop of blood is used to create a thin smear on a glass slide.

  • Staining: Slides are fixed and stained with a dye that differentiates polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells) and allows visualization of micronuclei (e.g., Giemsa, Acridine Orange).

  • Analysis: Under a microscope, a predetermined number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

gpt Delta Transgenic Rat Mutation Assay

This assay uses transgenic rodents to detect gene mutations in any organ.[5][15][16][17]

  • Animal Model: gpt delta transgenic rats (e.g., F344 strain) carry multiple copies of a lambda EG10 phage shuttle vector integrated into their genome.[18][19] This vector contains the gpt (xanthine-guanine phosphoribosyltransferase) gene as a reporter for point mutations.

  • Treatment: Rats are treated with the test compound for a specified period, often 13 weeks, typically through diet or gavage.[4][5]

  • Genomic DNA Extraction: After the treatment period, animals are euthanized, and genomic DNA is extracted from the target organ (e.g., liver).

  • In Vitro Packaging: The lambda EG10 phage DNA is "rescued" from the rat genomic DNA using an in vitro packaging extract.

  • Mutation Selection:

    • The rescued phages are used to infect E. coli bacteria.

    • The infected bacteria are plated on media containing 6-thioguanine (6-TG).

    • Bacteria that have been infected with a phage carrying a mutated gpt gene can form colonies in the presence of 6-TG. Bacteria with a normal gpt gene will not grow.

  • Calculating Mutant Frequency: The total number of rescued phages is determined by plating on a non-selective medium. The mutant frequency (MF) is calculated as the number of 6-TG resistant colonies divided by the total number of rescued phages. A significant increase in MF in the treated group compared to controls indicates in vivo mutagenicity.

DNA Adduct Analysis by ³²P-Postlabeling

This is an ultrasensitive method for detecting DNA adducts.[20][21][22][23]

  • DNA Isolation: High-purity DNA is isolated from the target tissue of rodents exposed to the test compound.

  • DNA Digestion: The DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Adducted nucleotides are enriched, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.

  • Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected and quantified by autoradiography or phosphorimaging. The level of adducts is typically expressed as Relative Adduct Level (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Genotoxicity Workflow Dosing Animal Dosing (Rodent Model) Collection Tissue/Sample Collection (e.g., Liver, Bone Marrow) Dosing->Collection DNA_Extraction DNA/Cell Isolation Collection->DNA_Extraction Assay Genotoxicity Assay DNA_Extraction->Assay Micronucleus Micronucleus Test Assay->Micronucleus Mutation Gene Mutation Assay (e.g., gpt delta) Assay->Mutation Adducts DNA Adduct Analysis (e.g., 32P-Postlabeling) Assay->Adducts Analysis Data Analysis & Interpretation Micronucleus->Analysis Mutation->Analysis Adducts->Analysis

Fig. 2: General workflow for in vivo genotoxicity studies.

Conclusion

The experimental data from rodent models clearly indicate that both this compound and safrole are genotoxic and carcinogenic.

  • Safrole is a well-documented hepatocarcinogen in both rats and mice.[7][8] Its genotoxicity is firmly established through various endpoints, including DNA adduct formation, gene mutations, and chromosomal damage.[3][5] The carcinogenicity of its proximate metabolite, 1'-hydroxysafrole, has also been demonstrated to be potent.[10]

  • This compound also demonstrates clear genotoxic and carcinogenic potential in rodents, particularly at higher doses.[4] Studies show it forms DNA adducts and induces gene mutations and preneoplastic lesions in the rat liver.[4] However, compared to safrole, the body of literature on this compound's long-term carcinogenicity is less extensive.[3]

The primary mechanism for both compounds is identical, relying on metabolic activation to form reactive 1'-sulfoxy metabolites that damage DNA. This shared mechanism underscores the genotoxic risk associated with alkenylbenzenes. For researchers and drug development professionals, these findings highlight the importance of evaluating metabolic activation pathways when assessing the safety of compounds containing an alkenylbenzene moiety.

References

Validating Elemicin's Agonist Activity at the 5-HT2A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Ligand Activity at the 5-HT2A Receptor

The following table summarizes the binding affinity (Ki) and functional potency (EC50 for agonists, IC50 for antagonists) of established 5-HT2A receptor ligands. These values serve as a benchmark for contextualizing experimentally determined data for elemicin.

CompoundClassKi (nM)EC50/IC50 (nM)Assay Type
This compound Putative Agonist Not Reported Not Reported -
Serotonin (5-HT)Endogenous Agonist~1.23 µM (EC50)Calcium Mobilization
LSDAgonist0.81 (Ki)-Radioligand Binding ([3H]-LSD)
PsilocinAgonist120–173 (Ki)1.95 µg/L (EC50)Radioligand Binding, PET
DOIAgonist1.26 (Ki)9.3 (EC50)Radioligand Binding ([125I]-DOI), IP1 Accumulation
KetanserinAntagonist0.35 - 2.5 (Ki)2.6 - 11 (IC50)Radioligand Binding ([3H]ketanserin), Calcium Mobilization

Note: Ki and EC50/IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

To validate and quantify the agonist activity of this compound at the 5-HT2A receptor, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (for antagonist displacement) or a suitable agonist radioligand like [125I]DOI.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM clozapine for [3H]ketanserin).

  • Assay buffer (e.g., Tris-HCl, MgCl2).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the agonist-induced production of inositol phosphates, a downstream signaling event following Gq-coupled receptor activation.

Objective: To determine the functional potency (EC50) and efficacy of this compound in stimulating the 5-HT2A receptor-mediated signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • myo-[3H]inositol.

  • Stimulation buffer (e.g., HBSS with LiCl).

  • Test compound: this compound.

  • Reference agonist: Serotonin or DOI.

  • Lysis buffer (e.g., perchloric acid).

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate the cells in 24-well plates and incubate overnight with medium containing myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for a short period.

  • Stimulation: Add varying concentrations of this compound or the reference agonist to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Extraction: Terminate the stimulation by adding ice-cold lysis buffer. Collect the cell lysates.

  • Purification of Inositol Phosphates: Neutralize the lysates and apply them to anion exchange columns. Wash the columns and elute the total [3H]inositol phosphates.

  • Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect) values for this compound.

Calcium Mobilization Assay

This is another functional assay that measures the transient increase in intracellular calcium concentration ([Ca2+]) following Gq-coupled receptor activation.

Objective: To measure the potency (EC50) of this compound in inducing calcium release mediated by the 5-HT2A receptor.

Materials:

  • HEK293 or U2OS cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., HBSS with HEPES).

  • Test compound: this compound.

  • Reference agonist: Serotonin.

  • A fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C in the dark.

  • Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Compound Addition and Measurement: Use the instrument's injection system to add varying concentrations of this compound or the reference agonist to the wells. Simultaneously, measure the change in fluorescence over time.

  • Data Analysis: The peak fluorescence intensity after compound addition is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing Key Processes

To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G 5-HT2A Receptor Signaling Pathway Agonist Agonist (e.g., this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes (5-HT2A expressing cells) start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate filter Filter to Separate Bound and Free Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data (IC50 -> Ki) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

G Inositol Phosphate Accumulation Assay Workflow start Start label_cells Label Cells with [3H]myo-inositol start->label_cells stimulate Stimulate with this compound in presence of LiCl label_cells->stimulate lyse Lyse Cells stimulate->lyse purify Purify Inositol Phosphates (Anion Exchange) lyse->purify measure Measure Radioactivity purify->measure analyze Analyze Data (EC50, Emax) measure->analyze end End analyze->end

Caption: IP Accumulation Assay Workflow.

G Calcium Mobilization Assay Workflow start Start load_dye Load Cells with Calcium-Sensitive Dye start->load_dye baseline Measure Baseline Fluorescence load_dye->baseline inject Inject this compound baseline->inject measure Measure Fluorescence Change Over Time inject->measure analyze Analyze Data (EC50) measure->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

A Comparative Guide to the Cross-Validation of Analytical Methods for Elemicin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elemicin, a phenylpropene found in various essential oils, notably from nutmeg (Myristica fragrans), is of significant interest due to its psychoactive and other biological properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in pharmacokinetic and toxicological studies.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and the desired sample throughput. The following tables summarize the performance characteristics of GC-MS, HPLC, and HPTLC for the analysis of this compound and related phenylpropanoids, based on data from various studies.

Table 1: Performance Comparison of Analytical Methods for Phenylpropanoid Analysis
ParameterGC-MS/MS (for this compound)[1]RP-HPLC (for Myristicin and Safrole)HPTLC (for general Phenylpropanoids)[2][3]
Linearity (Correlation Coefficient, r²) 0.996 - 0.997> 0.99> 0.999
Limit of Detection (LOD) 0.14 - 0.16 ng/mL0.668 µg/mL (Safrole)30 ng/band
Limit of Quantification (LOQ) 0.5 ng/mL2.023 µg/mL (Safrole)100 ng/band
Accuracy (Recovery %) Bias: -2.6% to 2.1%99.75% - 101.42%97% - 101%
Precision (%RSD) Intra-day: 2.4-11%, Inter-day: 2.5-11%< 2%< 2%
Primary Advantages High sensitivity and selectivity, structural confirmation.Good for routine analysis, robust.High throughput, low cost per sample.
Primary Limitations Requires derivatization for some compounds, more complex instrumentation.Lower sensitivity than GC-MS.Lower resolution and sensitivity compared to GC-MS and HPLC.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for the quantification of this compound and related compounds using GC-MS, HPLC, and HPTLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Human Serum[1]

This method is designed for the simultaneous determination of this compound, myristicin, and safrole in a biological matrix.

1. Sample Preparation:

  • To 50 µL of human serum, add an internal standard solution.

  • Perform solid-phase extraction (SPE) using a MonoSpin® C18 column.

  • Wash the cartridge with deionized water.

  • Elute the analytes with ethyl acetate.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at an initial temperature, ramp to a final temperature to ensure separation of analytes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

3. Quantification:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for Phenylpropanoids in Nutmeg Extract

This method is suitable for the simultaneous quantification of myristicin and safrole, and can likely be adapted for this compound.

1. Sample Preparation:

  • Extract the powdered plant material (e.g., nutmeg) with a suitable solvent like ethanol or methanol using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • HPLC System: Waters Alliance e2695 separations module (or equivalent).

  • Detector: Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of solvents, such as acetonitrile and water with a modifier like formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Set at a wavelength appropriate for the analytes (e.g., 282 nm).

3. Quantification:

  • Prepare a series of standard solutions of the analytes of interest.

  • Generate a calibration curve by plotting peak area against concentration.

  • Determine the concentration of the analytes in the sample extract from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol for Phenylpropanoids[2][3]

This general method for phenylpropanoids can be optimized for the specific quantification of this compound.

1. Sample and Standard Preparation:

  • Prepare extracts of the plant material in a suitable solvent (e.g., methanol).

  • Prepare standard solutions of this compound in the same solvent.

2. HPTLC Plate Preparation and Application:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Application: Apply samples and standards as bands using an automated applicator (e.g., Camag Linomat 5).

3. Chromatographic Development:

  • Mobile Phase: A mixture of solvents optimized for the separation of phenylpropanoids (e.g., a combination of non-polar and polar solvents like toluene, ethyl acetate, and formic acid).

  • Development: Develop the plate in a saturated twin-trough chamber to a defined distance.

  • Drying: Dry the plate after development.

4. Densitometric Analysis:

  • Scanner: Camag TLC Scanner 3 (or equivalent).

  • Detection: Scan the plate at a wavelength where the analyte absorbs maximally (e.g., 254 nm or after derivatization).

  • Quantification: Relate the peak area of the analyte in the sample to the calibration curve generated from the standards.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1. Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 2. Experimental workflow for HPLC analysis of phenylpropanoids.

HPTLC_Workflow cluster_prep Sample Preparation & Application cluster_analysis Chromatographic Development cluster_data Densitometric Analysis Sample Plant Extract Application Band Application on Plate Sample->Application Development Plate Development Application->Development Drying Drying Development->Drying Derivatization Derivatization (Optional) Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Quantification Scanning->Quantification

Figure 3. Experimental workflow for HPTLC analysis of phenylpropanoids.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that impacts the accuracy, sensitivity, and efficiency of the analysis.

  • GC-MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex matrices where unambiguous identification is required.

  • HPLC offers a robust and reliable alternative, particularly for routine quality control applications where high sensitivity is not the primary concern. Its versatility in handling a wide range of compounds makes it a valuable tool in a pharmaceutical setting.

  • HPTLC provides a high-throughput and cost-effective solution for screening large numbers of samples. While it may have lower resolution and sensitivity compared to the other techniques, its speed and simplicity are advantageous for preliminary analyses and routine quality assessment.

Ultimately, the optimal method will depend on the specific research or quality control objectives. For rigorous quantitative analysis requiring high sensitivity, GC-MS is recommended. For routine analysis and quality control, HPLC provides a balance of performance and practicality. HPTLC is a suitable option for rapid screening and high-throughput applications. It is recommended that laboratories validate their chosen method in-house to ensure it meets the specific requirements of their intended application.

References

A Comparative Analysis of the Antioxidant Activity of Elemicin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of elemicin, a naturally occurring phenylpropene, and its structurally related analogs, primarily myristicin and isothis compound. The information presented herein is collated from existing scientific literature to aid researchers in understanding the therapeutic potential of these compounds. While direct comparative studies on the pure compounds are limited, this guide synthesizes the available data on their antioxidant capacities, often evaluated within the context of essential oil compositions.

Introduction to this compound and Its Analogs

This compound (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is a key constituent of various essential oils, notably from nutmeg and mace.[1] Its chemical structure, characterized by a trimethoxy-substituted benzene ring and an allyl side chain, is closely related to other phenylpropenes like myristicin and isothis compound. These compounds are of significant interest due to their diverse biological activities, including antimicrobial and antioxidant properties.[2][3][4] The antioxidant potential of these molecules is attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.

Comparative Antioxidant Activity

The antioxidant activities of this compound and its analogs have been investigated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. It is important to note that much of the available data pertains to the antioxidant activity of essential oils in which these compounds are major constituents, rather than studies on the isolated, pure compounds. This can lead to variability in reported antioxidant strengths due to the synergistic or antagonistic effects of other components in the oil.

A study on the essential oil of Myristica fragrans (nutmeg) highlighted that the antioxidant activity is influenced by its chemical composition, where this compound and myristicin are significant components.[5][6] One study noted that while myristicin and this compound contribute to the antioxidant effect, the overall activity is a result of the synergy between various components.[7]

The following table summarizes the available data on the antioxidant activity of this compound and its analogs. The data is presented to facilitate a comparative understanding, though direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound/Essential OilAssayIC50 Value / ActivityReference
This compound (isolated)DPPH100% radical scavenging at 300 µg/mL[6]
Essential Oil (high in this compound)DPPHIC50: 0.233 ± 0.05 mg/mL (processed)[8]
Essential Oil (high in this compound)ABTSIC50: 0.057 ± 0.05 mg/mL (processed)[8]
Myristicin (isolated)-Showed moderate antioxidant activity[9]
Essential Oil (high in Myristicin)DPPHIC50: 216.695 ppm[10]
Essential Oil (Myristicin & this compound)DPPHIC50: 0.61-2.54 mg/mL[10]
Essential Oil (Myristicin & this compound)FRAP3.48-11.56 mmol Fe²⁺/g[10]

Note: IC50 represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Test samples (this compound, analogs, or essential oils) dissolved in methanol at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare a series of dilutions of the test samples and the positive control in methanol.

  • Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution in a test tube.

  • A blank is prepared by adding 1.0 mL of methanol to 1.0 mL of the DPPH solution.

  • The mixtures are incubated in the dark at room temperature for 30 minutes.

  • The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.

Reagents:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanol or methanol

  • Test samples and positive control (e.g., Trolox)

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test samples and positive control.

  • Add 10 µL of the sample to 1.0 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as:

    where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Test samples and standard (e.g., FeSO₄·7H₂O)

Procedure:

  • Prepare a standard curve using different concentrations of FeSO₄·7H₂O.

  • Add 1.5 mL of the FRAP reagent to a test tube.

  • Add 50 µL of the test sample or standard solution.

  • Incubate the mixture at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is calculated based on the standard curve and expressed as µmol Fe(II) equivalents per gram of sample.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Dilutions Mix Mix Sample and DPPH Sample_Prep->Mix DPPH_Sol DPPH Solution (0.1 mM) DPPH_Sol->Mix Incubate Incubate (30 min, Dark) Mix->Incubate Spectro Measure Absorbance (517 nm) Incubate->Spectro Calculate Calculate % Scavenging Spectro->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Mix_ABTS Mix Sample and ABTS•+ ABTS_Radical->Mix_ABTS Sample_Dilutions Sample Dilutions Sample_Dilutions->Mix_ABTS Incubate_ABTS Incubate (6 min) Mix_ABTS->Incubate_ABTS Measure_Abs Measure Absorbance (734 nm) Incubate_ABTS->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition TEAC Determine TEAC Calc_Inhibition->TEAC

Caption: General workflow for the ABTS radical cation decolorization assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix_FRAP Mix Sample and FRAP Reagent FRAP_Reagent->Mix_FRAP Sample_Std Prepare Samples & Standards Sample_Std->Mix_FRAP Incubate_FRAP Incubate (4 min, 37°C) Mix_FRAP->Incubate_FRAP Measure_FRAP Measure Absorbance (593 nm) Incubate_FRAP->Measure_FRAP Calc_FRAP Calculate FRAP Value Measure_FRAP->Calc_FRAP

Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Structure-Activity Relationship

The antioxidant activity of phenylpropenes like this compound and its analogs is influenced by their chemical structure. The number and position of methoxy groups on the benzene ring, as well as the nature of the side chain, play a crucial role. Generally, the presence of hydroxyl groups enhances antioxidant activity, while methoxy groups can have a more complex influence. The allyl side chain can also participate in radical scavenging reactions. Further research focusing on the systematic evaluation of a series of this compound analogs is necessary to establish a definitive structure-activity relationship for their antioxidant properties.

Conclusion

This compound and its analogs, myristicin and isothis compound, demonstrate notable antioxidant potential. However, the available data, primarily from studies on essential oils, does not currently allow for a definitive ranking of the antioxidant potency of the pure compounds. Future research should focus on direct comparative studies of these isolated phenylpropenes to elucidate their individual contributions to antioxidant activity and to better understand their structure-activity relationships. The standardized protocols provided in this guide can serve as a foundation for such future investigations, enabling more consistent and comparable results across different studies.

References

Elemicin vs. Isoelemicin: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

The search for novel antifungal agents is a critical endeavor in the face of rising fungal resistance to existing treatments. Natural compounds, such as the phenylpropenes elemicin and isothis compound found in various essential oils, have garnered interest for their potential antimicrobial properties. This guide provides a comparative overview of the antifungal efficacy of this compound, supported by available experimental data. At present, a direct comparative analysis with isothis compound is limited due to the scarcity of published quantitative data on isothis compound's antifungal activity.

Quantitative Antifungal Activity

Data on the Minimum Inhibitory Concentration (MIC) of this compound against several pathogenic and spoilage fungi have been reported. The MIC is a key indicator of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

Fungal SpeciesMIC (µg/mL)Reference
Candida tropicalis62.5[1]
Aspergillus flavus62.5[1]
Aspergillus niger125[1]
Penicillium chrysogenum125[1]
Trichophyton rubrum125[1]

Note: No publicly available quantitative data on the antifungal activity of isothis compound could be identified for a direct comparison.

Potential Mechanism of Antifungal Action

While specific signaling pathways for this compound and isothis compound have not been fully elucidated, the antifungal mechanism of phenylpropenes is believed to involve two primary modes of action: disruption of the fungal cell membrane and induction of oxidative stress.[2]

  • Cell Membrane Disruption: Phenylpropenes can intercalate into the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

  • Induction of Oxidative Stress: These compounds may also promote the generation of reactive oxygen species (ROS) within the fungal cell. The accumulation of ROS can damage cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.

dot

Antifungal_Mechanism cluster_phenylpropene This compound / Isothis compound cluster_fungal_cell Fungal Cell Phenylpropene Phenylpropene Cell_Membrane Cell Membrane Phenylpropene->Cell_Membrane Disruption ROS_Production Reactive Oxygen Species (ROS) Production Phenylpropene->ROS_Production Induction Cell_Death Cell Death Cell_Membrane->Cell_Death Leakage of Components Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS_Production->Cellular_Damage Cellular_Damage->Cell_Death

Caption: Proposed antifungal mechanism of phenylpropenes.

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the antifungal efficacy of natural compounds like this compound and isothis compound.

1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

  • Materials:

    • 96-well microtiter plates

    • Fungal culture

    • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

    • Test compound (this compound or isothis compound)

    • Solvent for the test compound (e.g., dimethyl sulfoxide - DMSO)

    • Positive control antifungal agent (e.g., fluconazole)

    • Negative control (broth medium with solvent)

    • Spectrophotometer or visual inspection

  • Procedure:

    • Preparation of Fungal Inoculum: A standardized suspension of the fungal culture is prepared to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL in the broth medium.

    • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in the wells of the microtiter plate to achieve a range of concentrations.

    • Inoculation: Each well is inoculated with the fungal suspension.

    • Controls: Positive control wells (containing a known antifungal) and negative control wells (containing only the medium and solvent) are included.

    • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a spectrophotometer.

2. Agar Diffusion Method (Disk Diffusion)

This method assesses the antifungal activity by measuring the zone of growth inhibition on an agar plate.

  • Materials:

    • Petri dishes with a suitable agar medium (e.g., Sabouraud Dextrose Agar)

    • Fungal culture

    • Sterile paper discs

    • Test compound (this compound or isothis compound)

    • Solvent for the test compound

    • Positive control antifungal agent

    • Negative control (disc with solvent)

  • Procedure:

    • Preparation of Fungal Lawn: A standardized suspension of the fungal culture is evenly spread over the surface of the agar plate to create a lawn.

    • Application of Test Compound: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

    • Controls: A disc with a known antifungal (positive control) and a disc with only the solvent (negative control) are also placed on the plate.

    • Incubation: The plates are incubated at an appropriate temperature for a specified period.

    • Measurement of Inhibition Zone: The diameter of the clear zone of no fungal growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

dot

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Antifungal Susceptibility Assays Culture Prepare Fungal Culture Broth_Microdilution Broth Microdilution Culture->Broth_Microdilution Agar_Diffusion Agar Diffusion Culture->Agar_Diffusion Compound Prepare Test Compound (this compound / Isothis compound) Compound->Broth_Microdilution Compound->Agar_Diffusion MIC_Determination Determine MIC Value Broth_Microdilution->MIC_Determination Incubate & Read Zone_of_Inhibition Measure Zone of Inhibition Agar_Diffusion->Zone_of_Inhibition Incubate & Measure Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis Zone_of_Inhibition->Data_Analysis

Caption: General workflow for antifungal efficacy testing.

Conclusion

The available data indicates that this compound possesses antifungal activity against a range of fungal species. However, a comprehensive comparison with its isomer, isothis compound, is currently not feasible due to the lack of published research on the latter's antifungal properties. Further studies are warranted to isolate and test isothis compound against various fungal pathogens to fully assess its potential as an antifungal agent and to enable a direct comparison with this compound. Understanding the specific mechanisms of action and signaling pathways affected by these compounds will also be crucial for their potential development as therapeutic agents.

References

Replicating Studies on the Anti-cholinergic Effects of Elemicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the anti-cholinergic properties of elemicin, this guide provides a comparative analysis of its reported effects alongside established anti-cholinergic agents. Due to a notable gap in publicly available research quantifying the direct interaction of this compound with cholinergic receptors, this guide also incorporates data on its acetylcholinesterase inhibitory activity and the reported anti-cholinergic-like effects of nutmeg, a primary source of this compound.

Quantitative Data on Cholinergic System Modulators

CompoundTargetParameterValueSource
This compound Acetylcholinesterase (AChE)IC50Data not available in cited literature
Myristicin Cholinergic SystemEffectAnticholinergic properties reported
Atropine Muscarinic Receptors (M1-M5)IC504-13 µM (Nicotinic α3β4)
Scopolamine Muscarinic ReceptorsIC502.09 µM (5-HT3 receptors, also a muscarinic antagonist)

Note: The lack of specific IC50 or Ki values for this compound's direct interaction with cholinergic receptors is a significant finding of this review and highlights a critical area for future research. The reported "anticholinergic-like" effects of nutmeg, attributed in part to this compound, may arise from complex interactions with multiple neurotransmitter systems or from the synergistic effects of various compounds within nutmeg.

Experimental Protocols

To facilitate the replication and expansion of research into this compound's effects on the cholinergic system, detailed methodologies for key experiments are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

This in-vitro assay determines the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Principle: The assay is based on the Ellman method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) and reference inhibitor (e.g., physostigmine)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution containing ATCI and DTNB.

  • Measure the absorbance at 412 nm at regular intervals for a specific duration.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Muscarinic Receptor Binding Assay

This assay measures the ability of a compound to bind to muscarinic acetylcholine receptors.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to muscarinic receptors in a tissue or cell preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound for the receptors.

Materials:

  • Source of muscarinic receptors (e.g., rat brain homogenate, cultured cells expressing specific muscarinic receptor subtypes).

  • Radiolabeled ligand (e.g., [³H]-NMS).

  • Test compound (this compound) and a known muscarinic antagonist (e.g., atropine).

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare the receptor source (e.g., homogenize rat brain tissue and prepare a membrane fraction by centrifugation).

  • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

  • Add varying concentrations of the unlabeled test compound (this compound) or a reference compound.

  • Add the receptor preparation to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., atropine).

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value is determined from a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for assessing anti-cholinergic activity.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChT Choline Transporter ACh_synthesis Acetyl-CoA + Choline -> ACh ChT->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle Packaging via VAChT ChAT ChAT ChAT->ACh_synthesis VAChT VAChT ACh_released ACh ACh_vesicle->ACh_released Release Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel Opens Ca_ion Ca_channel->Ca_ion Influx Ca_ion->ACh_vesicle Triggers Exocytosis AChE AChE ACh_released->AChE Hydrolysis Nicotinic_Receptor Nicotinic Receptor (Ion Channel) ACh_released->Nicotinic_Receptor Binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->ChT Reuptake Muscarinic_Receptor Muscarinic Receptor (GPCR) Ion_Influx Na⁺/Ca²⁺ Influx Nicotinic_Receptor->Ion_Influx Signal_Transduction Signal Transduction

Caption: Cholinergic Signaling Pathway.

Experimental_Workflow_Anticholinergic_Assay cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffers, Ligands, Inhibitors) Incubation Incubate Receptor Source with Radioligand and Test Compound (this compound) Prepare_Reagents->Incubation Prepare_Receptor_Source Prepare Receptor Source (e.g., Brain Homogenate, Cell Culture) Prepare_Receptor_Source->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioligand (e.g., Scintillation Counting) Separation->Quantification Calculate_Binding Calculate Specific Binding Quantification->Calculate_Binding Generate_Curve Generate Competition Curve Calculate_Binding->Generate_Curve Determine_IC50 Determine IC50 and/or Ki Generate_Curve->Determine_IC50

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

The investigation into the anti-cholinergic effects of this compound presents a compelling area of research with currently limited direct evidence. While qualitative reports suggest anti-cholinergic-like properties of nutmeg, where this compound is a key constituent, the available in-vitro data points towards acetylcholinesterase inhibition, an effect that would enhance, rather than block, cholinergic neurotransmission. This discrepancy underscores the need for rigorous, direct binding and functional assays to elucidate the precise mechanism of action of this compound on the cholinergic system. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to systematically address these unanswered questions and contribute to a clearer understanding of this compound's pharmacological profile.

A Comparative Analysis of Elemicin Extraction Efficiency: Nutmeg vs. Mace

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the optimal sourcing of elemicin, a naturally occurring phenylpropene with diverse pharmacological activities.

This guide provides a comparative analysis of the extraction efficiency of this compound from two closely related botanical sources: nutmeg (Myristica fragrans seed) and mace (the aril of the seed). By summarizing key quantitative data and outlining detailed experimental protocols, this document aims to inform strategic decisions in the sourcing and purification of this valuable compound.

Quantitative Comparison of this compound Content and Oil Yield

The concentration of this compound and the total yield of essential oil are critical factors in determining the more efficient source for extraction. The following table summarizes findings from multiple studies, providing a comparative overview. Mace consistently demonstrates a higher percentage of this compound within its essential oil and a greater overall essential oil yield compared to nutmeg.

ParameterNutmeg (Seed)Mace (Aril)Key Findings
This compound Content in Essential Oil (%) 0.3% - 2.4%[1][2]3.14% - 10.83%[3][4]Mace essential oil contains a significantly higher concentration of this compound.[1][3][4]
Essential Oil Yield (v/w %) by Steam Distillation 3.8% - 15%[3][5][6]4% - 17%[5]Mace generally provides a higher yield of essential oil.[3][5]
Myristicin Content in Essential Oil (%) 0.5% - 13.23%[2][3]5.92% - 12.75%[3][4]Both sources contain myristicin, a related phenylpropene.[1]

Note: The exact composition and yield can vary based on geographical origin, storage duration, and the specific extraction method employed.[5]

Experimental Protocols for this compound Extraction

Several methods have been successfully employed for the extraction of essential oils and oleoresins rich in this compound from Myristica fragrans. The choice of method can significantly impact the yield and purity of the final product.

1. Steam Distillation

This is a conventional method for extracting volatile compounds like this compound.

  • Principle: Steam is passed through the ground plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.

  • Protocol:

    • Grind the dried nutmeg or mace to a coarse powder.

    • Place the ground material in a distillation flask.

    • Introduce steam into the flask to initiate the distillation process.

    • Collect the distillate, which consists of a mixture of water and essential oil.

    • Separate the essential oil from the aqueous layer using a separatory funnel.

    • The isolated essential oil can be further analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound content.[3]

2. Solvent Extraction (Maceration)

This method is suitable for extracting a broader range of compounds, including the oleoresin which contains this compound.

  • Principle: The plant material is soaked in a solvent, which dissolves the target compounds.

  • Protocol:

    • Powder the dried nutmeg or mace.

    • Submerge the powder in a suitable solvent (e.g., absolute ethanol, diethyl ether, or n-hexane) in a sealed container.[7][8] A common solid-to-solvent ratio is 1:4 (w/v).[8]

    • Allow the mixture to stand for an extended period (e.g., 3 days) at room temperature with occasional agitation.[8]

    • Filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent and obtain the crude oleoresin.[8]

3. Advanced Extraction Techniques

Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance efficiency.

  • Ultrasound-Assisted Extraction (UAE):

    • Principle: Ultrasonic waves create cavitation bubbles in the solvent, disrupting the plant cell walls and facilitating the release of intracellular contents.

    • Protocol:

      • Mix the powdered nutmeg or mace with a solvent (e.g., absolute ethanol) in a vessel.[8]

      • Immerse an ultrasonic probe into the mixture.[8]

      • Apply ultrasonic radiation at a specific power (e.g., 60 W or 120 W) for a defined duration (e.g., 10-25 minutes).[8]

      • Filter and concentrate the extract as described for maceration.[8]

  • Microwave-Assisted Extraction (MAE):

    • Principle: Microwave energy directly heats the solvent and the moisture within the plant material, leading to a rapid increase in temperature and pressure that ruptures the cell walls. This method has been shown to be highly effective for extracting myristicin, a related compound.[9]

    • Protocol:

      • Place the powdered plant material and a suitable solvent (e.g., ethanol) in a microwave-safe extraction vessel.[10][11]

      • Heat the mixture in a microwave extractor for a short period (e.g., 1-5 minutes).

      • After cooling, filter the extract and remove the solvent to obtain the crude product.

Logical Workflow for this compound Extraction and Analysis

The following diagram illustrates a generalized workflow for the extraction and subsequent analysis of this compound from either nutmeg or mace.

Elemicin_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Purification cluster_3 Analysis Plant_Material Nutmeg or Mace Grinding Grinding Plant_Material->Grinding Drying Extraction_Method Extraction (Steam Distillation, Maceration, UAE, MAE) Grinding->Extraction_Method Filtration Filtration Extraction_Method->Filtration Solvent Solvent (e.g., Ethanol, Water) Solvent->Extraction_Method Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract (Essential Oil/Oleoresin) Concentration->Crude_Extract Analysis_Method GC-MS Analysis Crude_Extract->Analysis_Method Elemicin_Quantification This compound Quantification Analysis_Method->Elemicin_Quantification

Caption: A generalized workflow for the extraction and quantification of this compound from nutmeg or mace.

References

Unraveling the Psychoactive Contributions of Elemicin in Nutmeg: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive quantitative comparison of the psychoactive effects of elemicin and its better-known counterpart, myristicin, remains an area of active scientific inquiry. While both are recognized as the principal psychoactive components of nutmeg (Myristica fragrans), a comprehensive body of public-domain experimental data directly comparing their potencies is not yet available. This guide synthesizes the current understanding of this compound's role, outlines the experimental protocols required for its definitive validation, and presents available data to inform future research.

The psychoactive effects of nutmeg have been attributed to a blend of phenylpropenes, primarily myristicin and this compound.[1][2][3] These effects are generally described as anticholinergic-like, with higher doses leading to hallucinogenic experiences.[1][2][4] The structural similarities of this compound to mescaline and myristicin to MDMA have led to hypotheses of distinct psychoactive profiles, though this is yet to be fully elucidated by direct comparative studies.[5] A recent patent filing has listed both myristicin and this compound as 5-HT2A serotonin receptor agonists, providing a strong indication of their likely primary mechanism of action.

Quantitative Analysis of Nutmeg Phenylpropenes in a Clinical Context

Direct comparative studies on the psychoactivity of isolated this compound and myristicin are lacking in publicly available literature. However, a case report on nutmeg poisoning provides valuable pharmacokinetic data in a human subject, offering a glimpse into the relative in vivo concentrations and clearance rates of these compounds.

CompoundConcentration at Admission (ng/mL)Biological Half-life (hours)
This compound 8448.5
Myristicin 38816.9
Safrole 16.719.2

This data highlights the significant systemic exposure to this compound following nutmeg ingestion and its relatively rapid elimination compared to myristicin.

Experimental Protocols for Validation of Psychoactivity

To definitively assess the individual and comparative psychoactive contributions of this compound and myristicin, a series of established in vitro and in vivo assays are required. The following protocols are standard in the field of pharmacology and toxicology for characterizing psychoactive compounds.

In Vitro Assessment of 5-HT2A Receptor Interaction

The primary mechanism of action for many hallucinogens is agonism at the serotonin 2A (5-HT2A) receptor. Determining the binding affinity and functional activity of this compound and myristicin at this receptor is a critical first step.

1. Radioligand Binding Assay to Determine Binding Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor. A radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI) is incubated with a preparation of cell membranes expressing the human 5-HT2A receptor.[6][7] The test compounds (this compound or myristicin) are added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the inhibition constant (Ki), a measure of binding affinity.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HEK293 HEK-293 cells expressing h5-HT2A receptor Membrane_Prep Cell Lysis & Centrifugation HEK293->Membrane_Prep Membranes Isolated Cell Membranes Membrane_Prep->Membranes Incubation Incubate Membranes with: - Radioligand ([3H]ketanserin) - Test Compound (this compound/Myristicin) Membranes->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation IC50 Calculate IC50 Scintillation->IC50 Ki Calculate Ki value IC50->Ki

Caption: Radioligand binding assay workflow.

2. Functional Assays to Determine Agonist Activity (EC50 and Emax)

Functional assays measure the cellular response following receptor activation. For the Gq-coupled 5-HT2A receptor, common readouts include inositol phosphate (IP) accumulation or intracellular calcium mobilization.[8][9] Cells expressing the 5-HT2A receptor are treated with varying concentrations of the test compound, and the resulting signal is measured. This allows for the determination of the half-maximal effective concentration (EC50), a measure of potency, and the maximum effect (Emax), a measure of efficacy.

Proposed Signaling Pathway of 5-HT2A Receptor Activation

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound / Myristicin Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A receptor signaling pathway.

In Vivo Assessment of Psychoactivity

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with hallucinogenic potential in humans.[10][11][12] Administration of known hallucinogens reliably induces a dose-dependent increase in the frequency of head twitches. This assay would provide crucial in vivo data to compare the psychoactive potential of this compound and myristicin.

Experimental Workflow: Head-Twitch Response (HTR) Assay

cluster_prep Animal Preparation cluster_dosing Dosing cluster_observation Observation & Data Collection cluster_analysis Data Analysis Habituation Acclimatize mice to observation chambers Injection Administer test compound (this compound, Myristicin, or Vehicle) via intraperitoneal injection Habituation->Injection Recording Record behavior for a defined period (e.g., 30-60 min) Injection->Recording Counting Quantify the number of head-twitch responses Recording->Counting Dose_Response Generate dose-response curves Counting->Dose_Response Comparison Compare potencies (ED50) of this compound and Myristicin Dose_Response->Comparison

Caption: Head-twitch response assay workflow.

Conclusion and Future Directions

While the existing literature strongly suggests that this compound is a significant contributor to the psychoactive profile of nutmeg, likely through its action as a 5-HT2A receptor agonist, a definitive quantitative comparison with myristicin is currently not possible due to a lack of direct experimental evidence. The experimental protocols outlined in this guide provide a clear roadmap for future research to fill this knowledge gap. Such studies are essential for a complete understanding of nutmeg's pharmacology and for the development of any potential therapeutic applications of its individual constituents. For researchers, scientists, and drug development professionals, the validation of this compound's psychoactive contribution represents a compelling area for further investigation.

References

Safety Operating Guide

Navigating Elemicin Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring safety and compliance in the disposal of elemicin is paramount for researchers and laboratory personnel. This guide provides a comprehensive, step-by-step procedure for the proper management of this compound waste, grounded in established safety protocols for hazardous chemicals.

This compound, a naturally occurring phenylpropene, is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2] Due to these hazardous properties, it is imperative that its disposal is handled with stringent adherence to safety and regulatory standards. Improper disposal can pose risks to human health and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye/Face Protection: Tight-sealing safety goggles.[1]

  • Skin Protection: Wear protective gloves and a lab coat.[1]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be worn.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.

Quantitative Hazard Data for this compound

Hazard ClassificationDetailsSource
Acute Toxicity, Oral Category 4: Harmful if swallowed.[1][2]Santa Cruz Biotechnology, Inc., CymitQuimica
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects.[1]Santa Cruz Biotechnology, Inc.
Water Hazard Class Class 1: Slightly hazardous for water.[2]CymitQuimica

Step-by-Step this compound Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste in a laboratory setting. Adherence to your institution's specific hazardous waste management program is also required.[3]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other incompatible chemical waste.[4][5] Solid and liquid waste should be kept separate.[5]

Step 2: Waste Collection and Containment

  • Liquid Waste: Collect liquid this compound waste in a dedicated, leak-proof, and clearly labeled container.[6] The container should be made of a material compatible with this compound. Glass containers are generally suitable for organic chemicals.[5]

  • Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, paper towels, gel slices) in a separate, clearly labeled, puncture-resistant container.[4]

  • Ensure containers are tightly sealed to prevent spills or evaporation.[5][6] Do not overfill waste containers.[5]

Step 3: Labeling of Waste Containers

  • Properly label all this compound waste containers. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Mutagen")[4]

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher[4]

Step 4: Storage of this compound Waste

  • Store this compound waste in a designated, secure area away from heat, sparks, and open flames.[1]

  • The storage area should be well-ventilated.

  • Ensure that incompatible wastes are not stored together. This compound is incompatible with strong oxidizing agents.[1]

Step 5: Disposal of Empty this compound Containers

  • A container that held this compound is not considered "empty" until all possible residue has been removed.

  • For containers that held pure this compound or concentrated solutions, it is recommended to rinse the container three times with a suitable solvent (e.g., ethanol, acetone).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid this compound waste.[3]

  • Once thoroughly decontaminated, the empty container can be disposed of as regular non-hazardous waste, after defacing or removing the original label.[3]

Step 6: Arranging for Final Disposal

  • Do not dispose of this compound waste down the drain or in the regular trash.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for the pickup and final disposal of the this compound waste.[3] Follow their specific procedures for waste collection requests.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the this compound disposal process.

Elemicin_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify this compound Waste (Solid & Liquid) A->B C Segregate from Other Waste B->C D_liquid Collect Liquid Waste in Labeled Container C->D_liquid Liquid D_solid Collect Solid Waste in Labeled Container C->D_solid Solid E Store in Designated Secure Area D_liquid->E D_solid->E F Contact EHS for Waste Pickup E->F G Professional Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Elemicin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Elemicin (CAS 487-11-6), a naturally occurring phenylpropene. Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate risks associated with the handling, storage, and disposal of this compound.

I. Hazard Summary and Quantitative Data

This compound is classified as harmful if swallowed and is suspected of causing genetic defects.[1] While specific occupational exposure limits (OELs) have not been established, it is crucial to handle this compound with care due to its potential health risks.

MetricValueSpeciesRouteReference
LD50 540 mg/kgMouseOral[1](--INVALID-LINK--)
LD50 810-1560 mg/kgRatOral[1](--INVALID-LINK--)

LD50: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. The following equipment must be worn at all times in the designated work area:

  • Eye and Face Protection: Tight-sealing safety goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before each use and changed immediately if contaminated.

  • Body Protection: A flame-resistant or retardant lab coat, fully buttoned with sleeves of sufficient length to cover the arms, must be worn. Full-length pants and closed-toe shoes are also required, ensuring no skin is exposed between the shoe and ankle.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

III. Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Area Designation:

  • Designate a specific area within a certified chemical fume hood for all work with this compound.
  • Ensure the work area is clean, uncluttered, and free of ignition sources.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
  • Assemble all necessary materials and equipment before starting the procedure.

2. Handling and Dispensing:

  • Handle this compound with clean, dry hands, and always wear the appropriate PPE.
  • Avoid direct skin and eye contact.
  • When transferring or weighing this compound, do so within the designated fume hood to prevent the release of vapors into the laboratory environment.
  • Use appropriate tools (e.g., spatulas, pipettes) for handling and transferring the compound.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container. The label should include the chemical name, CAS number, and hazard warnings.
  • Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
  • Store at -20°C for long-term stability.[1]
  • Store away from strong oxidizing agents.[1]

4. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Do not allow spilled material to enter sewers or waterways.

IV. Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection: Collect all this compound-contaminated materials (e.g., pipette tips, gloves, absorbent materials) in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its approximate concentration.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations. Do not dispose of this compound with household garbage or down the drain.[2]

V. Metabolic Activation and Toxicity Pathway

This compound's toxicity is linked to its metabolic activation in the liver. The following diagram illustrates this process.

Elemicin_Metabolism This compound This compound CYP_Enzymes CYP1A1, CYP1A2, CYP3A4 (Liver Enzymes) This compound->CYP_Enzymes Metabolic Activation Hydroxythis compound 1'-Hydroxythis compound (Reactive Metabolite) CYP_Enzymes->Hydroxythis compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Hydroxythis compound->SCD1 Inhibition Toxicity Cellular Toxicity (Genotoxicity) Hydroxythis compound->Toxicity Leads to

Caption: Metabolic activation of this compound leading to cellular toxicity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.